molecular formula C15H30O9 B15621578 m-PEG6-O-CH2COOH

m-PEG6-O-CH2COOH

Número de catálogo: B15621578
Peso molecular: 354.39 g/mol
Clave InChI: AWSXISOALMMMQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

M-PEG6-O-CH2COOH is a useful research compound. Its molecular formula is C15H30O9 and its molecular weight is 354.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSXISOALMMMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of m-PEG6-O-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker used extensively in bioconjugation, drug delivery, and pharmaceutical research. The document details its physicochemical properties, core applications, and detailed experimental protocols for its use and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology to enhance the therapeutic properties of biomolecules.

Introduction to this compound

This compound, more commonly known as m-PEG6-CH2COOH, is a heterobifunctional, monodisperse polyethylene glycol (PEG) derivative.[1][2] Its structure consists of a methoxy (B1213986) group (-OCH3) capping one end of a six-unit ethylene (B1197577) glycol chain, with a terminal carboxymethyl group (-O-CH2COOH) at the other end. This discrete linker provides a defined and uniform spacer length, which is critical for ensuring the homogeneity of the final bioconjugate.[3]

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a gold-standard strategy in the pharmaceutical industry.[4] It is employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[5][6] Key advantages conferred by PEGylation include:

  • Enhanced Solubility: The hydrophilic PEG spacer increases the aqueous solubility of hydrophobic molecules.[7][8]

  • Prolonged Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, extending its circulation time in the body.[4][6]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on a therapeutic protein, lowering the potential for an immune response.[6][7]

  • Improved Stability: PEGylation can protect biomolecules from enzymatic degradation.[6]

m-PEG6-CH2COOH serves as a versatile tool for achieving these benefits, offering a reactive carboxylic acid handle for stable conjugation to proteins, peptides, and other amine-containing molecules.

Core Physicochemical Properties

The fundamental properties of m-PEG6-CH2COOH are summarized in the table below. This data is essential for handling, storage, and designing experimental conditions.

PropertyValueReferences
Chemical Name 2,5,8,11,14,17-hexaoxanonadecan-19-oic acid[9]
Synonyms m-PEG6-CH2COOH, m-PEG6-acid[9]
CAS Number 16142-03-3[9][10]
Molecular Formula C13H26O8[9][10]
Molecular Weight 310.34 g/mol [9][11]
Exact Mass 310.1628 Da[9]
Purity Typically ≥98%[9][10][11]
Appearance Solid powder[9]
Solubility Soluble in water, DMSO, and other aqueous media[9][10]
Storage Conditions -20°C, dry and protected from light[9][10]

Applications in Bioconjugation and Drug Development

m-PEG6-CH2COOH is primarily used as a non-cleavable, hydrophilic linker to connect a biomolecule to another molecule of interest, such as a drug, a targeting ligand, or a functional moiety.[2]

  • PEGylation of Proteins and Peptides: The terminal carboxylic acid can be activated to react with primary amines, such as the N-terminus or the ε-amine of lysine (B10760008) residues on proteins and peptides, forming a stable amide bond.[9][10] This application is fundamental to improving the therapeutic profile of protein-based drugs.[5]

  • Antibody-Drug Conjugates (ADCs): In ADC development, hydrophilic linkers like m-PEG6-CH2COOH can be used to attach potent cytotoxic payloads to a monoclonal antibody. The PEG spacer helps to mitigate the aggregation often caused by hydrophobic drugs, improving the ADC's overall solubility and pharmacokinetic properties.[12]

  • PROTACs: This linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to recruit an E3 ubiquitin ligase to a target protein for degradation.[13]

  • Surface Modification: The linker can be used to modify surfaces to enhance biocompatibility and reduce non-specific protein adsorption.[11]

G cluster_0 Biological Environment cluster_1 Therapeutic Molecule Enzyme Degrading Enzyme Protein Therapeutic Protein Enzyme->Protein Binds & Degrades PEG_Protein PEGylated Protein Enzyme->PEG_Protein Blocked Antibody Immune Antibody Antibody->Protein Binds & Neutralizes Antibody->PEG_Protein Blocked Protein->PEG_Protein PEGylation (m-PEG6-CH2COOH) PEG_Shield Hydrophilic PEG Shield

Conceptual diagram of PEGylation shielding a therapeutic protein.

Experimental Protocols

General Protocol for Protein Conjugation via EDC/NHS Chemistry

This protocol details the covalent attachment of m-PEG6-CH2COOH to primary amine groups on a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • m-PEG6-CH2COOH

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of m-PEG6-CH2COOH (e.g., 100 mM) in anhydrous DMSO.[14]

    • Immediately before use, prepare fresh stock solutions of EDC and NHS (e.g., 100 mM) in Activation Buffer or ultrapure water.[15]

    • Ensure the protein solution (e.g., 1-10 mg/mL) is in the Coupling Buffer.[14]

  • Activation of m-PEG6-CH2COOH:

    • In a microcentrifuge tube, combine the m-PEG6-CH2COOH stock solution with Activation Buffer.

    • Add EDC (2-10 fold molar excess over the PEG linker) and NHS (2-10 fold molar excess over the PEG linker).[14]

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[15]

  • Conjugation to Protein:

    • Immediately add the activated m-PEG6-CH2COOH solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the PEG linker relative to the protein.[14]

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[14]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[14]

    • Incubate for 15-30 minutes at room temperature.[14]

  • Purification:

    • Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[16] The purified PEGylated protein can be stored under appropriate conditions.

Experimental workflow for m-PEG6-CH2COOH bioconjugation.

G R_COOH m-PEG6-O-CH2-COOH (Carboxylic Acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive, Unstable) R_COOH->O_Acyl + EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acyl->NHS_Ester + NHS - EDC Urea Byproduct Amide Stable Amide Bond (Final Conjugate) NHS_Ester->Amide + Protein-NH2 - NHS Protein_NH2 Protein-NH2 (Primary Amine)

EDC/NHS reaction mechanism for amide bond formation.
Characterization of m-PEG6-CH2COOH and Conjugates

Confirming the identity and purity of the linker and the success of the conjugation reaction is critical. Standard analytical techniques are summarized below.

TechniquePurposeExpected Results for m-PEG6-CH2COOH
¹H NMR Structural ConfirmationAppearance of a singlet peak for the methoxy (-OCH3) protons, characteristic repeating signals for the ethylene glycol (-OCH2CH2O-) protons, and a singlet for the methylene (B1212753) (-CH2COOH) protons.[17][18]
Mass Spectrometry (ESI-MS) Molecular Weight ConfirmationDetection of ions corresponding to the calculated exact mass, such as [M+H]+, [M+Na]+, or [M-H]-.[19] For m-PEG6-CH2COOH, the [M+H]+ ion would be expected at m/z 311.17.
HPLC Purity AssessmentA single major peak indicating high purity (>95-98%). A detector like ELSD or CAD is often used as PEGs lack a strong UV chromophore.[19]

For characterization of the PEGylated protein , techniques like SDS-PAGE will show an increase in molecular weight compared to the unconjugated protein. Mass spectrometry (MALDI-TOF or ESI-MS) can confirm the mass of the conjugate and help determine the degree of PEGylation (the number of PEG chains attached per protein).[20]

Conclusion

This compound is a high-purity, monodisperse PEG linker that serves as a vital tool for researchers in drug development and biotechnology. Its well-defined structure and versatile reactivity enable the synthesis of homogenous bioconjugates with improved therapeutic properties. The protocols and data presented in this guide provide a foundational framework for the successful application of this linker, facilitating the development of next-generation therapeutics with enhanced stability, solubility, and pharmacokinetic profiles.

References

An In-Depth Technical Guide to the Chemical Properties and Applications of m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (6)-acetic acid (m-PEG6-O-CH2COOH), a discrete PEGylation reagent pivotal in bioconjugation, drug delivery, and surface modification. This document elucidates its core chemical and physical properties, details experimental protocols for its application, and explores its role in influencing biological pathways through conjugation.

Core Chemical and Physical Properties

This compound is a heterobifunctional linker characterized by a methoxy-terminated polyethylene (B3416737) glycol chain of six ethylene (B1197577) glycol units and a terminal carboxylic acid group. This structure imparts both hydrophilicity, enhancing the aqueous solubility of conjugated molecules, and a reactive handle for covalent modification.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing bioconjugation strategies, formulating drug delivery systems, and developing functionalized surfaces.

PropertyValueSource(s)
Chemical Name 2,5,8,11,14,17-hexaoxanonadecan-19-oic acid
Synonyms m-PEG6-acid, Methoxy(hexaethylene glycol) acetic acid
CAS Number 16142-03-3[1]
Molecular Formula C13H26O8[1]
Molecular Weight 310.34 g/mol
Appearance Solid powder
Purity >98%
Boiling Point 455.8 ± 40.0 °C (Predicted)
Melting Point Not available
Density 1.123 ± 0.06 g/cm³ (Predicted)
Storage Conditions -20°C, desiccated and protected from light[1]
Solubility Profile

The hydrophilic nature of the six-unit polyethylene glycol chain confers excellent solubility in aqueous solutions and a range of polar organic solvents. This broad solubility is a significant advantage in bioconjugation reactions, offering flexibility in solvent selection to accommodate the properties of the molecule being modified.

SolventSolubility
WaterSoluble
Phosphate-Buffered Saline (PBS)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSoluble
MethanolSoluble

Reactivity and Bioconjugation

The terminal carboxylic acid of this compound is the primary site for conjugation. It readily reacts with primary amines to form stable amide bonds, a cornerstone of its utility in bioconjugation. This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The general mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a more stable, amine-reactive NHS ester. The NHS ester subsequently reacts with a primary amine on the target molecule to yield a stable amide linkage.

G cluster_activation Activation cluster_stabilization Stabilization cluster_conjugation Conjugation m-PEG6-COOH This compound O-acylisourea O-acylisourea intermediate m-PEG6-COOH->O-acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester O-acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS Conjugate m-PEG6-Conjugate NHS_ester->Conjugate + R-NH2 TargetMolecule Target Molecule (with -NH2)

Figure 1: EDC/NHS coupling reaction mechanism for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound. These are intended as starting points and may require optimization for specific molecules and applications.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the covalent attachment of this compound to primary amine groups (e.g., lysine (B10760008) residues) on a protein surface using EDC/NHS chemistry.[2][3][4][5]

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Dissolve the protein in Coupling Buffer at a suitable concentration (e.g., 2-5 mg/mL).

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A common starting molar ratio is 1:2:5 (PEG:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

    • Purify the PEGylated protein conjugate from excess reagents and byproducts using a desalting column equilibrated with PBS.

G Start Start ReagentPrep Prepare Reagents (PEG, EDC, NHS, Protein) Start->ReagentPrep Activation Activate m-PEG6-COOH with EDC/NHS ReagentPrep->Activation Conjugation Add activated PEG to Protein Solution Activation->Conjugation Incubation Incubate (2h @ RT or O/N @ 4°C) Conjugation->Incubation Quench Quench Reaction Incubation->Quench Purification Purify Conjugate (Desalting Column) Quench->Purification End End Purification->End

Figure 2: Experimental workflow for protein conjugation.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the PEGylation of nanoparticles presenting primary amine groups on their surface with this compound.[6][7][8]

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC and NHS/Sulfo-NHS

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Coupling Buffer (PBS, pH 7.4)

  • Washing Buffer (e.g., PBS with 0.05% Tween 20)

  • Centrifuge

Procedure:

  • Nanoparticle and Reagent Preparation:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer to a known concentration (e.g., 1-10 mg/mL).

    • Prepare stock solutions of this compound, EDC, and NHS as described in Protocol 1.

  • Activation of this compound:

    • Activate the carboxylic acid group of this compound with EDC and NHS in Activation Buffer for 15-30 minutes at room temperature.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle dispersion. A 50- to 100-fold molar excess of the PEG linker relative to the estimated surface amine groups is a common starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Washing and Purification:

    • Pellet the functionalized nanoparticles by centrifugation (conditions will depend on nanoparticle size and density).

    • Discard the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of excess reagents.

    • Finally, resuspend the purified PEGylated nanoparticles in a suitable storage buffer.

Influence on Biological Signaling Pathways

This compound itself is not known to directly interact with signaling pathways. However, as a linker in drug delivery systems, it plays a crucial role in the efficacy and cellular uptake of the conjugated therapeutic agent, thereby indirectly influencing its downstream signaling effects. For instance, when conjugated to a chemotherapeutic drug like doxorubicin (B1662922), the PEG linker can alter the drug's pharmacokinetic profile and cellular entry mechanism.

PEGylated nanoparticles or drug conjugates are often internalized by cells through endocytosis. The specific pathway, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, can depend on the size, shape, and surface chemistry of the nanoparticle. Upon internalization, the payload is released into the cytoplasm and can then interact with its intracellular targets to modulate signaling pathways.

For example, a doxorubicin-PEG conjugate, once inside the cell, releases doxorubicin, which is known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and the activation of apoptotic pathways. Key signaling pathways affected by doxorubicin include the p53, MAPK, and PI3K/Akt pathways.[9][10]

G cluster_cellular Cellular cluster_signaling Signaling Cascade DrugConjugate m-PEG6-Drug Conjugate Endocytosis Endocytosis DrugConjugate->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Nucleus Nucleus DrugRelease->Nucleus DNADamage DNA Damage Nucleus->DNADamage p53 p53 Activation DNADamage->p53 Apoptosis Apoptosis p53->Apoptosis

Figure 3: Cellular uptake and downstream signaling of a PEG-drug conjugate.

Conclusion

This compound is a versatile and valuable tool in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, hydrophilicity, and reactive carboxylic acid group enable the precise engineering of complex biomolecular constructs. A thorough understanding of its chemical properties and reaction kinetics is essential for its successful application in developing next-generation therapeutics and advanced functional materials. The protocols and information provided in this guide serve as a comprehensive resource for researchers to effectively utilize this powerful PEG linker in their scientific endeavors.

References

An In-depth Technical Guide to m-PEG6-O-CH2COOH: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy(polyethylene glycol)6 acetic acid (m-PEG6-O-CH2COOH), a discrete PEG linker widely utilized in bioconjugation and drug delivery. This document details its chemical structure, physicochemical properties, and a detailed synthesis protocol. Furthermore, it explores its critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), complete with experimental workflows.

Core Concepts: Structure and Properties

This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a terminal carboxylic acid group. The PEG chain, comprising six ethylene (B1197577) glycol units, imparts hydrophilicity, which can significantly enhance the solubility and stability of conjugated molecules, as well as reduce their immunogenicity.[1][2] The terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as proteins and peptides, through the formation of a stable amide bond.[1][3]

Chemical Structure

The chemical structure of this compound is characterized by a methoxy (B1213986) group at one terminus and a carboxymethyl group at the other, connected by a hexa(ethylene glycol) spacer.

Diagram 1: Chemical Structure of this compound

G Chemical Structure of this compound struct CH3O-(CH2CH2O)6-CH2COOH G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A m-PEG6-OH B Deprotonation (NaH, THF) A->B C Alkylation (Ethyl bromoacetate) B->C D Work-up & Purification C->D E m-PEG6-O-CH2COOEt D->E F Hydrolysis (LiOH, MeOH/H2O) E->F G Acidification & Extraction F->G H This compound G->H G General Workflow for ADC Synthesis using this compound cluster_0 Linker-Payload Synthesis cluster_1 Antibody Conjugation A This compound C Amide Coupling (e.g., EDC/NHS) A->C B Cytotoxic Drug (with amine group) B->C D Linker-Payload Conjugate C->D F Activation of Linker-Payload (e.g., to NHS ester) D->F E Monoclonal Antibody (with lysine (B10760008) residues) G Conjugation E->G F->G H Purification G->H I Antibody-Drug Conjugate (ADC) H->I G General Workflow for PROTAC Synthesis using this compound cluster_0 Step 1: Ligand-Linker Synthesis cluster_1 Step 2: PROTAC Assembly A This compound C Amide Coupling (e.g., HATU/DIPEA) A->C B E3 Ligase Ligand (with amine group) B->C D E3 Ligase-Linker Intermediate C->D F Activation of Intermediate D->F E Target Protein Ligand (with amine group) G Final Coupling E->G F->G H Purification G->H I PROTAC Molecule H->I

References

A Technical Guide to m-PEG6-O-CH2COOH: A Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of m-PEG6-O-CH2COOH, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule and its close derivatives are pivotal in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its properties, including hydrophilicity and a reactive carboxylic acid terminus, make it a critical component for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Core Physicochemical Properties

The nomenclature for PEG derivatives can vary between suppliers, leading to slight differences in molecular structure and weight. The "-O-" in the requested "this compound" signifies an ether linkage before the acetic acid moiety, which is a common structural feature. Below is a summary of the quantitative data for the most probable structures corresponding to this nomenclature and its close analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
m-PEG6-acidC14H28O8324.371347750-72-4
m-PEG6-CH2COOHC13H26O8310.316142-03-3[1]
mPEG6-CH2COOHC15H30O9354.3975427-75-7

Applications in Drug Development

PEG linkers like this compound are extensively used in pharmacological and biotechnological research.[2] Their primary application is in PEGylation, the covalent attachment of PEG chains to molecules like proteins, peptides, or small molecule drugs.[3] This modification enhances the therapeutic properties of these molecules by:

  • Increasing solubility and stability.

  • Extending circulating half-life by reducing renal clearance.

  • Decreasing immunogenicity.

These linkers are integral to the creation of sophisticated drug delivery systems such as ADCs and PROTACs, where they serve as a flexible, hydrophilic spacer between the targeting moiety and the payload.[2][4]

Experimental Protocol: Protein PEGylation

The following is a representative two-step protocol for the covalent conjugation of a carboxylated PEG linker to a protein via its primary amine groups (e.g., lysine (B10760008) residues). This method first activates the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester, which then reacts with the protein.

Step 1: Activation of this compound

This step involves the conversion of the terminal carboxylic acid to a more reactive NHS ester using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Activation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer immediately before use.

  • Reaction Mixture: In a reaction vessel, dissolve this compound in the anhydrous solvent.

  • Activation: Add the EDC and NHS solutions to the PEG linker solution. The molar ratio of PEG:EDC:NHS should be optimized, but a common starting point is 1:1.2:1.2.

  • Incubation: Allow the reaction to proceed at room temperature for 15-60 minutes with gentle stirring.

Step 2: Conjugation of Activated PEG to the Target Protein

The activated PEG-NHS ester is then introduced to the protein solution to form a stable amide bond.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.0-8.5)

  • Activated m-PEG6-NHS Ester from Step 1

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable buffer at a concentration that is optimal for the reaction.

  • Conjugation: Add the activated PEG-NHS ester solution to the protein solution. The molar excess of the activated PEG will determine the degree of labeling and should be optimized for each specific protein (a 10 to 50-fold molar excess is a typical starting range).[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters. Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts to isolate the PEGylated protein. Size Exclusion Chromatography (SEC) is a commonly used method for this purification step.[5]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes described in the experimental protocol.

Activation_Workflow reagents This compound EDC NHS activation Activation Reaction (Room Temperature, 15-60 min) reagents->activation Mix in Anhydrous Solvent activated_peg Activated m-PEG6-NHS Ester activation->activated_peg

Caption: Workflow for the activation of the PEG linker's carboxylic acid group.

Conjugation_Workflow cluster_reaction Conjugation Reaction activated_peg Activated m-PEG6-NHS Ester conjugation Incubation (RT or 4°C) activated_peg->conjugation protein Target Protein (in amine-free buffer) protein->conjugation quench Quenching (e.g., Tris or Glycine) conjugation->quench purify Purification (e.g., SEC) quench->purify final_product Purified PEGylated Protein purify->final_product

Caption: General workflow for the conjugation of the activated PEG linker to a target protein.

References

An In-depth Technical Guide to CAS Number 75427-75-7: Properties and Applications of a Versatile Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 75427-75-7 identifies the compound 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid , commonly known in the scientific community as mPEG6-CH2COOH or mPEG6-Acetic acid . This molecule is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical tool in the field of bioconjugation and drug delivery. Its structure, featuring a discrete hexaethylene glycol chain terminated with a methoxy (B1213986) group at one end and a carboxylic acid at the other, imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity.

This technical guide provides a comprehensive overview of the chemical and physical properties of mPEG6-CH2COOH, its primary applications in research and drug development, and detailed methodologies for its use.

Core Properties of mPEG6-CH2COOH

The utility of mPEG6-CH2COOH as a linker stems from its well-defined chemical and physical characteristics. These properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 75427-75-7N/A
IUPAC Name 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acidN/A
Synonyms mPEG6-CH2COOH, mPEG6-Acetic acid, m-PEG6-O-CH2COOHN/A
Molecular Formula C15H30O9N/A
Molecular Weight 354.39 g/mol N/A
Appearance Colorless to light yellow liquidN/A
Boiling Point (Predicted) 455.8 ± 40.0 °C[1][2]
Density (Predicted) 1.123 ± 0.06 g/cm3 [1][2]
pKa (Predicted) 3.39 ± 0.10[2]

Applications in Drug Development and Research

The primary application of mPEG6-CH2COOH is as a hydrophilic linker in the synthesis of complex biomolecules, including:

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. mPEG6-CH2COOH serves as a flexible spacer connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The PEG linker enhances the solubility and cell permeability of the PROTAC molecule.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The mPEG6 linker can be used to attach the drug to the antibody, improving the ADC's pharmacokinetic profile and reducing aggregation.

  • Drug Delivery Systems: The hydrophilic nature of the PEG chain can be exploited to improve the solubility and stability of hydrophobic drugs, facilitating their formulation and delivery.

  • Surface Modification: The carboxylic acid terminus allows for the covalent attachment of mPEG6-CH2COOH to surfaces, such as nanoparticles or medical implants, to enhance their biocompatibility and reduce non-specific protein adsorption.

  • Hydrogel Formation: This compound can be incorporated into hydrogel networks, where the carboxylic acid group can participate in cross-linking reactions to create biocompatible materials for applications like tissue engineering and controlled drug release.

Experimental Protocols

The versatile reactivity of the terminal carboxylic acid group of mPEG6-CH2COOH allows for its conjugation to a variety of molecules, most commonly through amide bond formation with primary amines.

General Protocol for Amide Bond Formation via EDC/NHS Coupling

This protocol describes the general procedure for conjugating mPEG6-CH2COOH to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).

Materials:

  • mPEG6-CH2COOH

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve mPEG6-CH2COOH in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

    • Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or ultrapure water.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, combine the mPEG6-CH2COOH stock solution with the Activation Buffer.

    • Add a molar excess of EDC (typically 2-10 fold) to the mPEG6-CH2COOH solution.

    • Immediately add a molar excess of NHS or sulfo-NHS (typically 2-10 fold) to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Amine:

    • Add the activated mPEG6-CH2COOH solution to the solution of the amine-containing molecule. The molar ratio of the linker to the target molecule should be optimized for the desired degree of labeling.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate to remove unreacted linker, coupling agents, and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Visualization of Key Processes

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, utilizing a linker such as mPEG6-CH2COOH, induces the degradation of a target protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds Ubiquitin Ubiquitin E3 Ligase E3 Ligase E3 Ligase->PROTAC Recruits Ubiquitinated_Target Ubiquitinated Target Protein Ubiquitin->Ubiquitinated_Target Transfer Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: PROTACs facilitate the ubiquitination and subsequent degradation of target proteins.

Experimental Workflow for Bioconjugation

The diagram below outlines the key steps in a typical bioconjugation experiment using mPEG6-CH2COOH.

Bioconjugation_Workflow General Bioconjugation Workflow reagent_prep Reagent Preparation activation Carboxylic Acid Activation (EDC/NHS) reagent_prep->activation conjugation Conjugation to Amine-Molecule activation->conjugation quenching Quenching conjugation->quenching purification Purification quenching->purification analysis Analysis purification->analysis

Caption: Key stages in the covalent attachment of mPEG6-CH2COOH to a target molecule.

Pharmacokinetics, Safety, and Toxicity

Pharmacokinetics:

  • Increased Half-life: The increased hydrodynamic radius of PEGylated molecules reduces their renal clearance, leading to a longer circulation half-life.

  • Reduced Immunogenicity: The hydrophilic PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenicity.

  • Enhanced Solubility: The inherent water solubility of the PEG linker improves the overall solubility of hydrophobic molecules, which can enhance their bioavailability.

Studies comparing ADCs with varying PEG linker lengths have shown that increasing the number of PEG units generally leads to decreased clearance. It can be reasonably extrapolated that a PEG6 linker would offer a significant improvement in pharmacokinetic properties compared to non-PEGylated or shorter PEG-chain counterparts.

Safety and Toxicity:

Polyethylene glycol is generally considered biocompatible and has a long history of safe use in FDA-approved pharmaceuticals. The low toxicity of PEG makes mPEG6-CH2COOH an attractive linker for the development of therapeutic agents. However, as with any chemical entity, a thorough toxicological assessment of the final conjugate is essential.

Conclusion

CAS number 75427-75-7, or mPEG6-CH2COOH, is a highly valuable and versatile tool for researchers, scientists, and drug development professionals. Its well-defined structure and favorable physicochemical properties make it an ideal hydrophilic linker for a wide range of bioconjugation applications. From enhancing the properties of next-generation therapeutics like PROTACs and ADCs to the development of advanced biomaterials, mPEG6-CH2COOH continues to be a key enabler of innovation in the life sciences. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective use in the laboratory.

References

A Technical Guide to the Aqueous Solubility of m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of m-PEG6-O-CH2COOH (Methoxy-Polyethylene Glycol (6)-Acetic Acid), a heterobifunctional linker widely used in bioconjugation, drug delivery systems, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). An understanding of its solubility is critical for ensuring optimal reaction conditions, formulation, and overall success in research and development.

Core Concepts: Understanding the Solubility of this compound

This compound, with a molecular weight of approximately 310.3 g/mol , is a monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1] Its structure is inherently amphiphilic, featuring:

  • A Hydrophilic Poly(ethylene glycol) Chain: The six repeating ethylene (B1197577) glycol units form a flexible, hydrophilic backbone that readily forms hydrogen bonds with water molecules. This PEG chain is the primary driver of the molecule's aqueous solubility.[1][2][3]

  • A Terminal Carboxylic Acid Group: This polar functional group can be ionized depending on the pH of the aqueous medium, further enhancing its interaction with water.[1][2] It also serves as a reactive handle for conjugation to primary amine groups.[1][4]

  • A Methoxy (B1213986) Cap: A terminal methoxy group renders one end of the PEG chain inert, preventing non-specific binding and undesirable cross-linking during conjugation reactions.[5]

The combination of these structural features leads to the well-established qualitative assessment that this compound has good solubility in aqueous media.[1][6]

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, its structural analogues and the general properties of short-chain PEG derivatives provide a strong basis for its expected solubility profile. The hydrophilic nature of the PEG spacer is known to significantly enhance aqueous solubility.[3][7] For many practical applications, it is recommended to first prepare a concentrated stock solution in a polar organic solvent like DMSO or DMF, which can then be diluted into the desired aqueous buffer.[8]

For comparison, data and estimates for similar PEG compounds are summarized below. It is strongly recommended that researchers experimentally determine the solubility for their specific application, buffer system, and conditions.

Table 1: Estimated and Known Solubility of this compound and Related PEG Derivatives

CompoundSolvent SystemTemperature (°C)SolubilitySource/Notes
This compound Water ~25 Expected to be high / Soluble [1][9] Based on structural properties and supplier information.
This compound DMSO ~25 Soluble [4]
m-PEG5-CH2COOHWater~25> 10 mg/mL[3] General estimate from supplier data.
m-PEG5-CH2COOHEthanol~25> 10 mg/mL[3] General estimate from supplier data.
m-PEG20-alcoholWater25> 50 g/100 mL[10] Estimated based on similar molecular weight PEGs.
m-PEG20-alcoholPhosphate-Buffered Saline (PBS)25> 50 g/100 mL[10] Estimated based on similar molecular weight PEGs.
HO-PEG15-OH (PEG 1500)Water~20-25650 g/L[11]

Factors Influencing Aqueous Solubility

Several factors can influence the solubility of this compound in aqueous media:

  • pH: The ionization state of the terminal carboxylic acid group is pH-dependent. At pH values above its pKa, the carboxylate form will predominate, which can increase its interaction with water and potentially enhance solubility.

  • Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature. Heating can be used to increase both the rate of dissolution and the saturation point.[10]

  • Presence of Salts: High concentrations of salts in aqueous solutions can lead to a "salting-out" effect.[10] These salts compete for water molecules for hydration, which can reduce the solubility of PEG compounds.[10]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound in a specific aqueous medium, standardized experimental protocols are essential. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[8][10]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent at a specific temperature.[8][10]

Objective: To determine the maximum concentration of this compound that dissolves in a specific aqueous medium at a set temperature to form a saturated solution at equilibrium.[3]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., water, PBS, Tris buffer) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[10]

  • Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the sample for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is achieved between the dissolved and undissolved compound.[8][10]

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.[10]

  • Filtration: Carefully withdraw the supernatant using a syringe. Filter it through a 0.22 µm syringe filter compatible with the aqueous medium to remove any remaining solid microparticles. This step is critical to prevent overestimation of the solubility.[10][11]

  • Dilution: Accurately dilute a known volume of the clear filtrate with the same aqueous medium to a concentration that falls within the linear range of the chosen analytical method.[3][10]

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, LC-MS, or a quantitative NMR) to determine the concentration of this compound.[10]

  • Calculation: Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility. The experiment should be performed in triplicate to ensure reliability.[3]

G cluster_workflow Workflow: Shake-Flask Solubility Determination A 1. Add excess this compound to aqueous medium B 2. Equilibrate on shaker (24-48h at constant temp.) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Filter supernatant (0.22 µm filter) C->D E 5. Accurately dilute clear filtrate D->E F 6. Quantify concentration (e.g., HPLC, LC-MS) E->F G 7. Calculate solubility (mg/mL or M) F->G

Caption: Workflow for the Shake-Flask Method. (Within 100 characters)

Application in Drug Development: The Role of Solubility

The high aqueous solubility imparted by the PEG6 linker is a key advantage in drug development.[5][12]

  • Improved Drug Formulation: Hydrophobic drug molecules can be conjugated to this compound to enhance their solubility in aqueous formulations for administration.[5][13]

  • Enhanced Pharmacokinetics: PEGylation, the process of conjugating PEG chains to molecules, increases the hydrodynamic radius of the resulting conjugate. This can reduce renal clearance, prolonging circulation half-life.[5]

  • Bioconjugation Reactions: Many bioconjugation reactions with proteins, antibodies, and peptides are performed in aqueous buffers. The solubility of the PEG linker is essential for ensuring efficient reaction kinetics.[7]

The terminal carboxylic acid of this compound is typically activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This process often involves activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

G cluster_pathway Amine Conjugation Pathway PEG This compound ActivatedPEG Activated m-PEG6-NHS Ester PEG->ActivatedPEG Activation Activators EDC / NHS Activators->ActivatedPEG Conjugate PEGylated Protein (Stable Amide Bond) ActivatedPEG->Conjugate Conjugation Protein Protein-NH2 (e.g., Antibody) Protein->Conjugate

References

The Architect's Toolkit: An In-depth Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of PEG Linkers in Modern Biotherapeutics

In the intricate world of bioconjugation, the linker molecule is not merely a passive bridge but an active architect of a therapeutic's ultimate success. Among the most powerful tools in this molecular construction kit are polyethylene (B3416737) glycol (PEG) linkers. The process of covalently attaching PEG chains to a biomolecule, known as PEGylation, has become an indispensable strategy in the development of advanced therapeutics, diagnostics, and research agents.[1]

This technical guide provides a comprehensive exploration of PEG linkers, delving into their core principles, diverse classifications, and strategic applications. We will examine the quantitative impact of different linker characteristics on bioconjugate performance, provide detailed experimental protocols for key conjugation and characterization techniques, and present visual workflows and pathways to illuminate the underlying principles of this transformative technology.

The foundational benefits of PEGylation are multi-faceted and profound. The hydrophilic, flexible, and biocompatible nature of the PEG chain imparts a range of advantageous properties to the conjugated molecule.[1][2] These include:

  • Improved Solubility and Stability: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules and can shield them from enzymatic degradation.[1][2]

  • Reduced Immunogenicity: PEG chains can mask immunogenic epitopes on a biomolecule's surface, creating a "stealth" effect that reduces the likelihood of an adverse immune response.[1]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which in turn reduces its renal clearance and prolongs its circulation half-life.[1][3] This can lead to more sustained therapeutic effects and a reduced dosing frequency.[3]

  • Controlled Drug Release: By employing cleavable PEG linkers, the release of a therapeutic payload can be engineered to occur under specific physiological conditions.[1]

A Classification of PEG Linkers: Tailoring the Bridge to the Task

The versatility of PEG linkers stems from the wide array of available architectures and functional groups, allowing for highly tailored bioconjugation strategies.[1] PEG linkers can be broadly classified based on their structure, the reactivity of their functional groups, and their stability in biological environments.

Structural Classification
  • Linear PEG Linkers: These are the most common type, consisting of a straight chain of repeating ethylene (B1197577) glycol units with functional groups at one or both ends.[4] They are valued for their simplicity and predictable behavior.[1]

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[4][5] This architecture provides a greater shielding effect and a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, which can further enhance circulation half-life.[6][7]

  • Multi-Arm PEG Linkers: A more complex form of branched linkers with three or more PEG arms, often utilized in the creation of hydrogels and for developing bioconjugates with a high payload capacity, such as antibody-drug conjugates (ADCs).[8]

Functional Group Classification
  • Homobifunctional PEG Linkers: These possess identical reactive groups at each terminus, making them ideal for crosslinking similar molecules.

  • Heterobifunctional PEG Linkers: Featuring two different reactive functional groups, these linkers allow for the sequential and specific conjugation of two distinct molecules.[9] This specificity is highly advantageous in the development of complex bioconjugates like ADCs and Proteolysis Targeting Chimeras (PROTACs).[10]

Stability-Based Classification
  • Non-Cleavable PEG Linkers: These form a stable, permanent bond between the conjugated molecules.[11][12] Drug release from such conjugates typically relies on the degradation of the entire carrier molecule, for example, within the lysosome.[12][13] This approach minimizes premature drug release and can lead to a wider therapeutic window.[12][14]

  • Cleavable PEG Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release their payload in response to specific triggers within the target microenvironment.[12][13] This allows for more controlled and targeted drug release.[11][15] Common cleavage mechanisms include:

    • Acid-Sensitivity (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.[15]

    • Enzyme-Sensitivity (e.g., Peptides): Cleaved by specific enzymes, such as cathepsins, that are often overexpressed in tumor cells.[15]

    • Redox-Sensitivity (e.g., Disulfide Bonds): Cleaved in the reducing environment inside cells, which have a high concentration of glutathione.[15]

Quantitative Insights: The Impact of PEG Linker Properties on Bioconjugate Performance

The choice of PEG linker architecture and length has a quantifiable impact on the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize key data from various studies, providing a comparative analysis to guide linker selection.

Table 1: Effect of PEG Linker Architecture on Hydrodynamic Radius and Pharmacokinetics
Linker TypePEG Molecular Weight (kDa)BiomoleculeHydrodynamic Radius (Rh) (nm)In Vivo Half-Life (h)Reference(s)
Unmodified-Human Serum Albumin (HSA)3.5-[7]
Linear5Human Serum Albumin (HSA)4.2-[16]
Linear10Human Serum Albumin (HSA)5.1-[16]
Branched10Human Serum Albumin (HSA)5.8-[16]
Linear20Interferon-2-3[7]
Branched20Interferon-30-40[7]
Linear5TNF Nanobody-~2[7]
Branched10TNF Nanobody-~70[7]

Note: Data is compiled from multiple sources and is intended to illustrate general trends.

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
Linker LengthADC ModelAnimal ModelPlasma Half-Life (t½) (h)In Vivo Antitumor EfficacyReference(s)
Short (PEG2-PEG4)Trastuzumab-MMAEMouse XenograftShorterLess Effective[5][17]
Intermediate (PEG8-PEG12)Trastuzumab-MMAEMouse XenograftLongerMore Effective[5][17]
Long (PEG24)Trastuzumab-MMAEMouse XenograftLongestMost Effective[5][17]

Note: A general trend observed is that increasing PEG linker length can lead to a longer plasma half-life and improved in vivo efficacy, though this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[5][17]

Table 3: Comparison of Cleavable and Non-Cleavable Linkers in ADCs
FeatureCleavable PEG LinkersNon-Cleavable PEG LinkersReference(s)
Release Mechanism Environmentally triggered (e.g., enzymes, pH)Relies on lysosomal degradation of the antibody[12][13]
Plasma Stability Generally lowerGenerally higher[13][14]
"Bystander Effect" High potentialLow to negligible[12]
Off-Target Toxicity Higher potentialLower potential[13]
Therapeutic Window Potentially narrowerPotentially wider[12][14]

Visualizing the Concepts: Diagrams of Key Pathways and Workflows

To further elucidate the principles discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships in the context of PEG linkers in bioconjugation.

cluster_0 ADC Internalization and Payload Release ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release (Cleavable or Non-cleavable) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Cell Killing

ADC internalization and payload release pathway.

cluster_1 PROTAC-Mediated Protein Degradation PROTAC PROTAC Molecule (E3 Ligase Ligand - PEG Linker - Target Ligand) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation.

cluster_2 Experimental Workflow for Bioconjugation and Characterization Reagent_Prep Reagent Preparation (Biomolecule & PEG Linker) Conjugation Conjugation Reaction (e.g., NHS or Maleimide chemistry) Reagent_Prep->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (e.g., HPLC, MS, SDS-PAGE) Purification->Characterization Final_Product Purified & Characterized Bioconjugate Characterization->Final_Product

A typical experimental workflow for PEGylation.

Experimental Protocols: A Practical Guide to PEGylation and Characterization

A successful bioconjugation strategy relies on robust and reproducible experimental methodologies. The following sections provide detailed protocols for common PEGylation reactions and the subsequent characterization of the resulting bioconjugates.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to a protein via its primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • mPEG-NHS ester

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes or size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of mPEG-NHS ester to room temperature before opening to prevent moisture condensation.[11]

    • Prepare the protein solution in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and must be avoided.[18][19]

    • Immediately before use, dissolve the required amount of mPEG-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11][18] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[19]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess over the protein (typically 5- to 20-fold).[11][19]

    • Add the PEG-NHS ester solution to the protein solution while gently mixing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[18][20]

    • Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours to overnight at 4°C.[11][19]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[11]

    • Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is consumed.[11]

  • Purification:

    • Remove unreacted PEG-NHS ester and byproducts using dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[2][18][21]

  • Characterization:

    • Analyze the purified PEGylated protein to confirm conjugation and assess purity.

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol details the site-specific conjugation of a maleimide-activated PEG to a protein via a free thiol group (e.g., a cysteine residue).

Materials:

  • Thiol-containing protein (1-10 mg/mL in a degassed, thiol-free buffer, e.g., PBS, HEPES, pH 6.5-7.5)

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Purification system (e.g., SEC column)

Procedure:

  • Reagent Preparation:

    • Prepare the protein solution in a degassed, thiol-free buffer.[3] If necessary, reduce disulfide bonds to generate free thiols by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[3]

    • Immediately before use, prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.[3]

  • Conjugation Reaction:

    • Add the PEG-Maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold).[3][22]

    • Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.[3][22]

  • Purification:

    • Separate the PEGylated protein from unreacted reagents using a suitable method such as size-exclusion chromatography.[3][22]

  • Characterization:

    • Confirm successful site-specific conjugation and assess product homogeneity using appropriate analytical techniques.

Protocol 3: Characterization of PEGylated Bioconjugates

A combination of analytical techniques is often necessary to fully characterize the reaction products.

A. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

  • Objective: To separate and quantify PEGylated proteins from unreacted protein and free PEG based on their hydrodynamic size.[23]

  • Instrumentation: HPLC system with a UV detector (and optionally a refractive index detector for PEG).[23]

  • Column: A size-exclusion column suitable for the molecular weight range of the analytes.[23]

  • Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS).[23]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[23]

    • Inject a defined volume of the PEGylated protein sample.[24]

    • Run the separation isocratically.[24]

    • Monitor the elution profile at 280 nm for protein detection.[24]

  • Data Analysis: Identify and integrate the peak areas corresponding to the aggregated protein (if any), the PEGylated conjugate, the native protein, and free PEG based on their elution times.[23]

B. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

  • Objective: To determine the molecular weight of the PEGylated protein and thereby the number of attached PEG chains (degree of PEGylation).[24]

  • Procedure:

    • Mix the PEGylated protein sample with a suitable matrix solution directly on the MALDI target plate.[24]

    • Allow the mixture to air-dry to form crystals.[24]

    • Acquire mass spectra in the appropriate mass range.[24]

  • Data Analysis:

    • Determine the average molecular weight of the un-PEGylated and PEGylated protein.[24]

    • Calculate the mass difference.[24]

    • Divide the mass difference by the molecular weight of a single PEG chain to determine the degree of PEGylation.[24]

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To separate different PEGylated species based on hydrophobicity. The addition of PEG can alter the retention time of the protein.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C4 or C8 reversed-phase column with a wide pore size (e.g., 300 Å) is commonly used.[25]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[25]

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Elute the sample using a linear gradient of increasing acetonitrile concentration.[25]

  • Data Analysis: The retention time of the PEGylated protein will be influenced by the number and location of the attached PEG chains. The relative abundance of each isoform can be determined from the corresponding peak area.

Conclusion: The Future of Bioconjugation is Precisely Engineered

PEG linkers are a versatile and powerful class of tools that have become fundamental to the advancement of biotherapeutics.[9] By providing a hydrophilic and biocompatible spacer, these linkers can significantly improve the therapeutic properties of a wide range of biomolecules.[5] The choice between a linear or branched architecture, a cleavable or non-cleavable design, and the specific length of the PEG chain must be carefully considered based on the intended application. A thorough understanding of the different types of PEG linkers and their respective characteristics, coupled with robust experimental and analytical methodologies, is crucial for the rational design of effective and safe next-generation bioconjugates. As our ability to precisely engineer these molecular bridges continues to evolve, so too will the potential to create novel therapeutics with enhanced efficacy and improved patient outcomes.

References

function of methoxy group in m-PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Function of the Methoxy (B1213986) Group in m-PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol), or PEG, has become an indispensable tool in drug development and bioconjugation. The process of covalently attaching PEG chains to therapeutic molecules, known as PEGylation, can dramatically improve their pharmacokinetic and pharmacodynamic properties. Benefits include enhanced solubility, increased stability against proteolytic degradation, prolonged plasma half-life, and reduced immunogenicity.[1]

A key player in modern PEGylation is the monofunctional, methoxy-terminated PEG (m-PEG). These linkers possess a chemically inert methoxy group (-OCH3) at one terminus and a reactive functional group at the other, allowing for controlled conjugation to proteins, peptides, and nanoparticles.[1] This guide delves into the core function of the terminal methoxy group, its impact on the linker's properties, and the practical considerations for its use in research and drug development.

The Pivotal Role of the Methoxy Group

The primary and most critical function of the methoxy group is to render one end of the PEG chain inert, ensuring monofunctional reactivity. This "capping" of the terminus is fundamental to preventing the most common side reaction in bioconjugation with linear polymers: intermolecular cross-linking.

Preventing Cross-Linking and Aggregation

When using traditional di-functional PEGs (such as PEG-diols), both ends of the polymer chain possess reactive hydroxyl groups. When these are activated (e.g., as di-NHS esters), they can react with two separate protein molecules, leading to the formation of large, often insoluble, cross-linked aggregates. This process is difficult to control and results in a heterogeneous product with diminished therapeutic activity and increased potential for adverse immune reactions.

The m-PEG linker, by design, has only one reactive site. The methoxy-capped end is non-reactive towards common functional groups on biomolecules, ensuring a 1:1 stoichiometric conjugation.[2] This prevents the formation of protein-PEG-protein bridges and subsequent aggregation, leading to a more homogenous and well-defined final product.

G Figure 1: m-PEG vs. Diol-PEG Conjugation cluster_0 m-PEG (Monofunctional) cluster_1 Diol-PEG (Bifunctional) p1 Protein conj1 Desired 1:1 Conjugate p1->conj1 Reaction mPEG m-PEG-NHS mPEG->conj1 p2a Protein conj2 Desired 1:1 Conjugate p2a->conj2 Reaction crosslink Undesired Cross-linked Aggregate p2a->crosslink Cross-linking p2b Protein p2b->crosslink diolPEG NHS-PEG-NHS diolPEG->conj2 diolPEG->crosslink

Figure 1: Logical diagram illustrating how the inert methoxy group of m-PEG prevents undesirable cross-linking, a common issue with bifunctional diol-PEGs.
Impact on Solubility and Stability

The methoxy group, in concert with the entire PEG chain, contributes to the excellent water solubility and biocompatibility of the linker.[3][4] PEGs are soluble in a wide range of solvents, including water, PBS, and many organic solvents like DMF and DMSO, which provides flexibility during conjugation reactions.[4] The hydrophilic nature of the PEG chain creates a hydration shell around the conjugated molecule, which can help to stabilize the protein's tertiary structure and prevent aggregation.[5]

The "Stealth" Effect and Steric Hindrance

Once conjugated to a therapeutic molecule, the long, flexible m-PEG chain creates a neutral, hydrophilic cloud that sterically hinders the approach of other macromolecules.[6] This "stealth" effect is responsible for many of the therapeutic benefits of PEGylation:

  • Reduced Renal Clearance: The increased hydrodynamic volume of the PEGylated molecule exceeds the glomerular filtration threshold, dramatically extending its circulation half-life.

  • Protection from Proteolysis: The PEG chain physically blocks access for proteolytic enzymes, enhancing the protein's stability in vivo.[6]

  • Reduced Immunogenicity: The polymer can mask epitopes on the protein surface, preventing recognition by the immune system and the formation of anti-drug antibodies.[1]

A Note on Immunogenicity of the Methoxy Group

While PEGylation generally reduces the immunogenicity of the attached protein, studies have revealed that the PEG polymer itself, and specifically the methoxy terminus, can be immunogenic.[7][8] Pre-existing and treatment-induced anti-PEG antibodies have been observed in patients. These antibodies can bind to the methoxy group, potentially leading to the accelerated blood clearance (ABC) of the PEGylated therapeutic and reducing its efficacy.[7] Research has shown that antibodies raised against m-PEG conjugates can have a significantly higher affinity for the methoxy-terminated form compared to a hydroxyl-terminated (HO-PEG) equivalent.[9][10] This has led to investigations into using alternative end-caps, such as hydroxyl groups, to potentially mitigate this immune response.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of m-PEG linkers.

Table 1: Solubility of PEG Derivatives

Solvent Solubility Notes
Water / Aqueous Buffers (e.g., PBS) Highly Soluble Liquid PEGs are miscible in any ratio; solid PEGs have high but limited solubility.[4][11]
Dichloromethane (DCM), Chloroform Soluble ---
Dimethylformamide (DMF), DMSO Soluble Often used as solvents for activating and reacting PEG-NHS esters.[4]
Ethanol, Toluene, Isopropanol Less Soluble Solubility can be increased by raising the temperature.[4]
Diethyl Ether, Aliphatic Hydrocarbons Insoluble ---

Data synthesized from multiple sources.[4][11][12]

Table 2: Comparative Immunogenicity Data (m-PEG vs. HO-PEG/Diol-PEG)

Parameter Value Comparison Context Reference
Antibody Affinity ~70x higher for m-PEG Affinity of rabbit antibodies raised against mPEG-uricase for 10 kDa m-PEG vs. 10 kDa PEG diol. [9][10]
Relative Antibody Titer (mPEG/HO-PEG) Median: 1.1 (Range: 0.9-1.5) For antibodies induced by HO-PEG conjugates, tested on an mPEG-coated plate. [13]

| Relative Antibody Titer (mPEG/HO-PEG) | Median: 3.0 (Range: 1.1-20) | For antibodies induced by m-PEG conjugates, showing higher reactivity towards the m-PEG structure. |[7] |

Experimental Protocols

Successful PEGylation requires careful planning and execution. Below are detailed methodologies for a typical protein PEGylation experiment using an m-PEG-NHS ester, followed by characterization.

Protocol 1: Protein PEGylation with m-PEG-NHS Ester

This protocol outlines the covalent attachment of an amine-reactive m-PEG-NHS ester to a protein's lysine (B10760008) residues and/or N-terminus.

1. Materials and Reagents:

  • Protein of interest

  • m-PEG-NHS Ester (e.g., m-PEG5-NHS ester)

  • Amine-free reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Anhydrous, amine-free solvent for PEG reconstitution (e.g., DMSO or DMF)

  • Quenching buffer: 1 M Tris-HCl or Glycine (B1666218), pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns

  • Dialysis cassettes or centrifugal filters (e.g., 10 kDa MWCO)

2. Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the protein for reaction with the NHS ester.[1] If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the final protein concentration to 1-10 mg/mL.[14]

  • Reagent Preparation: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[14] Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount in anhydrous DMSO or DMF. Do not store the reconstituted reagent, as the NHS ester readily hydrolyzes.[1]

  • Conjugation Reaction:

    • Calculate the desired molar excess of m-PEG-NHS ester to protein. A starting point is often a 20-fold molar excess, but this must be optimized for each specific protein and desired degree of PEGylation.[1][14]

    • Add the calculated volume of the m-PEG-NHS ester solution to the protein solution while gently stirring. The final volume of organic solvent should not exceed 10% of the total reaction volume.[15]

  • Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[1][3] The optimal time and temperature should be determined empirically.

  • Quenching (Optional): To stop the reaction, a small molecule with a primary amine (e.g., Tris or glycine) can be added to a final concentration of ~50 mM to consume any unreacted m-PEG-NHS ester.

  • Purification: Remove unreacted PEG reagent and byproducts.

    • Size-Exclusion Chromatography (SEC): This is the most common method. The larger, PEGylated protein will elute earlier than the smaller, unreacted protein and free PEG reagent.[16]

    • Ion-Exchange Chromatography (IEX): PEGylation often changes the surface charge of the protein, allowing for separation of species with different degrees of PEGylation (mono-, di-, etc.).[3]

  • Final Formulation: Transfer the purified PEGylated protein into a suitable storage buffer using dialysis or a centrifugal filter. Store under conditions appropriate for the native protein.[1]

G Figure 2: Experimental Workflow for Protein PEGylation start Start: Protein in Amine-Free Buffer + Freshly Prepared m-PEG-NHS react Conjugation Reaction (RT, 1 hr or 4°C, 2 hr) start->react Mix purify Purification (e.g., SEC or IEX) react->purify Separate char Characterization (SDS-PAGE, SEC-MALS, MALDI-TOF) purify->char Analyze final Final Product: Purified PEG-Protein char->final Confirm

Figure 2: A typical experimental workflow for the creation and analysis of a PEGylated protein.
Protocol 2: Characterization by SEC-MALS

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the absolute molecular weight of the PEGylated species without relying on column calibration standards.[16] This allows for precise determination of the degree of PEGylation.

1. System Setup:

  • HPLC system with an SEC column appropriate for the size range of the conjugate.

  • In-line detectors: UV (for protein), MALS, and differential Refractive Index (dRI, for both protein and PEG).[6]

  • Mobile Phase: A buffer that minimizes non-specific column interactions, such as PBS.

2. Procedure:

  • System Equilibration: Equilibrate the SEC column and detectors with filtered and degassed mobile phase until stable baselines are achieved for all detectors.[16]

  • Sample Preparation: Dilute the purified PEGylated protein sample in the mobile phase to a concentration suitable for the detectors.

  • Data Acquisition: Inject the sample onto the column and collect data from the UV, MALS, and dRI detectors simultaneously.[17]

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis.[17]

    • The software uses the signals from the UV (protein concentration) and dRI (total concentration) detectors, along with the known refractive index increments (dn/dc) and extinction coefficients of the protein and PEG, to calculate the mass of protein and mass of PEG at each point across the elution peak.[6]

    • This allows for the determination of the average molecular weight of the conjugate and the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[18]

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is used to determine the molecular weight of the PEGylated protein and assess the heterogeneity of the product.

1. Materials:

  • Purified PEGylated protein sample

  • MALDI Matrix (e.g., sinapinic acid or HCCA)

  • MALDI target plate

  • Mass spectrometer

2. Procedure:

  • Sample Desalting: It is crucial to remove non-volatile salts from the sample, as they can suppress ionization. Use a C4 ZipTip or perform a buffer exchange into a volatile buffer like ammonium (B1175870) acetate.[19]

  • Matrix Preparation: Prepare a saturated solution of the matrix in a suitable solvent (e.g., a 1:1 mixture of acetonitrile (B52724) and 0.1% TFA in water).[20]

  • Spotting (Dried-Droplet Method):

    • Spot 1 µL of the matrix solution onto the MALDI target and let it air dry completely.[19]

    • On top of the dried matrix, spot 1 µL of the desalted PEGylated protein sample.[19]

    • Allow the sample-matrix mixture to co-crystallize at room temperature.

  • MS Analysis:

    • Load the target plate into the MALDI-TOF instrument.

    • Acquire spectra in positive ion, linear mode, which is generally preferred for large, heterogeneous molecules to maximize sensitivity.[8][19]

    • Calibrate the instrument using protein standards of known molecular weights that bracket the expected mass of the conjugate.

  • Data Interpretation: The resulting spectrum will show a series of peaks. The unmodified protein will appear as a single peak, while the PEGylated species will appear as a distribution of broader peaks at higher masses, with each peak corresponding to the addition of one PEG chain. This allows for direct visualization of the degree of PEGylation and the sample's heterogeneity.[7]

Impact on Pharmacokinetics

The ultimate goal of PEGylation, enabled by the core function of the m-PEG linker, is to favorably alter the pharmacokinetic profile of a therapeutic agent. The inert, monofunctional nature of the linker ensures the creation of a stable conjugate that can realize these benefits in vivo.

G Figure 3: Pharmacokinetic Benefits of m-PEGylation cluster_0 Native Drug cluster_1 m-PEGylated Drug nd_pk Rapid Renal Clearance Short Half-life Potential Immunogenicity process m-PEGylation (Monofunctional Conjugation) nd_pk->process pd_pk Reduced Renal Clearance Extended Half-life Decreased Immunogenicity Improved Stability process->pd_pk

Figure 3: Conceptual diagram showing the positive impact of m-PEGylation on key pharmacokinetic parameters of a therapeutic drug.

Conclusion

The methoxy group in an m-PEG linker serves a simple yet profound function: it provides an inert cap that ensures monofunctional reactivity. This fundamental property prevents the uncontrolled cross-linking and aggregation that can plague bifunctional linkers, enabling the reliable production of well-defined bioconjugates. By facilitating a controlled conjugation process, the methoxy group is the silent enabler of the many therapeutic benefits of PEGylation—from improved stability and solubility to the extended circulation and reduced immunogenicity that have transformed numerous protein drugs into clinical successes. Understanding its role is therefore critical for any scientist or researcher working in the field of drug delivery and development.

References

The Core Principles of PEGylation for Protein Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of recombinant protein technology has revolutionized the treatment of numerous diseases. However, the therapeutic efficacy of many protein-based drugs is often hampered by inherent limitations such as short circulating half-lives, susceptibility to proteolytic degradation, and the potential to elicit an immunogenic response. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein therapeutic, has emerged as a leading strategy to overcome these challenges. This well-established bioconjugation technique enhances the pharmacokinetic and pharmacodynamic properties of proteins, leading to improved clinical outcomes.[1][2]

This technical guide provides a comprehensive overview of the core principles of protein PEGylation, delving into the underlying chemistry, the impact on protein characteristics, and the analytical methodologies required for thorough characterization. Detailed experimental protocols for key PEGylation and analysis techniques are provided to assist researchers in the practical application of this technology.

The Fundamentals of PEGylation

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer.[3] When conjugated to a protein, the PEG moiety imparts several beneficial properties. The increased hydrodynamic size of the PEGylated protein reduces renal clearance and shields it from proteolytic enzymes, thereby extending its circulating half-life.[1][2] This protective hydrophilic cloud also masks surface epitopes on the protein, which can lead to a significant reduction in its immunogenicity.[4]

The evolution of PEGylation technology has progressed from "first-generation" approaches, which involved the random attachment of PEG chains to multiple sites on the protein, to "second-generation" site-specific methods.[3] While random PEGylation can be effective in shielding the protein, it often results in a heterogeneous mixture of conjugates with varying degrees of PEGylation and positional isomers, which can lead to a loss of biological activity if the PEG is attached at or near the active site.[4] Site-specific PEGylation aims to attach a single PEG chain at a predetermined location on the protein, resulting in a more homogenous and well-defined product with preserved bioactivity.[5]

The Impact of PEGylation on Protein Therapeutics: A Quantitative Look

The effects of PEGylation are most profoundly observed in the altered pharmacokinetic and pharmacodynamic profiles of the modified protein. The following tables summarize the quantitative impact of PEGylation on several key therapeutic proteins.

Table 1: Impact of PEGylation on Protein Pharmacokinetics

ProteinNative Half-LifePEGylated Half-LifePEG Molecular Weight (kDa)Fold Increase in Half-LifeReference(s)
Interferon-α2a 2.3 hours50 hours40 (branched)~22[6]
Interferon-α2b 4 hours40 hours20 (linear)10[6]
G-CSF (Filgrastim) 3.5 hours15-80 hours (Pegfilgrastim)20~4-23[7]
Erythropoietin (EPO) 8.5 hours (in rats)25.3 hours (in rats)20~3[8]
Asparaginase (B612624) 1.28 days5.23 days5 (linear, multiple)~4[9]

Table 2: Impact of PEGylation on In Vitro Biological Activity

ProteinNative In Vitro ActivityPEGylated In Vitro ActivityPEG Molecular Weight (kDa)% Retained ActivityReference(s)
Interferon-α2a 100%~7%40 (branched)7%[10]
Pichia-derived Erythropoietin (PPEpo) Higher than rHuEPOComparable to rHuEPO20Not explicitly stated, but comparable[3][11]
Asparaginase Not explicitly statedComparable to native5 (linear, multiple)Not explicitly stated, but comparable[12]

Key PEGylation Chemistries and Experimental Protocols

The choice of PEGylation chemistry is critical and depends on the available functional groups on the protein and the desired outcome (random vs. site-specific). The two most common strategies target primary amines (N-terminus and lysine (B10760008) residues) and free thiols (cysteine residues).

Amine-Reactive PEGylation using NHS Esters

N-hydroxysuccinimide (NHS) esters of PEG are widely used for random PEGylation by targeting the abundant primary amines on the protein surface. The reaction forms a stable amide bond.

Experimental Protocol: NHS Ester PEGylation of a Protein

  • Protein Preparation:

    • The protein of interest should be in an amine-free buffer at a pH of 7.2-8.5. A commonly used buffer is 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.5.[1]

    • Ensure the protein concentration is between 1-10 mg/mL.

  • PEG-NHS Ester Reagent Preparation:

    • Allow the vial of mPEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of mPEG-NHS ester in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess over the protein (a 5 to 20-fold molar excess is a common starting point).[1]

    • Add the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM.[1]

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG, hydrolyzed PEG, and unmodified protein using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Thiol-Reactive PEGylation using Maleimides

For site-specific PEGylation, a free cysteine residue can be engineered into the protein sequence. PEG-maleimide reagents react specifically with the thiol group of cysteine at a pH of 6.5-7.5 to form a stable thioether bond.

Experimental Protocol: Maleimide PEGylation of a Protein

  • Protein Preparation:

    • The protein containing a free cysteine residue should be in a thiol-free buffer at a pH of 6.5-7.5. A suitable buffer is 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0.[13]

    • If the cysteine is in a disulfide bond, it must first be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.

  • PEG-Maleimide Reagent Preparation:

    • Prepare a stock solution of the PEG-maleimide reagent in a suitable buffer (e.g., PBS, pH 7) or an organic solvent like DMSO. A common stock concentration is 100 mg/mL.[14][15]

  • Conjugation Reaction:

    • Add the PEG-maleimide stock solution to the protein solution to achieve a 10 to 20-fold molar excess.[4]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[15]

  • Purification:

    • Purify the PEGylated protein using SEC or IEX to remove unreacted PEG-maleimide and unmodified protein.

Characterization of PEGylated Proteins

Thorough characterization of the PEGylated product is essential to ensure its quality, consistency, and safety. A multi-faceted analytical approach is typically required.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a simple and rapid method for the initial assessment of a PEGylation reaction. The PEGylated protein will exhibit a significant increase in its apparent molecular weight, resulting in slower migration through the gel compared to the unmodified protein.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is a powerful technique for separating the PEGylated protein from the native protein and free PEG, as well as for detecting any aggregation.

Experimental Protocol: SEC Analysis of PEGylated Proteins

  • System and Column:

    • Use an HPLC or UPLC system equipped with a UV detector.

    • Select a size-exclusion column appropriate for the molecular weight range of the protein and its PEGylated form.

  • Mobile Phase:

    • A common mobile phase is 150 mM sodium phosphate buffer, pH 7.0. Other options include phosphate-buffered saline (PBS). The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Dilute the PEGylation reaction mixture or purified product in the mobile phase.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample and monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • The PEGylated protein will elute earlier than the unmodified protein due to its larger size. The presence of multiple peaks can indicate different degrees of PEGylation or the presence of aggregates.

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a key technique for determining the molecular weight of the PEGylated protein and the degree of PEGylation. The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.

Experimental Protocol: MALDI-TOF MS Analysis of PEGylated Proteins

  • Matrix Preparation:

    • Prepare a matrix solution appropriate for proteins, such as sinapinic acid (10 mg/mL in 50:50 acetonitrile (B52724):water with 0.1% trifluoroacetic acid) or α-cyano-4-hydroxycinnamic acid (saturated solution in 30% acetonitrile in water with 0.1% TFA).[16][17]

  • Sample Preparation:

    • Prepare the PEGylated protein sample at a concentration of approximately 1-10 pmol/µL in a low-salt buffer.

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the protein sample to the matrix droplet and mix by pipetting.

    • Allow the spot to air-dry completely.

  • MS Data Acquisition:

    • Acquire the mass spectrum in linear positive ion mode.

    • Calibrate the instrument using a protein standard of a similar mass range.

  • Data Analysis:

    • The spectrum will show a series of peaks, with the mass difference between adjacent peaks corresponding to the mass of the PEG monomer (44 Da). This allows for the determination of the number of PEG chains attached to the protein.

Visualizing Key Processes in PEGylation

Diagrams created using the DOT language help to visualize the complex workflows and chemical reactions involved in PEGylation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization protein_prep Protein Preparation (Buffer Exchange, Concentration) reaction PEGylation Reaction (Control pH, Temp, Molar Ratio) protein_prep->reaction peg_prep PEG Reagent Preparation peg_prep->reaction quenching Quenching reaction->quenching purification Purification (SEC, IEX) quenching->purification analysis Analysis (SDS-PAGE, MS, SEC, Bioassay) purification->analysis

A general workflow for protein PEGylation.

NHS ester reaction with a primary amine.

Challenges_Solutions cluster_challenges Challenges in PEGylation cluster_solutions Solutions and Strategies heterogeneity Product Heterogeneity site_specific Site-Specific PEGylation heterogeneity->site_specific process_control Process Control & Purification heterogeneity->process_control activity_loss Loss of Bioactivity activity_loss->site_specific peg_optimization Optimize PEG Size/Structure activity_loss->peg_optimization immunogenicity PEG Immunogenicity immunogenicity->peg_optimization alt_polymers Alternative Polymers immunogenicity->alt_polymers

References

An In-depth Technical Guide to m-PEG6-O-CH2COOH for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PEGylation in Modern Therapeutics

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in drug delivery to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1][2][3] This modification can lead to prolonged systemic circulation time, improved stability, increased water solubility, and reduced immunogenicity.[4][5][6] Among the vast array of PEGylation reagents, m-PEG6-O-CH2COOH, a monodisperse PEG linker, has emerged as a versatile and valuable tool.

This technical guide provides a comprehensive overview of this compound for professionals in drug development. It covers its core properties, mechanism of bioconjugation, applications, and detailed experimental protocols for its use.

Core Properties of this compound

This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene glycol chain and a terminal carboxylic acid group.[7][8] The six repeating ethylene (B1197577) glycol units provide a discrete and defined spacer length, ensuring homogeneity in the final conjugate, a significant advantage over traditional polydisperse PEGs.[9] The terminal carboxylic acid serves as a reactive handle for conjugation to primary amines, while the methoxy (B1213986) group renders the other end of the PEG chain inert, preventing non-specific binding.[7][9]

PropertyValueSource
Chemical Name 2,5,8,11,14,17-hexaoxanonadecan-19-oic acid[10]
Synonyms m-PEG6-acid, Methoxy-PEG6-acetic acid[7][11]
CAS Number 16142-03-3[7][12]
Molecular Formula C13H26O8[7]
Molecular Weight 310.34 g/mol [7][10]
Appearance Solid powder or liquid[10][13]
Purity Typically >98%[7][10]
Solubility Soluble in DMSO, water, DCM[3][10]

Mechanism of Bioconjugation: Amide Bond Formation

The primary application of this compound in bioconjugation involves the formation of a stable amide bond with primary amine groups (-NH2), which are abundantly found on proteins (e.g., lysine (B10760008) residues) and many small molecule drugs.[7][14] This reaction is not spontaneous and requires the activation of the carboxylic acid group. The most common method utilizes carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[3][5]

The process occurs in two main steps:

  • Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.[5]

  • NHS Ester Formation & Amine Coupling: This unstable intermediate is stabilized by NHS, which forms a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target molecule to form a stable amide linkage.[3][5]

G A This compound (Carboxylic Acid) C O-Acylisourea Intermediate (Highly Reactive) A->C + Step 1: Activation B EDC (Activating Agent) B->C E Amine-Reactive NHS Ester (More Stable) C->E + Step 2: NHS Ester Formation D NHS / sulfo-NHS D->E G PEGylated Conjugate (Stable Amide Bond) E->G + Step 3: Amine Coupling F Drug-NH2 (Target Molecule) F->G

Caption: EDC/NHS reaction mechanism for amide bond formation.

Applications in Drug Delivery Systems

The properties of this compound make it a versatile tool for various drug delivery strategies.

  • PEGylation of Proteins, Peptides, and Small Molecules: By conjugating this compound, hydrophobic drugs can be rendered more water-soluble, improving their formulation and bioavailability.[4][6] For therapeutic proteins and peptides, PEGylation can shield them from enzymatic degradation and reduce their immunogenicity, thereby extending their circulation half-life.[5]

  • Surface Modification of Nanoparticles and Liposomes: Modifying the surface of drug carriers like nanoparticles and liposomes with this compound creates a hydrophilic "stealth" coating.[15][16] This layer minimizes the adsorption of plasma proteins (opsonization), which reduces clearance by the reticuloendothelial system (RES).[15][17] This leads to longer circulation times, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[17][18] The terminal carboxylic acid can also be used for further functionalization, such as attaching targeting ligands.[19]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained when characterizing drug delivery systems incorporating this compound. The values are illustrative and will vary depending on the specific drug, carrier, and analytical methods used.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification

ParameterBefore PEGylation (Bare Nanoparticles)After PEGylation (m-PEG6-Modified)Characterization Technique
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15< 0.20Dynamic Light Scattering (DLS)
Surface Zeta Potential (mV) +25 ± 3 (for amine-NP)-15 ± 4Laser Doppler Velocimetry
PEGylation Efficiency (%) N/A> 80%HPLC, NMR, or XPS

Table 2: Drug Loading and In Vitro Release Characteristics

ParameterValue RangeMethod of Determination
Drug Loading Capacity (DLC, w/w%) 5 - 15%HPLC or UV-Vis Spectroscopy
Encapsulation Efficiency (EE, %) > 90%HPLC or UV-Vis Spectroscopy
Cumulative Release at 24h (pH 7.4) 15 - 25%Dialysis Method with HPLC/UV-Vis
Cumulative Release at 24h (pH 5.5) 40 - 60%Dialysis Method with HPLC/UV-Vis

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol outlines the general procedure for conjugating this compound to primary amines (e.g., lysine residues) on a model protein using EDC/sulfo-NHS chemistry in an aqueous environment.

Materials:

  • This compound

  • Model Protein (e.g., BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Deionized water, DMSO (if needed for initial PEG dissolution)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Dissolve the protein in Coupling Buffer to a final concentration of 2-10 mg/mL.

    • Prepare a 100 mM stock solution of this compound in Activation Buffer (or DMSO, if necessary).

    • Immediately before use, prepare 100 mM stock solutions of EDC and sulfo-NHS in cold Activation Buffer.[5]

  • Activation of this compound:

    • In a new reaction tube, add the this compound stock solution.

    • Add the EDC stock solution, followed immediately by the sulfo-NHS stock solution. A common starting molar ratio is 1:2:2 (PEG:EDC:sulfo-NHS).[3][5]

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester.[20]

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 20-fold molar excess of the PEG linker relative to the protein is a typical starting point.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to hydrolyze any unreacted sulfo-NHS esters.[3]

    • Incubate for 30 minutes at room temperature.

  • Purification and Characterization:

    • Purify the PEGylated protein conjugate from excess reagents and byproducts using an SEC column equilibrated with PBS.[3]

    • Analyze the collected fractions using SDS-PAGE to confirm an increase in molecular weight and by UV-Vis spectroscopy to determine protein concentration.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles (NPs) that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica (B1680970) or PLGA-based)

  • This compound

  • EDC and NHS

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Reaction Buffer (PBS, pH 7.4)

  • Anhydrous DMSO

  • Centrifugation equipment or dialysis system for purification

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized NPs in Activation Buffer to a known concentration (e.g., 5 mg/mL).

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare concentrated stock solutions.

    • In a separate tube, add this compound to Activation Buffer. Add a 5-fold molar excess of EDC and NHS relative to the amount of PEG linker.[21]

    • Vortex briefly and let the activation proceed for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated PEG-NHS ester solution to the nanoparticle dispersion. The amount should be calculated to achieve the desired PEG density on the NP surface.

    • Adjust the pH of the mixture to 7.4 using the Reaction Buffer.

    • Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.

  • Purification:

    • Purify the PEGylated nanoparticles by repeated cycles of centrifugation and resuspension in deionized water to remove unreacted PEG and coupling agents.[15]

    • Alternatively, for sensitive nanoparticles, purify by dialysis against PBS.[15]

  • Characterization:

    • Confirm successful PEGylation by measuring the change in hydrodynamic size and zeta potential using DLS.

    • Further characterization can be performed using techniques like XPS or Fourier-transform infrared spectroscopy (FTIR).

Visualization of Workflows and Pathways

G cluster_0 Synthesis Phase cluster_1 Analysis Phase A 1. Reagent Preparation (Buffer, Drug, PEG) B 2. PEG Activation (EDC/NHS Chemistry) A->B C 3. Conjugation Reaction (Amide Bond Formation) B->C D 4. Quenching (Stop Reaction) C->D E 5. Purification (SEC / Dialysis) D->E F 6. Characterization (DLS, HPLC, MS) E->F G Final PEG-Conjugate F->G

Caption: General experimental workflow for bioconjugation.

G A PEGylated Nanoparticle (Drug Carrier) B Systemic Circulation (Prolonged Half-Life) A->B IV Injection C Tumor Microenvironment (EPR Effect) B->C Passive Targeting D Receptor-Mediated Endocytosis C->D Active Targeting (if liganded) E Endosome D->E F Drug Release (Low pH) E->F G Therapeutic Action F->G

Caption: Targeted drug delivery via a PEGylated nanoparticle.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the field of drug delivery. Its defined length, hydrophilicity, and reactive carboxylic acid handle allow for the creation of homogenous and effective bioconjugates. By improving the solubility, stability, and pharmacokinetic profiles of therapeutic agents and their carriers, this PEG linker plays a critical role in the development of next-generation medicines with enhanced efficacy and reduced side effects. The protocols and data presented in this guide provide a solid foundation for scientists beginning to explore the potential of this compound in their research.

References

The Role of PEG Spacers in Reducing Immunogenicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of therapeutic proteins has marked a significant advancement in the treatment of a multitude of diseases. However, the inherent immunogenicity of these biologics poses a substantial challenge, often leading to the generation of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect, alter pharmacokinetic profiles, and, in some instances, induce severe adverse reactions.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) spacers to therapeutic proteins, has emerged as a leading strategy to mitigate these immune responses.[1][2] This technical guide provides a comprehensive analysis of the core mechanisms by which PEG spacers reduce immunogenicity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanisms of Immunogenicity Reduction via PEGylation

The efficacy of PEGylation in reducing the immunogenicity of therapeutic proteins stems from several interconnected mechanisms, primarily centered around the physicochemical properties of the PEG polymer.[1] The large, hydrophilic, and flexible PEG chains form a protective "hydrated shield" around the protein, sterically hindering its interaction with components of the immune system.[1][2][3]

Key Mechanisms:

  • Steric Hindrance and Epitope Masking: The most critical mechanism is the physical masking of antigenic epitopes on the protein surface by the PEG cloud.[1][2] This steric barrier significantly reduces the recognition of the therapeutic protein by B-cell receptors and subsequent uptake by antigen-presenting cells (APCs), thereby curtailing both humoral and cellular immune responses.[1][3] The effectiveness of this shielding is influenced by factors such as the molecular weight and architecture (linear vs. branched) of the PEG chains.[4][5] Higher molecular weight and branched PEGs generally offer more effective shielding.[4][5]

  • Inhibition of Proteolytic Degradation and Antigen Processing: The PEG shield also protects the protein from degradation by proteolytic enzymes.[1] This is a crucial step as protein degradation is a prerequisite for processing by APCs, which internalize the protein, break it down into smaller peptides, and present them on Major Histocompatibility Complex (MHC) class II molecules to activate T-helper cells. By limiting proteolysis, PEGylation diminishes the efficiency of antigen processing and presentation, thus dampening the T-cell-dependent immune response.[1]

  • Reduced Uptake by Antigen-Presenting Cells: PEGylation can decrease the uptake of the therapeutic protein by APCs, such as dendritic cells and macrophages.[1] This reduced cellular uptake further limits the initiation of an immune response.

  • Prevention of Aggregation: Protein aggregates are known to be potent inducers of immunogenicity. PEGylation increases the hydrophilicity and stability of therapeutic proteins, which significantly reduces their propensity to form aggregates.[1]

Quantitative Impact of PEGylation on Immunogenicity

Experimental and clinical data consistently demonstrate a significant reduction in the immunogenicity of therapeutic proteins upon PEGylation. This is typically observed as a lower incidence of ADA formation and a decreased frequency of hypersensitivity reactions.

Therapeutic ProteinParameterNon-PEGylatedPEGylatedKey Findings & References
Asparaginase (B612624) Incidence of Hypersensitivity ReactionsCommonSignificantly ReducedPEGylation lowers the incidence of allergic reactions.[2]
Neutralizing Antibody FormationCommonLess FrequentThe formation of antibodies that neutralize asparaginase activity is less frequent with the PEGylated form.[2]
Interferon-α Incidence of Anti-Interferon AntibodiesReported in a significant percentage of patientsLower incidence compared to non-PEGylated formsPEG-IFN-α formulations show a reduced rate of ADA development. A study on PEG-IFN-λ and PEG-IFN-α showed persistent anti-interferon antibodies in 60% and 33% of subjects, respectively, while persistent anti-PEG antibodies were observed in 6% and 9% of subjects, respectively.[6]
Granulocyte Colony-Stimulating Factor (G-CSF) Incidence of Anti-G-CSF AntibodiesLow but detectableSimilar to non-PEGylated, but often directed against the PEG moietyThe incidence of treatment-emergent ADAs is generally low for both forms. For the PEGylated version, antibodies are often directed against the PEG moiety itself.[2] A study in mice showed that PEG-G-CSF administered at doses above 0.06 mg/kg induced anti-PEG IgM antibodies in a dose-dependent manner.[7]
Adenosine Deaminase (ADA) ImmunogenicityImmunogenicReduced ImmunogenicityPEG-ADA (Adagen®) was the first PEGylated protein approved and demonstrated reduced immunogenicity.
Uricase ImmunogenicityHighly ImmunogenicReduced but still can elicit a responsePEG-uricase shows reduced immunogenicity compared to the native enzyme, but anti-PEG antibodies can still be a concern.
Albumin Antibody ProductionObserved with intravenous and intramuscular injectionReduced antibody levelsPEGylation masked antigenic sites on albumin, inhibiting an immune response.[3]

Signaling Pathways and Experimental Workflows

T-Cell Dependent B-Cell Activation

The activation of B-cells to produce high-affinity antibodies against a therapeutic protein is often a T-cell dependent process. This intricate signaling cascade begins with the uptake and processing of the antigen by an APC.

Caption: T-Cell dependent B-cell activation leading to anti-drug antibody production.

Impact of PEGylation on Antigen Presentation

PEGylation directly interferes with the initial steps of the immune response by masking the therapeutic protein.

PEGylation_Impact Therapeutic_Protein Therapeutic Protein APC Antigen Presenting Cell (APC) Therapeutic_Protein->APC Recognition & Uptake PEGylated_Protein PEGylated Therapeutic Protein PEGylated_Protein->APC Reduced Recognition & Uptake (Steric Hindrance) Immune_Response Immune Response (ADA Production) PEGylated_Protein->Immune_Response Reduced Immunogenicity APC->Immune_Response Antigen Presentation

Caption: Mechanism of how PEGylation reduces immunogenicity by hindering APC uptake.

Experimental Workflow for Immunogenicity Assessment

A systematic approach is crucial for evaluating the immunogenic potential of a PEGylated therapeutic.

Immunogenicity_Workflow cluster_in_vitro In Vitro Assessment start PEGylated Therapeutic Candidate in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Animal Studies in_vitro->in_vivo ada_elisa Anti-Drug Antibody (ADA) ELISA anti_peg_spr Anti-PEG Antibody SPR cytokine_release Cytokine Release Assay mlr Mixed Lymphocyte Reaction (MLR) clinical Clinical Trials in_vivo->clinical end Immunogenicity Profile & Risk Assessment clinical->end

Caption: A typical workflow for assessing the immunogenicity of PEGylated drugs.

Detailed Experimental Protocols

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is a standard method for detecting ADAs in patient samples.[8][9][10]

Principle: In a bridging ELISA, the bivalent ADA in the sample forms a "bridge" between the therapeutic drug coated on the plate and a labeled version of the same drug, generating a detectable signal.[8][10]

Methodology:

  • Coating: Coat a 96-well high-binding microplate with the therapeutic drug (unlabeled) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted patient serum or plasma samples and controls (positive and negative) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the labeled therapeutic drug (e.g., biotinylated or HRP-conjugated) at an optimized concentration. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: If using a biotinylated detection drug, add streptavidin-HRP and incubate for 30 minutes. Then, add a TMB substrate and incubate in the dark until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Detection

SPR is a sensitive technique for the real-time, label-free detection of binding events, making it suitable for quantifying anti-PEG antibodies.[11]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (anti-PEG antibody) to a ligand (immobilized PEG).[11]

Methodology:

  • Sensor Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate it. Immobilize a PEG derivative (e.g., mPEG-thiol) onto the sensor surface.

  • System Priming: Prime the SPR system with an appropriate running buffer (e.g., HBS-EP+).

  • Ligand Immobilization: Inject the PEG derivative over the sensor surface to achieve a stable baseline, indicating successful immobilization.

  • Analyte Injection: Inject diluted serum or plasma samples containing potential anti-PEG antibodies at a constant flow rate. Monitor the association phase in real-time.

  • Dissociation: Inject running buffer to monitor the dissociation of the antibody from the PEGylated surface.

  • Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound antibody and prepare the surface for the next sample.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity of the anti-PEG antibodies. A standard curve can be generated using known concentrations of monoclonal anti-PEG antibodies to quantify the antibody levels in the samples.[11]

Cytokine Release Assay (CRA)

CRAs are used to assess the potential of a biotherapeutic to induce a "cytokine storm," a severe inflammatory response.[12][13][14][15]

Principle: This assay measures the release of cytokines from immune cells (typically PBMCs or whole blood) upon stimulation with the therapeutic drug.[12][13]

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation or use fresh whole blood.

  • Cell Seeding: Seed the PBMCs or whole blood into a 96-well culture plate.

  • Stimulation: Add the PEGylated therapeutic at various concentrations to the wells. Include positive (e.g., PHA, LPS) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of a panel of relevant cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-8, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[14][16]

  • Data Analysis: Compare the cytokine levels in the drug-treated wells to the negative control to determine the potential for cytokine release.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the potential of a therapeutic to modulate T-cell activation and proliferation.[17][18][19][20][21]

Principle: The assay co-cultures immune cells from two different donors. The genetic differences, particularly in the HLA antigens, cause the T-cells from one donor to recognize the cells from the other donor as foreign and become activated.[17][19] The effect of the therapeutic on this activation is then measured.

Methodology:

  • Cell Isolation: Isolate PBMCs from two healthy, HLA-mismatched donors.

  • One-Way MLR Setup: In a one-way MLR, treat the "stimulator" PBMCs from one donor with an agent (e.g., mitomycin C or irradiation) to prevent their proliferation.

  • Co-culture: Co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs.

  • Drug Treatment: Add the PEGylated therapeutic at various concentrations to the co-culture.

  • Incubation: Incubate the plate for 5-7 days.

  • Readouts: Assess T-cell proliferation using methods such as [³H]-thymidine incorporation or a fluorescent dye like CFSE. Measure cytokine production in the supernatant as described in the CRA protocol. Analyze the expression of T-cell activation markers (e.g., CD25, CD69) by flow cytometry.

  • Data Analysis: Compare the T-cell proliferation, cytokine levels, and activation marker expression in the drug-treated cultures to the untreated control to evaluate the immunomodulatory potential of the therapeutic.

The Double-Edged Sword: Immunogenicity of PEG

Despite its success in reducing the immunogenicity of conjugated proteins, PEG itself is not entirely immunologically inert.[2][17] Pre-existing and treatment-induced anti-PEG antibodies have been detected in a significant portion of the human population, likely due to exposure to PEG in various consumer products.[4] These anti-PEG antibodies can have several clinical consequences:

  • Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly of the IgM isotype, can bind to PEGylated therapeutics upon subsequent administrations, leading to their rapid clearance from the bloodstream, a phenomenon known as the ABC effect.[4] This can significantly reduce the therapeutic's efficacy.

  • Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and the PEGylated drug can activate the complement system, leading to the release of anaphylatoxins and potentially causing hypersensitivity reactions.[22]

  • Reduced Efficacy: Neutralizing anti-PEG antibodies can sterically hinder the interaction of the therapeutic protein with its target, thereby reducing its biological activity.

The immunogenicity of PEG is influenced by factors such as its molecular weight, with higher molecular weight PEGs being potentially more immunogenic.[4][7] The structure of the PEG (linear vs. branched) can also play a role, with some studies suggesting that branched PEGs may be associated with a more pronounced immune response in certain contexts.[4][5]

Conclusion

PEGylation is a powerful and well-established strategy for reducing the immunogenicity of therapeutic proteins, thereby enhancing their safety and efficacy. The primary mechanisms of action revolve around steric hindrance, which masks antigenic epitopes and prevents recognition by the immune system. However, the potential for PEG itself to be immunogenic necessitates a thorough immunogenicity risk assessment for any new PEGylated therapeutic. A comprehensive evaluation using a combination of in vitro assays, such as ADA ELISAs, SPR, cytokine release assays, and MLRs, along with in vivo studies, is essential to fully characterize the immunogenic profile and ensure the clinical success of these valuable biotherapeutics. The careful selection of PEG characteristics and a deep understanding of the underlying immunological pathways are critical for designing the next generation of safer and more effective PEGylated drugs.

References

m-PEG6-O-CH2COOH: A Versatile Linker for Advanced Proteomics Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics and drug development, the ability to precisely modify and control the behavior of proteins is paramount. Methoxy-poly(ethylene glycol)6-O-carboxymethyl (m-PEG6-O-CH2COOH) has emerged as a critical tool, offering a versatile and hydrophilic linker for a range of bioconjugation applications. Its defined length, biocompatibility, and chemical tractability make it an ideal component in the design of sophisticated proteomic tools and therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core applications of this compound in proteomics. It details the underlying principles of its use, presents quantitative data to inform experimental design, and offers detailed protocols for key applications. Visual diagrams of experimental workflows and relevant signaling pathways are included to facilitate a deeper understanding of its utility.

Core Properties and Advantages

This compound is a heterobifunctional linker featuring a methoxy-terminated six-unit polyethylene (B3416737) glycol (PEG) chain and a terminal carboxylic acid. This structure confers several advantageous properties:

  • Enhanced Hydrophilicity: The PEG chain significantly increases the water solubility of conjugated molecules, which is particularly beneficial for hydrophobic proteins or small molecule payloads, reducing aggregation and improving handling.[1][2][3]

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.[1][2][4]

  • Reduced Immunogenicity: The hydrophilic PEG chain can create a shield around the conjugated molecule, masking epitopes and potentially reducing an immune response.[1][2][4]

  • Defined Spacer Length: As a discrete PEG linker, this compound provides a precise and uniform spacer arm between the conjugated molecules, which is crucial for optimizing steric hindrance and biological activity.[4][5]

  • Biocompatibility: PEG is a well-established biocompatible polymer, making it suitable for in vivo applications.[2]

Key Applications in Proteomics

The unique properties of this compound have led to its widespread adoption in several key areas of proteomics research and development:

Protein Labeling and PEGylation

The covalent attachment of PEG chains (PEGylation) to proteins is a widely used strategy to improve their therapeutic properties.[2][6] The carboxylic acid group of this compound can be activated to react with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein's surface, forming stable amide bonds.[7] This modification can enhance a protein's stability, solubility, and in vivo residence time.[2]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[4][8] The linker connecting the antibody and the drug is a critical component influencing the ADC's efficacy and safety.[3][8] Hydrophilic linkers like this compound can improve the physicochemical properties of ADCs, particularly when hydrophobic payloads are used, by reducing aggregation and improving their pharmacokinetic profile.[3][9][10]

Targeted Protein Degradation (TPD) with PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11][12][13] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[11][14] The linker's length and composition are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is necessary for ubiquitination and subsequent degradation.[12][15] PEG-based linkers like this compound are frequently used in PROTAC design to improve solubility and optimize the ternary complex formation.[12][16]

Quantitative Data on PEG Linker Performance

The selection of a linker is a critical design parameter in bioconjugation. The following tables summarize quantitative data on the impact of PEG linkers in proteomics applications.

Table 1: Impact of PEG Linker Length on PROTAC Performance for BRD4 Degradation

LinkerDC50 (nM)Dmax (%)E3 LigaseCell Line
PEG35585VHLMV4-11
PEG42095VHLMV4-11
PEG515>98VHLMV4-11
PEG63092VHLMV4-11

Data adapted from a study on BRD4 degradation, illustrating how linker length can be optimized to maximize degradation efficiency (Dmax) and potency (DC50).[15]

Table 2: Physicochemical and Pharmacokinetic Properties of ADCs with Different Linkers

Linker TypeHydrophilicityPlasma Half-LifeIn Vitro PotencyTendency for Aggregation
Non-PEGLowShorterHighHigher
Short PEG (e.g., PEG6)ModerateIntermediateModerate-HighLower
Long PEGHighLongerPotentially LowerLowest

This table provides a generalized comparison of how PEG linker length can influence the properties of an ADC. Shorter PEG linkers like this compound offer a balance between improved hydrophilicity and pharmacokinetics without a significant loss of in vitro potency.[3][17]

Experimental Protocols

The following are detailed protocols for common applications of this compound and related compounds. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Protein Labeling via Amine Coupling

This two-step protocol describes the activation of the carboxylic acid on this compound to an NHS ester, followed by conjugation to a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., size-exclusion chromatography column)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the this compound solution.

    • Incubate the reaction for 15-60 minutes at room temperature to form the m-PEG6-NHS ester. This activated linker should be used immediately.

  • Conjugation to Protein:

    • Ensure the protein solution is at a suitable concentration (1-10 mg/mL) in an amine-free buffer at pH 7.2-8.5.

    • Slowly add a 10- to 50-fold molar excess of the freshly activated m-PEG6-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[18]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[18]

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[7]

  • Purification and Characterization:

    • Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC).[7]

    • Analyze the purified conjugate by SDS-PAGE, where the PEGylated protein will show an increased apparent molecular weight.[18][19]

    • Confirm the mass and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[18]

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC, first by coupling the linker to an E3 ligase ligand and then to a target protein ligand.

Materials:

  • This compound

  • E3 ligase ligand with an available amine group (e.g., a pomalidomide (B1683931) derivative)

  • Target protein ligand with an available amine group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Purification equipment (e.g., preparative HPLC)

Procedure:

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.[15]

    • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.[15]

    • In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0°C.[15]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.[15]

    • Upon completion, purify the E3 ligase ligand-linker intermediate by preparative HPLC.

  • Coupling of Intermediate to Target Protein Ligand:

    • Dissolve the purified E3 ligase ligand-linker intermediate (1.0 eq) and the target protein ligand (1.2 eq) in anhydrous DMF.[15]

    • Add DIPEA (3.0 eq) and stir for 5 minutes.[15]

    • Add HATU (1.2 eq) dropwise at 0°C.[15]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.[15]

    • Purify the final PROTAC product by preparative HPLC and characterize by NMR and high-resolution mass spectrometry.[15]

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

experimental_workflow_protein_pegylation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mPEG_COOH This compound Activated_PEG Activated m-PEG6-NHS Ester mPEG_COOH->Activated_PEG 15-60 min @ RT EDC_NHS EDC / NHS in Anhydrous Solvent EDC_NHS->Activated_PEG Target_Protein Target Protein (in amine-free buffer, pH 7.2-8.5) PEGylated_Mixture PEGylated Protein Mixture Activated_PEG->PEGylated_Mixture Target_Protein->PEGylated_Mixture Purified_PEG_Protein Purified PEGylated Protein PEGylated_Mixture->Purified_PEG_Protein SEC or IEX Chromatography Characterized_Protein Characterized PEGylated Protein Purified_PEG_Protein->Characterized_Protein MS / SDS-PAGE protac_degradation_pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with PEG6 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degradation into Small Peptides Proteasome->Degradation Recycling->PROTAC adc_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (with PEG6 Linker) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cytotoxic_Payload Cytotoxic Payload Payload_Release->Cytotoxic_Payload Cell_Death Apoptosis / Cell Death Cytotoxic_Payload->Cell_Death Induces

References

An In-depth Technical Guide to the Hydrophilicity of m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)6-O-acetic acid (m-PEG6-O-CH2COOH), a discrete polyethylene (B3416737) glycol (PEG) derivative, is a critical component in modern bioconjugation, drug delivery systems, and surface modification applications. Its utility is intrinsically linked to its well-defined structure, which features a methoxy-terminated PEG chain of six ethylene (B1197577) glycol units and a terminal carboxylic acid. This unique architecture imparts significant hydrophilicity, a property essential for enhancing the aqueous solubility, improving the pharmacokinetic profiles, and reducing the immunogenicity of conjugated molecules.

This technical guide provides a comprehensive exploration of the hydrophilicity of this compound. It summarizes its key physicochemical properties, details established experimental protocols for quantifying its hydrophilic character, and presents visual workflows to aid in experimental design. While specific experimental quantitative data for this molecule is not extensively available in public literature, this guide equips researchers with the necessary methodologies to determine these parameters.

Core Physicochemical Properties

The inherent hydrophilicity of this compound arises from the repeating ether oxygen atoms in its PEG backbone, which readily form hydrogen bonds with water molecules. The terminal carboxylic acid group further contributes to its polar nature.

PropertyValueSource(s)
IUPAC Name 2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid[1]
Molecular Formula C13H26O8[2]
Molecular Weight 310.3 g/mol [2]
Appearance Solid powder or liquid
Solubility Soluble in aqueous media, DMSO.[3] Expected to be soluble in other polar solvents such as DMF and alcohols.[4]

Quantifying Hydrophilicity

The hydrophilicity of a molecule like this compound can be quantitatively assessed through several key parameters. Although specific experimental values for this compound are not readily found in published literature, the following sections detail the standard protocols for their determination.

Aqueous Solubility

A fundamental measure of hydrophilicity is a compound's solubility in water. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.[5]

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method) [5]

  • Objective: To determine the maximum concentration of this compound that dissolves in an aqueous buffer at a specific temperature to reach equilibrium.

  • Materials:

    • This compound

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Sealed containers (e.g., glass vials)

    • Shaker or rotator at a constant temperature

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Procedure:

    • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container. The presence of undissolved solid is crucial.

    • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the samples at high speed to separate the undissolved solid from the saturated solution.

    • Sample Collection: Carefully extract an aliquot of the clear supernatant.

    • Quantification: Dilute the supernatant and determine the concentration of this compound using a validated analytical method like HPLC.

    • Calculation: The measured concentration represents the equilibrium solubility. The experiment should be performed in triplicate.

G cluster_protocol Shake-Flask Solubility Protocol A Add excess this compound to aqueous buffer B Agitate at constant temperature (24-48 hours) A->B Equilibration C Centrifuge to separate solid and liquid phases B->C Phase Separation D Collect clear supernatant C->D Sampling E Quantify concentration (e.g., via HPLC) D->E Analysis F Calculate equilibrium solubility E->F

Shake-Flask Method Workflow
Partition Coefficient (LogP)

The n-octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity versus hydrophilicity.[6] It is expressed as the logarithm (LogP). A negative LogP value indicates higher hydrophilicity.

Experimental Protocol: Octanol-Water Partition Coefficient Determination [7]

  • Objective: To measure the ratio of the concentration of this compound in n-octanol versus an aqueous phase at equilibrium.

  • Materials:

    • This compound

    • n-Octanol (pre-saturated with water)

    • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

    • Vials

    • Vortex mixer

    • Centrifuge

    • Analytical instrument (e.g., HPLC-UV)

  • Procedure:

    • Preparation: Prepare a stock solution of this compound in the aqueous buffer.

    • Partitioning: In a vial, combine a known volume of the aqueous stock solution with a known volume of n-octanol.

    • Equilibration: Vortex the mixture vigorously for several minutes and then agitate at a constant temperature for a set period (e.g., 24 hours) to allow for complete partitioning.

    • Phase Separation: Centrifuge the vial to ensure a clear separation of the n-octanol and aqueous layers.

    • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method.

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_logp LogP Determination Workflow A Prepare aqueous solution of this compound B Mix with n-octanol A->B C Agitate to reach equilibrium B->C D Separate phases via centrifugation C->D E Measure concentration in aqueous phase (Ca) D->E F Measure concentration in octanol phase (Co) D->F G Calculate LogP = log10(Co/Ca) E->G F->G

LogP Determination Workflow
Contact Angle Measurement

The contact angle is a measure of the wettability of a surface and provides a direct indication of its hydrophilicity.[8] A surface functionalized with this compound would be expected to have a low water contact angle.

Experimental Protocol: Sessile Drop Contact Angle Measurement [8]

  • Objective: To determine the static contact angle of a water droplet on a surface modified with this compound.

  • Materials:

    • A substrate surface functionalized with this compound

    • Contact angle goniometer with a high-resolution camera

    • Syringe with a fine needle

    • High-purity water

  • Procedure:

    • Surface Preparation: Prepare a flat, smooth substrate and covalently attach a monolayer of this compound.

    • Instrument Setup: Place the functionalized substrate on the goniometer stage and ensure it is level.

    • Droplet Deposition: Carefully dispense a small droplet of high-purity water (e.g., 5 µL) onto the surface.

    • Image Capture and Analysis: Immediately capture a high-resolution image of the droplet profile. Use the accompanying software to measure the angle formed at the three-phase (solid-liquid-vapor) interface.

    • Replication: Repeat the measurement at multiple locations on the surface to obtain an average contact angle.

G cluster_contact_angle Contact Angle Measurement A Prepare substrate with This compound monolayer B Place on goniometer stage A->B C Deposit water droplet B->C D Capture droplet image C->D E Analyze image to measure contact angle D->E

Sessile Drop Method Workflow

Applications Driven by Hydrophilicity

The hydrophilic nature of the this compound linker is fundamental to its utility in various advanced applications:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker enhances the overall solubility of the conjugate, which is often challenged by the hydrophobicity of the cytotoxic payload. This can prevent aggregation and improve the ADC's stability and pharmacokinetic properties.

  • PROTACs: For Proteolysis Targeting Chimeras (PROTACs), the linker's hydrophilicity can improve the solubility and cell permeability of the entire molecule, facilitating its therapeutic action.

  • Surface Modification: Covalently attaching this compound to surfaces (e.g., nanoparticles, medical devices) creates a hydrophilic layer that can reduce non-specific protein adsorption and biofouling.

G cluster_applications Impact of Hydrophilicity Hydrophilicity Hydrophilicity of This compound Solubility Increased Aqueous Solubility Hydrophilicity->Solubility Biofouling Reduced Biofouling Hydrophilicity->Biofouling PK Improved Pharmacokinetics Solubility->PK

Key Benefits of Hydrophilicity

Conclusion

This compound is a valuable molecular tool whose efficacy is deeply rooted in its hydrophilic properties. While specific quantitative data on its solubility and partitioning behavior require experimental determination, the protocols provided in this guide offer a clear pathway for researchers to obtain these critical values. Understanding and quantifying the hydrophilicity of this and similar PEG linkers are paramount for the rational design and optimization of next-generation therapeutics and advanced biomaterials.

References

An In-depth Technical Guide on the Safety and Toxicity of m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for m-PEG6-O-CH2COOH and related polyethylene (B3416737) glycol (PEG) compounds. It is intended for informational purposes for research, scientific, and drug development professionals. Specific quantitative toxicity data for this compound is limited in publicly accessible literature. The information presented should be interpreted in the context of the broader safety profile of PEG compounds.

Introduction

This compound, with the CAS number 16142-03-3, is a monofunctional polyethylene glycol (PEG) derivative commonly utilized as a linker in bioconjugation, drug delivery systems, and for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its hydrophilic nature enhances the solubility and pharmacokinetic properties of conjugated molecules. Understanding the safety and toxicity profile of such linkers is paramount in the development of novel therapeutics. This guide summarizes the available toxicological data, outlines relevant experimental protocols for safety assessment, and visualizes key signaling pathways potentially influenced by PEG compounds.

Physicochemical Properties

PropertyValueReference
Chemical Name 2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acidN/A
Synonyms m-PEG6-acid, 6-O-(carboxymethyl)-O'-(methyl)hexaethylene glycol[3]
CAS Number 16142-03-3[1]
Molecular Formula C13H26O8[1]
Molecular Weight 310.3 g/mol [1]

Toxicological Data Summary

Table 1: Acute Oral Toxicity of a Related PEG Compound

CompoundTest SpeciesRoute of AdministrationLD50Reference
Mixture containing 3,6,9,12-Tetraoxahexadecan-1-olRatOral5,170 mg/kg[8]

General Safety Profile of PEG Compounds:

  • Oral Administration: Generally considered to be of low acute toxicity.[8]

  • Dermal Contact: Not expected to be a skin irritant.[8]

  • Eye Contact: May cause eye irritation.[8]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available for this compound. For other PEG compounds, no evidence of carcinogenicity, mutagenicity, or reproductive toxicity has been identified in available safety data sheets.[8]

Experimental Protocols for Safety and Toxicity Assessment

Standardized protocols are crucial for evaluating the safety and toxicity of PEGylated compounds. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a general workflow for determining the cytotoxic potential of a PEGylated compound on a cell line.[8][9]

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, L929) in a 96-well plate at a predetermined density and allow for adherence overnight in a humidified incubator (37°C, 5% CO2).[7][9]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium). Perform serial dilutions to obtain a range of test concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-treated and untreated cells as controls.[8]

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B D Treat cells with test compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 24, 48, or 72h D->E F Add MTT reagent E->F G Incubate for 2-4h (formazan formation) F->G H Add solubilizing agent G->H I Measure absorbance H->I J Calculate % cell viability and IC50 I->J

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

In Vivo Acute Toxicity Study

This protocol outlines a general procedure for an acute toxicity study in a rodent model.[10]

Objective: To determine the acute toxicity and identify potential target organs of a test compound following a single dose.

Methodology:

  • Animal Model: Select a suitable animal model (e.g., Sprague Dawley rats or BALB/c mice).[10] Acclimatize the animals to the laboratory conditions for at least one week.

  • Dose Formulation: Prepare the test substance in a suitable vehicle. The concentration should be calculated based on the desired dose levels.

  • Dose Administration: Administer a single dose of the test compound to the animals via the intended route of exposure (e.g., oral gavage, intravenous injection). Include a control group that receives only the vehicle.

  • Clinical Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.[10]

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy.

  • Histopathology: Collect major organs and tissues for histopathological examination to identify any treatment-related changes.

  • Data Analysis: Analyze the mortality data to determine the LD50 (if applicable) and evaluate the clinical and pathological findings to characterize the toxicity profile.

Potential Signaling Pathway Interactions

PEG compounds have been reported to interact with and modulate various cellular signaling pathways. While specific studies on this compound are lacking, the following pathways are known to be affected by other PEG molecules.

SNAIL/β-catenin Signaling Pathway

In the context of colon carcinogenesis, PEG has been shown to suppress epithelial proliferation by modulating the SNAIL/β-catenin signaling pathway.[3]

G PEG PEG SNAIL SNAIL mRNA PEG->SNAIL decreases E_cadherin E-cadherin PEG->E_cadherin increases SNAIL->E_cadherin beta_catenin β-catenin E_cadherin->beta_catenin Proliferation Epithelial Proliferation beta_catenin->Proliferation G PEG PEG-containing biomaterial ROS Reactive Oxygen Species (ROS) PEG->ROS Redox Cellular Redox Modulation ROS->Redox Apoptosis Apoptosis ROS->Apoptosis G PEG High Molecular Weight PEG MAPK MAP Kinase Phosphorylation PEG->MAPK MLC MLC Phosphorylation PEG->MLC Cytoskeleton Cytoskeletal Rearrangement MAPK->Cytoskeleton MLC->Cytoskeleton Barrier Endothelial Barrier Enhancement Cytoskeleton->Barrier

References

Methodological & Application

Application Notes and Protocols for m-PEG6-O-CH2COOH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG6-O-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker, for bioconjugation. This versatile linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where precise control over linker chemistry and stoichiometry is paramount. This document details the principles of this compound bioconjugation, provides step-by-step experimental protocols, and presents key quantitative data to guide the design and execution of your conjugation strategies.

Introduction to this compound Bioconjugation

This compound is a heterobifunctional linker featuring a methoxy-terminated six-unit polyethylene glycol chain and a terminal carboxylic acid group. The PEG moiety imparts hydrophilicity to the conjugate, which can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[1] The terminal carboxylic acid allows for covalent attachment to primary amines, such as the lysine (B10760008) residues on antibodies or other proteins, through the formation of a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The discrete nature of the PEG6 linker ensures batch-to-batch consistency and results in a homogeneous product, a critical advantage in therapeutic applications over traditional polydisperse PEG reagents. The choice of linker technology is critical as it influences the stability, efficacy, and safety profile of the resulting bioconjugate.[1]

Data Presentation

The following tables summarize key quantitative data related to the use of m-PEG6 linkers in bioconjugation, particularly in the context of antibody-drug conjugates.

Table 1: Comparative Binding Affinity and In Vitro Cytotoxicity of a Nimotuzumab-PEG6-DM1 ADC [2]

Therapeutic AgentDrug-to-Antibody Ratio (DAR)Dissociation Constant (K D ) (nM)IC 50 in DLD-1 Cancer Cells (nM)
Nimotuzumab (Unconjugated)N/ANot Reported80.8 ± 5.2
Nimotuzumab-PEG6-DM1 (Low DAR)3.51.940.43 ± 0.04
Nimotuzumab-PEG6-DM1 (High DAR)7.33.750.28 ± 0.03

Table 2: Key Parameters for Amine-Reactive Bioconjugation [3][4]

ParameterRecommended RangeNotes
Reaction pH 7.0 - 8.5Balances amine reactivity (higher at increased pH) and NHS ester hydrolysis (also increases with pH). A lower pH (e.g., 7.4) can be used for sensitive proteins, but may require longer incubation times.[4]
Molar Excess (Linker:Protein) 5:1 to 50:1A common starting point is a 10- to 50-fold molar excess of the PEG linker.[5] The optimal ratio should be determined empirically to achieve the desired degree of labeling.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically complete in 1-2 hours. Incubation at 4°C overnight can be used for sensitive proteins.[4]
Reaction Time 1 - 2 hours (at RT) or Overnight (at 4°C)Reaction progress should be monitored. Longer times may be needed depending on reactant concentrations and reactivity.[4]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may also increase the risk of aggregation.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a primary amine-containing biomolecule, such as an antibody.

Protocol 1: Two-Step Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group on this compound followed by conjugation to the biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Reagent Preparation

  • Equilibrate all reagents to room temperature before use.

  • Prepare the Activation Buffer and Coupling Buffer.

  • If the antibody solution contains amine-containing buffers (e.g., Tris), exchange it into an amine-free buffer like PBS using dialysis or a desalting column.

  • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

  • Immediately before use, prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or ultrapure water (e.g., 100 mM).

Step 2: Activation of this compound

  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/sulfo-NHS solutions in Activation Buffer.

  • A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

Step 3: Conjugation to the Amine-Containing Biomolecule

  • Immediately add the activated this compound solution to the biomolecule solution in Coupling Buffer.

  • The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and should be optimized. A common starting point is a 10- to 50-fold molar excess of the PEG linker.

  • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.

  • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 4: Quenching the Reaction

  • To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove unreacted this compound, EDC, NHS, and quenching reagents by purifying the conjugate using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Protocol 2: Characterization of the Bioconjugate

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) [6]

  • Sample Preparation: Dilute the ADC sample in a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Chromatography: Inject the sample onto a HIC column. Use a gradient from high salt to low salt to elute the different ADC species. Higher DAR species are more hydrophobic and will elute later.

  • Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated by summing the product of each DAR species' peak area and its corresponding DAR value, then dividing by the total peak area.

In Vitro Cytotoxicity Assay [1]

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control antibody, and the free payload.

  • Incubation: Incubate the plate for 72 to 120 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

G cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification & Analysis Prepare Biomolecule Prepare Biomolecule Conjugate to Biomolecule Conjugate to Biomolecule Prepare Biomolecule->Conjugate to Biomolecule Prepare this compound Prepare this compound Activate this compound Activate this compound Prepare this compound->Activate this compound Prepare EDC/NHS Prepare EDC/NHS Prepare EDC/NHS->Activate this compound Activate this compound->Conjugate to Biomolecule Quench Reaction Quench Reaction Conjugate to Biomolecule->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Characterize Conjugate Characterize Conjugate Purify Conjugate->Characterize Conjugate

Caption: Experimental workflow for this compound bioconjugation.

G ADC ADC ADC-Antigen Complex ADC-Antigen Complex ADC->ADC-Antigen Complex Binding Antigen Antigen Antigen->ADC-Antigen Complex Internalization Internalization ADC-Antigen Complex->Internalization Lysosome Lysosome Internalization->Lysosome Payload Release Payload Release Lysosome->Payload Release Degradation Cytotoxic Payload Cytotoxic Payload Payload Release->Cytotoxic Payload Apoptosis Apoptosis Cytotoxic Payload->Apoptosis Induces

Caption: Simplified signaling pathway of ADC-induced apoptosis.

References

Application Notes and Protocols for EDC/NHS Coupling of m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug delivery and bioconjugation to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can improve solubility, increase stability, reduce immunogenicity, and prolong circulation half-life. The m-PEG6-O-CH2COOH is a discrete PEG (dPEG®) linker, offering a precisely defined molecular weight and spacer length, which ensures the homogeneity of the final conjugate.

This document provides detailed application notes and protocols for the conjugation of a primary amine-containing molecule to this compound utilizing the robust and versatile 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This "zero-length" crosslinker chemistry is highly efficient for forming a stable amide bond between a carboxyl group and a primary amine under mild, aqueous conditions, making it suitable for a wide range of biomolecules.[1]

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that efficiently conjugates a primary amine to a carboxyl group:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2]

  • Formation of a Semi-Stable NHS Ester and Amine Coupling: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group and lower the reaction efficiency.[3] To improve the outcome, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[1][3] This NHS ester then readily reacts with a primary amine on the target molecule (e.g., the ε-amine of lysine (B10760008) residues or the N-terminal α-amine) to form a stable amide bond, releasing NHS as a byproduct.[2] This second step is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[1]

Data Presentation

The success of the EDC/NHS coupling reaction is dependent on several key parameters. The following tables summarize the recommended conditions and expected outcomes for the conjugation of this compound to a primary amine-containing molecule.

Table 1: Recommended Reaction Conditions

ParameterRecommended ConditionNotes
Activation pH 4.5 - 6.0Optimal for the activation of the carboxyl group with EDC.[4]
Coupling pH 7.0 - 8.5Promotes the efficient reaction of the NHS-ester with primary amines.[4]
Molar Ratio (this compound:EDC:NHS) 1:2:2 to 1:5:5A molar excess of EDC and NHS is generally recommended to drive the reaction.[4]
Activation Time 15 - 30 minutesIncubation time for the this compound with EDC and NHS at room temperature.[4]
Coupling Time 2 hours to overnightThe reaction can be performed at room temperature for a shorter duration or at 4°C overnight.[4]
Temperature 4°C to 25°CRoom temperature reactions are faster, while 4°C may be preferable for sensitive molecules.[2][4]

Table 2: Recommended Buffers

StepRecommended BufferBuffers to Avoid
Activation 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[4]
Coupling Phosphate-buffered saline (PBS), pH 7.2-7.5Buffers containing primary amines that will compete with the target molecule.[4]
Quenching 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G Chemical Reaction Pathway for EDC/NHS Coupling cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) PEG_COOH This compound O_acylisourea O-acylisourea intermediate (unstable) PEG_COOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea PEG_NHS m-PEG6-O-CH2-CO-NHS (amine-reactive ester) O_acylisourea->PEG_NHS + NHS NHS NHS NHS->PEG_NHS Conjugate m-PEG6-O-CH2-CO-NH-R (Stable Amide Bond) PEG_NHS->Conjugate + R-NH2 Amine_Molecule R-NH2 (Amine-containing molecule) Amine_Molecule->Conjugate

Caption: Chemical reaction pathway for EDC/NHS coupling of this compound.

G Experimental Workflow Reagent_Prep Reagent Preparation Activation Activation of this compound with EDC/NHS Reagent_Prep->Activation pH_Adjust pH Adjustment (optional but recommended) Activation->pH_Adjust Coupling Coupling to Amine-Containing Molecule pH_Adjust->Coupling Quenching Quenching the Reaction Coupling->Quenching Purification Purification of the Conjugate Quenching->Purification Characterization Characterization of the Conjugate Purification->Characterization

Caption: General experimental workflow for EDC/NHS coupling.

Experimental Protocols

This protocol describes the activation of this compound and subsequent conjugation to a primary amine-containing molecule in an aqueous environment.

Materials:
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (for dissolving reagents if necessary)

  • Size-exclusion chromatography column or dialysis equipment for purification

Procedure:

1. Reagent Preparation:

  • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. A 2- to 5-fold molar excess of EDC and NHS over the amount of this compound is commonly used.[4]

  • Dissolve the this compound in the Activation Buffer.

  • Dissolve the amine-containing molecule in the Coupling Buffer.

2. Activation of this compound:

  • To the solution of this compound, add the freshly prepared EDC/NHS solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4]

3. pH Adjustment and Coupling:

  • For optimal results, it is recommended to either perform a buffer exchange of the activated this compound into the Coupling Buffer using a desalting column or to raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

  • Immediately add the amine-containing molecule to the activated this compound solution.

4. Incubation:

  • Allow the coupling reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[4]

5. Quenching:

  • To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[4]

  • Incubate for 15-30 minutes at room temperature.

6. Purification:

  • Purify the PEGylated conjugate from excess reagents and byproducts using a size-exclusion chromatography column or dialysis. The choice of method will depend on the size of the conjugated molecule.

7. Characterization:

  • Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as SDS-PAGE, HPLC, and mass spectrometry. A successful conjugation will show a mass increase corresponding to the mass of the m-PEG6 moiety.

Troubleshooting

IssuePotential CauseRecommended Action
Low or No Conjugation Yield Inactive EDC/NHS due to hydrolysis.Use fresh reagents and prepare solutions immediately before use. Store reagents properly in a desiccator.
Suboptimal pH for activation or coupling.Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.
Presence of competing primary amines or carboxylates in buffers (e.g., Tris, glycine, acetate).Use non-interfering buffers such as MES for activation and PBS for coupling.[4]
Precipitation of Reactants Poor solubility of the amine-containing molecule or the PEG-linker.A small amount of a water-miscible organic solvent like DMSO or DMF can be added, but the final concentration should be kept low (<10%) to avoid denaturation of proteins.

References

Application Notes and Protocols for Surface Functionalization with m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with polyethylene (B3416737) glycol (PEG) is a critical technique in biomaterials science and drug development. The use of m-PEG6-O-CH2COOH, a heterobifunctional linker, offers a versatile method for modifying surfaces to enhance biocompatibility, reduce non-specific protein adsorption, and provide a spacer arm for the attachment of bioactive molecules. The terminal carboxylic acid (-COOH) group allows for covalent immobilization onto surfaces, typically those presenting primary amine groups, through robust and well-established carbodiimide (B86325) chemistry. The hexaethylene glycol (PEG6) spacer imparts hydrophilicity, which is crucial for minimizing unwanted interactions with proteins and cells.[1] This document provides detailed application notes and experimental protocols for the functionalization of surfaces using this compound.

Principle of Surface Functionalization

The covalent attachment of this compound to an amine-functionalized surface is a two-step process. First, the carboxylic acid group of the PEG linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, the amine-reactive NHS ester readily couples with primary amines on the surface to form a stable amide bond. This method is highly efficient and can be performed under aqueous conditions, making it suitable for a wide range of substrates, including sensitive biomaterials.

Key Applications

  • Reduction of Non-specific Protein Adsorption: PEGylated surfaces are well-known for their ability to resist protein fouling, a critical factor for in-vivo applications of biomaterials and for improving the signal-to-noise ratio in diagnostic assays.[2]

  • Enhanced Biocompatibility: By minimizing protein adsorption and subsequent cell adhesion, PEGylated surfaces can reduce the foreign body response and improve the in-vivo performance of implants and drug delivery systems.

  • Immobilization of Biomolecules: The carboxylic acid terminus can be used to covalently link proteins, peptides, antibodies, or other targeting ligands to a surface, enabling the development of biosensors, targeted drug delivery systems, and cell culture platforms with specific functionalities.

  • Improved Pharmacokinetics: For nanoparticle-based drug delivery systems, a PEGylated surface can increase circulation time by reducing clearance by the reticuloendothelial system.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed for dissolving PEG linker)

Procedure:

  • Reagent Preparation: Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

  • Dissolve this compound: Dissolve the desired amount of this compound in Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used to initially dissolve the PEG linker before adding it to the buffer.

  • Add EDC and NHS: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Add a 5-fold molar excess of both EDC and NHS/Sulfo-NHS to the this compound solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle agitation. This allows for the formation of the amine-reactive NHS ester.

  • Proceed to Coupling: The activated this compound solution is now ready for immediate use in the surface coupling reaction (Protocol 2).

Protocol 2: Covalent Immobilization of Activated this compound to an Amine-Functionalized Surface

This protocol details the coupling of the activated PEG linker to a surface presenting primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., aminosilane-coated glass slide, amine-functionalized nanoparticles)

  • Activated this compound solution (from Protocol 1)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Washing Buffer: PBS or Tris-buffered saline (TBS) with 0.05% Tween-20

Procedure:

  • Surface Preparation: Ensure the amine-functionalized surface is clean and equilibrated in the Coupling Buffer.

  • Coupling Reaction: Immerse the amine-functionalized substrate in the activated this compound solution. The reaction of NHS-activated molecules with primary amines is most efficient at a pH of 7-8.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: To stop the reaction and block any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Washing: Remove the substrate from the reaction solution and wash it extensively with the Washing Buffer (3-4 times) to remove any non-covalently bound PEG linker and quenching reagents.

  • Final Rinse and Storage: Perform a final rinse with deionized water and dry the surface under a stream of nitrogen. Store the functionalized surface in a desiccated environment until further use.

Data Presentation

The successful functionalization of a surface with this compound can be quantified by various surface analysis techniques. The following tables summarize typical quantitative data obtained from such analyses.

Table 1: Surface Characterization Data Before and After Functionalization

ParameterBefore Functionalization (Amine Surface)After Functionalization (PEGylated Surface)Technique
Water Contact Angle 40° - 60°20° - 40°Goniometry
Zeta Potential (at pH 7.4) +10 to +30 mV-5 to +5 mVElectrophoretic Light Scattering
Surface Elemental Composition (Atomic %) X-ray Photoelectron Spectroscopy (XPS)
Carbon (C1s)~60-70%Increased
Nitrogen (N1s)~5-10%Decreased (shielding)
Oxygen (O1s)~20-30%Increased
Silicon (Si2p) or Gold (Au4f)Substrate dependentDecreased (shielding)

Table 2: Quantitative Analysis of Protein Adsorption

SurfaceAdsorbed Fibrinogen (ng/cm²)Adsorbed Lysozyme (ng/cm²)Method
Unmodified Substrate > 200> 150Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM)
Amine-Functionalized ~150 - 200~100 - 150SPR or QCM
This compound Functionalized < 20< 15SPR or QCM

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the surface functionalization process.

experimental_workflow cluster_activation Activation of this compound cluster_coupling Coupling to Amine Surface cluster_finalization Finalization a This compound c Activated PEG-NHS Ester a->c 15-30 min Room Temp b EDC/NHS in Activation Buffer b->c d Amine-Functionalized Surface c->d Immediate Use e PEGylated Surface d->e 2-4 hours Room Temp f Quenching (Tris or Glycine) e->f g Washing f->g h Characterization g->h

A high-level workflow for surface functionalization.
Signaling Pathway

Surfaces functionalized with carboxylated moieties can influence cellular behavior, in part by modulating protein adsorption, which in turn affects cell signaling. For instance, such surfaces have been shown to promote anti-inflammatory responses in macrophages.[3] This can involve integrin-mediated signaling pathways.

signaling_pathway cluster_surface Cell-Surface Interaction cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response surface m-PEG6-COOH Functionalized Surface protein Adsorbed Proteins (e.g., Fibronectin) surface->protein integrin Integrin Receptors (on Macrophage) protein->integrin fak Focal Adhesion Kinase (FAK) integrin->fak pi3k PI3K/Akt Pathway fak->pi3k nfkb NF-κB Signaling (Inhibition) pi3k->nfkb response Anti-inflammatory Phenotype (e.g., ↓ TNF-α, ↑ IL-10) nfkb->response

Integrin-mediated anti-inflammatory signaling.
Logical Relationship

The decision-making process for choosing a surface functionalization strategy can be visualized as a logical flow.

logical_relationship start Goal: Covalent Immobilization of this compound amine_surface Is the surface amine-functionalized? start->amine_surface activate_surface Surface Activation (e.g., Aminosilanization) amine_surface->activate_surface No coupling EDC/NHS Coupling (Protocols 1 & 2) amine_surface->coupling Yes activate_surface->coupling characterize Characterize Surface (XPS, Contact Angle, etc.) coupling->characterize end Functionalized Surface Ready for Application characterize->end

Decision flow for surface functionalization.

References

Application Notes: Synthesis of Antibody-Drug Conjugates Using a Hydrophilic PEG6 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, engineered to combine the antigen specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] An ADC's efficacy and safety are critically dependent on its three components: the antibody, the payload, and the linker that connects them. The linker, in particular, plays a crucial role in the stability, solubility, and pharmacokinetic properties of the entire conjugate.[3][4][5]

Polyethylene glycol (PEG) linkers have become essential tools in modern ADC design.[6] Their inherent hydrophilicity, biocompatibility, and non-immunogenic nature address key challenges, especially when working with hydrophobic payloads.[2][6] The inclusion of a PEG chain, a process known as PEGylation, can significantly enhance the aqueous solubility of the ADC, reduce aggregation, and prolong its circulation half-life by increasing its hydrodynamic radius.[2][6][7] This leads to improved tumor accumulation and a potentially wider therapeutic window.[6]

This document provides a detailed protocol for the synthesis of an ADC using a heterobifunctional linker containing a six-unit PEG chain and a carboxylic acid group for payload attachment (e.g., Maleimide-PEG6-COOH). The methoxy-terminated m-PEG6-O-CH2COOH is a monofunctional PEGylating agent suitable for modifying a single site; however, for covalently connecting an antibody to a drug, a heterobifunctional linker is required. The principles and protocols outlined here leverage the benefits of the PEG6 moiety while employing standard, robust bioconjugation chemistries.

Principle of the Method

The synthesis strategy detailed below involves a site-specific conjugation approach targeting cysteine residues on the antibody. This method yields a more homogeneous ADC with a defined drug-to-antibody ratio (DAR). The overall process is divided into three main stages:

  • Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This process exposes free thiol (-SH) groups that serve as reactive handles for conjugation.

  • Drug-Linker Activation: A heterobifunctional linker (e.g., Maleimide-PEG6-COOH) is conjugated to an amine-containing cytotoxic payload. The carboxylic acid end of the linker is activated, typically using N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with the payload.

  • Conjugation and Purification: The thiol-reactive maleimide (B117702) group on the purified drug-linker intermediate reacts with the free thiols on the reduced antibody to form a stable thioether bond. The resulting ADC is then purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linker species and other impurities.

The final ADC is characterized to determine critical quality attributes, including DAR, purity, and aggregation levels.

G cluster_0 Stage 1: Antibody Preparation cluster_1 Stage 2: Drug-Linker Synthesis cluster_2 Stage 3: Conjugation & Purification cluster_3 Stage 4: Characterization mAb Monoclonal Antibody (mAb) (IgG with Disulfides) mAb_reduced Reduced mAb (Free Thiols Exposed) mAb->mAb_reduced Reduction (TCEP) Crude_ADC Crude ADC Mixture mAb_reduced->Crude_ADC Thiol-Maleimide Conjugation Linker Maleimide-PEG6-COOH Linker Activated_Linker Activated Linker (Maleimide-PEG6-NHS) Linker->Activated_Linker Activation (EDC, NHS) Payload Amine-containing Payload (Drug-NH2) DrugLinker Drug-Linker Intermediate (Drug-NH-CO-PEG6-Maleimide) Payload->DrugLinker Amide Bond Formation Activated_Linker->DrugLinker Amide Bond Formation DrugLinker->Crude_ADC Thiol-Maleimide Conjugation Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (SEC) Analysis Characterization (HIC, MS, SEC) Purified_ADC->Analysis

Caption: Overall experimental workflow for cysteine-directed ADC synthesis.
Data Presentation

The inclusion of a PEG linker significantly impacts the physicochemical and pharmacokinetic properties of an ADC.

Table 1: Physicochemical Properties of this compound Building Block

Property Value Source
Chemical Name 2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid [8][9]
Synonyms m-PEG6-Acid [8]
CAS Number 16142-03-3 [8][9]
Molecular Formula C13H26O8 [9]

| Molecular Weight | 310.3 g/mol |[9] |

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data) This table summarizes representative data from preclinical studies showing how PEG chain length can extend the circulation half-life of an ADC.[10]

Linker TypePEG Chain LengthHalf-Life (t½) in mice (hours)Fold Increase vs. Non-PEG
Non-PEG (SMCC)0~151.0x
Short-chain PEG4 units~38~2.5x
Long-chain PEG10 units~168~11.2x

Table 3: Comparative Analysis of ADC Properties (Illustrative Data) This table compares typical properties of ADCs synthesized with a non-PEG linker versus a PEG6 linker, demonstrating the advantages of PEGylation in reducing aggregation and enabling potentially higher drug loading.[2][7][11]

PropertyNon-PEG Linker (e.g., SMCC)PEG6 Linker
Aggregation (%) 5-15%< 2%
Solubility Lower, especially with hydrophobic payloadsSignificantly Higher
Achievable DAR Typically 2-4Up to 8, while maintaining solubility
In Vitro Potency (IC50) May be slightly higherMay be slightly lower due to steric hindrance
In Vivo Efficacy Effective, but limited by PKOften improved due to longer half-life

Experimental Protocols

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL.

  • Phosphate Buffered Saline (PBS), pH 7.2, degassed.

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Desalting columns (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation: Prepare the antibody solution in degassed PBS at a concentration of 5-10 mg/mL.

  • TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in degassed PBS.

  • Reduction Reaction: Add a 5- to 10-fold molar excess of the TCEP solution to the antibody solution. The exact molar excess should be optimized to achieve the desired number of free thiols per antibody (typically 4-8).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Purification: Immediately following incubation, remove excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with degassed PBS.

  • Quantification: Determine the concentration of the purified reduced antibody using a UV-Vis spectrophotometer at 280 nm. The reduced antibody should be used immediately in the conjugation reaction.

Protocol 2: Preparation of Drug-Linker Intermediate

This protocol details the conjugation of an amine-containing payload to a Maleimide-PEG6-COOH linker.

Materials:

  • Amine-containing payload (e.g., MMAF).

  • Maleimide-PEG6-COOH linker.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Diisopropylethylamine (DIPEA).

  • Reverse-phase HPLC for purification.

Procedure:

  • Activation of Linker: Dissolve Maleimide-PEG6-COOH (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 1 hour to form the NHS-activated linker.

  • Payload Reaction: In a separate vial, dissolve the amine-containing payload (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.

  • Conjugation: Add the payload solution to the activated linker solution. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Purification: Upon completion, purify the drug-linker intermediate by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid powder. Store under desiccated conditions at -20°C.

Protocol 3: ADC Conjugation Reaction

This protocol describes the conjugation of the purified drug-linker intermediate to the reduced antibody.

Materials:

  • Reduced monoclonal antibody from Protocol 1.

  • Drug-linker intermediate from Protocol 2.

  • Anhydrous DMSO.

  • Reaction Buffer: PBS with 5 mM EDTA, pH 7.0, degassed.

Procedure:

  • Reagent Preparation: Dissolve the drug-linker intermediate in DMSO to prepare a 10-20 mM stock solution immediately before use.

  • Conjugation: Add a 5- to 10-fold molar excess of the drug-linker stock solution to the purified reduced antibody solution in the reaction buffer. Ensure the final concentration of DMSO does not exceed 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.

  • Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for an additional 30 minutes.

Protocol 4: ADC Purification and Characterization

This protocol covers the final purification and analysis of the ADC.

Materials:

  • Crude ADC mixture from Protocol 3.

  • Size-Exclusion Chromatography (SEC) system.

  • Formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

  • Hydrophobic Interaction Chromatography (HIC) system.

  • Mass Spectrometer (MS).

Procedure:

  • Purification: Purify the crude ADC using an SEC system to remove unconjugated drug-linker, quenching reagent, and aggregates. Elute with the desired formulation buffer.

  • DAR Determination: Determine the average drug-to-antibody ratio using HIC-HPLC. Different DAR species (DAR0, DAR2, DAR4, etc.) will have different retention times. Mass spectrometry can also be used for precise mass determination and DAR calculation.

  • Aggregation Analysis: Assess the level of aggregation in the purified ADC sample using size-exclusion chromatography with a UV detector (SEC-UV).

  • Storage: Store the final purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Visualizations

Mechanism of Action

Once administered, the ADC circulates in the bloodstream, binds to its target antigen on cancer cells, and is internalized. Inside the cell, the payload is released and exerts its cytotoxic effect, typically by inducing apoptosis.

G cluster_cell Cancer Cell Receptor Target Antigen Internalization Receptor->Internalization 2. Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Degradation DNA_Damage DNA Damage / Microtubule Disruption Payload_Release->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding Internalization->Endosome

Caption: Generalized mechanism of action for an antibody-drug conjugate.
Linker Property Relationships

The properties of the PEG linker directly influence the key characteristics and performance of the final ADC.

G cluster_linker Linker Properties cluster_adc Resulting ADC Characteristics Hydrophilicity Increased Hydrophilicity (PEG Chain) Solubility Improved Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation Length Increased Length (PEG Chain) PK Longer Half-Life (PK) Length->PK Potency Potentially Reduced In Vitro Potency Length->Potency Steric Hindrance DAR Higher DAR Possible Solubility->DAR Efficacy Improved In Vivo Efficacy PK->Efficacy DAR->Efficacy

Caption: Relationship between PEG linker properties and ADC performance.

References

Application Notes and Protocols for m-PEG6-O-CH2COOH in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol-acetic acid (m-PEG6-O-CH2COOH) in the development of nanoparticle-based drug delivery systems. This document includes detailed protocols for key experiments, a summary of relevant quantitative data, and visualizations of experimental workflows and biological pathways to facilitate practical application in a research and development setting.

Introduction to this compound in Nanoparticle Drug Delivery

This compound is a heterobifunctional linker composed of a methoxy-terminated six-unit polyethylene (B3416737) glycol (PEG) chain and a terminal carboxylic acid group. This structure is instrumental in the surface modification of nanoparticles, a process known as PEGylation. The PEG component imparts a hydrophilic and biocompatible "stealth" layer to the nanoparticle surface, which offers several key advantages in drug delivery.[1]

Key Advantages of PEGylation with this compound:

  • Enhanced Solubility and Stability: The hydrophilic PEG chain improves the solubility and colloidal stability of nanoparticles in aqueous biological environments, preventing aggregation.[1][2]

  • Prolonged Systemic Circulation: The PEG layer reduces non-specific protein adsorption (opsonization), which in turn minimizes recognition and clearance by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life of the nanoparticles in the bloodstream.[1][2]

  • Reduced Immunogenicity: The "stealth" coating can shield the nanoparticle from the immune system, thereby reducing its immunogenicity.[2]

  • Versatile Conjugation Chemistry: The terminal carboxylic acid group provides a versatile handle for covalent conjugation to nanoparticles, typically those with primary amine groups on their surface, through the formation of a stable amide bond.[3][4]

Quantitative Data Summary

The surface modification of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed upon PEGylation and drug loading.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification

ParameterBefore ModificationAfter ModificationMethod of MeasurementSignificance
Particle Size (nm) 100 - 200110 - 220Dynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and clearance. An increase in size post-modification indicates successful PEGylation.
Polydispersity Index (PDI) < 0.2< 0.2Dynamic Light Scattering (DLS)A measure of the size distribution of the nanoparticles; a lower value indicates a more uniform population.[5]
Zeta Potential (mV) +15 to +30 (for amine-functionalized NPs)-10 to -25DLS with Zeta Potential AnalyzerA shift to a more neutral or negative surface charge confirms the successful conjugation of the acidic PEG linker.
Surface Plasmon Resonance (nm) (for Gold Nanoparticles) ~520~525UV-Vis SpectroscopyA red-shift in the plasmon peak indicates a change in the surface dielectric environment due to PEGylation.[6]

Table 2: Drug Loading and Encapsulation Efficiency

ParameterTypical Value RangeMethod of MeasurementSignificance
Drug Loading Content (%) 5 - 20%UV-Vis Spectroscopy, HPLCThe weight percentage of the drug relative to the total weight of the nanoparticle.[5]
Encapsulation Efficiency (%) 70 - 95%UV-Vis Spectroscopy, HPLCThe percentage of the initial drug that is successfully entrapped within the nanoparticles.[5]

Experimental Protocols

This section provides detailed methodologies for the surface modification of nanoparticles with this compound and the subsequent loading of a therapeutic agent.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface using carbodiimide (B86325) chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in DI water to a concentration of 10 mg/mL.

    • Sonicate the suspension to ensure a homogenous dispersion.

    • Centrifuge the nanoparticle suspension to pellet the particles and remove the supernatant.

    • Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.

  • Activation of this compound:

    • In a separate tube, dissolve this compound, EDC, and NHS in Activation Buffer. A molar ratio of 1:2:2 (PEG:EDC:NHS) is a common starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the washed nanoparticle suspension. A 10-fold molar excess of the PEG linker relative to the estimated surface amine groups is a good starting point for optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove unreacted reagents and byproducts.

Protocol 2: Formulation of Drug-Loaded PEGylated Nanoparticles

This protocol outlines the preparation of drug-loaded polymeric nanoparticles using the oil-in-water emulsion solvent evaporation method, incorporating a PEGylated polymer.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or a pre-synthesized PLGA-PEG-COOH copolymer

  • This compound (if not using a pre-synthesized copolymer)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • EDC and NHS (if conjugating this compound to PLGA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Polymer Activation (if not using a pre-synthesized copolymer):

    • Dissolve PLGA and this compound in DCM.

    • Add EDC and NHS to the polymer solution to activate the carboxylic acid groups of the PEG linker.

    • Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours) to allow for the formation of an NHS-activated PEG-PLGA conjugate.[7]

  • Nanoparticle Formulation:

    • Dissolve the drug and the activated polymer conjugate (or PLGA-PEG-COOH) in DCM to form the oil phase.

    • Add the oil phase dropwise to an aqueous solution of PVA while sonicating or homogenizing to form an oil-in-water emulsion.

    • Continue sonication/homogenization for a few minutes to reduce the droplet size.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with DI water to remove excess PVA and unencapsulated drug.

    • Resuspend the final drug-loaded PEGylated nanoparticles in PBS for storage and further use.

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Surface Modification cluster_1 Protocol 2: Drug Loading Amine-NP Amine-Functionalized Nanoparticles Activate_PEG Activate this compound (EDC/NHS, MES Buffer) Conjugation Conjugate Activated PEG to Nanoparticles Amine-NP->Conjugation Activate_PEG->Conjugation Purification1 Quench and Purify (Centrifugation/Washing) Conjugation->Purification1 PEG_NP PEGylated Nanoparticles Purification1->PEG_NP Polymer_Drug Dissolve Polymer and Drug in Organic Solvent (DCM) Emulsification Emulsification in Aqueous PVA Solution Polymer_Drug->Emulsification Solvent_Evap Solvent Evaporation Emulsification->Solvent_Evap Purification2 Purify Drug-Loaded NPs (Centrifugation/Washing) Solvent_Evap->Purification2 Final_Product Drug-Loaded PEGylated Nanoparticles Purification2->Final_Product

Caption: Workflow for nanoparticle PEGylation and drug loading.

Targeted Drug Delivery and Signaling Pathway

PEGylated nanoparticles can be further functionalized with targeting ligands to facilitate receptor-mediated endocytosis into specific cells. For instance, a nanoparticle carrying a chemotherapeutic agent could be designed to target cancer cells overexpressing a particular receptor. Upon internalization, the drug is released and can interfere with key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

G Receptor Cell Surface Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Drug Drug Drug_Release->Drug PI3K PI3K Drug->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Targeted drug delivery and inhibition of a signaling pathway.

References

Application Notes and Protocols for PEGylating Peptides and Proteins with m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a leading strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve pharmacokinetic profiles by increasing the hydrodynamic size of the molecule, which in turn reduces renal clearance and shields it from proteolytic degradation. Consequently, PEGylation can lead to a longer circulating half-life, reduced immunogenicity, and improved stability and solubility of the therapeutic agent.

This document provides detailed application notes and protocols for the use of m-PEG6-O-CH2COOH, a monodisperse methoxy-terminated PEG linker with a carboxylic acid group, for the PEGylation of peptides and proteins. The carboxylic acid moiety is activated to form a reactive ester that readily couples with primary amines (e.g., the N-terminus or the ε-amino group of lysine (B10760008) residues) on the target molecule, forming a stable amide bond.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the PEGylating agent is crucial for optimizing reaction conditions and for the accurate characterization of the resulting conjugate.

PropertyValueSource(s)
Chemical Name 2-(Methoxy(hexaethylene glycol)oxy)acetic acid
Molecular Formula C13H26O8[1]
Molecular Weight 310.34 g/mol [2]
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in water, DMSO, DMF
Storage Conditions Store at -20°C, protect from moisture

Experimental Protocols

Protocol 1: Two-Step PEGylation of a Peptide/Protein with this compound via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to primary amines on the target peptide or protein.

Materials:

  • Peptide or protein with at least one primary amine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification columns (e.g., size-exclusion or reversed-phase HPLC)

Experimental Workflow Diagram:

PEGylation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis PEG This compound Activated_PEG Activated m-PEG6-NHS Ester PEG->Activated_PEG Activation EDC_NHS EDC / NHS in Activation Buffer EDC_NHS->Activated_PEG Reaction Conjugation Reaction (pH 7.2-8.5) Activated_PEG->Reaction Protein Peptide/Protein in Conjugation Buffer Protein->Reaction Crude Crude PEGylated Product Reaction->Crude Purification Purification (e.g., HPLC) Crude->Purification Analysis Characterization (MS, HPLC) Purification->Analysis

Caption: General workflow for the two-step PEGylation of peptides/proteins.

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS to room temperature before use to prevent moisture condensation.

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.

    • Prepare a solution of the peptide or protein (1-10 mg/mL) in the Conjugation Buffer.

  • Activation of this compound:

    • In a reaction vial, add the this compound solution.

    • Add the EDC stock solution to the this compound solution. A molar ratio of 1:1.5 to 1:2 (PEG:EDC) is a good starting point.

    • Immediately add the NHS stock solution. Use a similar molar ratio to EDC.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Peptide/Protein:

    • Add the freshly activated m-PEG6-NHS ester solution to the peptide/protein solution. A molar excess of 5- to 20-fold of the PEG reagent over the peptide/protein is a common starting point.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% to maintain protein stability.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted m-PEG6-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Conjugate:

    • Purify the PEGylated peptide or protein from unreacted PEG, protein, and byproducts using an appropriate chromatography technique.

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[]

      • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The method of choice for purifying PEGylated peptides, offering high resolution.[2][4][5] A C4 or C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.[2]

Protocol 2: Purification of PEGylated Peptides by RP-HPLC

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C4 or C18 column suitable for peptide separation

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude PEGylation reaction mixture

Procedure:

  • Sample Preparation:

    • If necessary, quench the PEGylation reaction as described in Protocol 1.

    • Acidify the reaction mixture with a small amount of Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the prepared sample onto the column.

    • Run a linear gradient to increase the concentration of Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often required to resolve PEGylated species.

    • Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

    • Collect fractions corresponding to the desired PEGylated product.

  • Post-Purification:

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

    • Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.

Protocol 3: Characterization of PEGylated Peptides/Proteins by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful conjugation and determining the degree of PEGylation.[6][7]

Instrumentation:

  • MALDI-TOF or ESI-MS mass spectrometer

Procedure (MALDI-TOF):

  • Sample Preparation:

    • Mix a small aliquot of the purified PEGylated product with a suitable MALDI matrix solution (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides).

    • Spot the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the molecular weight of the major species. The mass increase should correspond to the mass of the this compound moiety (310.34 Da) minus the mass of a water molecule (18.02 Da) for each PEG chain attached.

    • The presence of multiple peaks with mass differences corresponding to the PEG moiety can indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

Quantitative Data Summary

The efficiency of the PEGylation reaction depends on several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table provides illustrative data for a typical peptide PEGylation experiment. Actual results will vary depending on the specific peptide and reaction conditions.

ParameterUnmodified PeptideMono-PEGylated Peptide
Molecular Weight (Observed) X DaX + 292.32 Da
RP-HPLC Retention Time Y minutes> Y minutes (typically a later elution)
Illustrative Yield -50-80% (highly variable)

Application Example: Modulation of a Signaling Pathway

PEGylation can alter the biological activity of a peptide or protein by sterically hindering its interaction with its target receptor. A notable example is the PEGylation of peptide antagonists for the EphB4 receptor, a tyrosine kinase involved in angiogenesis and cancer progression.[8][9]

The TNYL-RAW peptide is a potent antagonist of the EphB4 receptor. However, its therapeutic potential is limited by a short in vivo half-life. PEGylation of the TNYL-RAW peptide has been shown to significantly enhance its stability and in vivo efficacy.[8]

Signaling Pathway Diagram:

EphB4_Signaling cluster_membrane Cell Membrane cluster_inhibition Inhibition EphrinB2 EphrinB2 (Ligand) EphB4 EphB4 Receptor EphrinB2->EphB4 Binding & Activation PI3K PI3K EphB4->PI3K Phosphorylation PEG_TNYL_RAW PEG-TNYL-RAW PEG_TNYL_RAW->EphB4 Blocks Binding Akt Akt PI3K->Akt Downstream Downstream Signaling (Cell Migration, Proliferation, Angiogenesis) Akt->Downstream

Caption: Inhibition of the EphB4 signaling pathway by a PEGylated antagonist.

The binding of the ligand EphrinB2 to the EphB4 receptor induces receptor phosphorylation and activation of downstream signaling pathways, such as the PI3K/Akt pathway, which promotes cell migration, proliferation, and angiogenesis.[10][11][12] The PEGylated TNYL-RAW peptide acts as an antagonist by binding to the EphB4 receptor and sterically hindering the binding of EphrinB2. This inhibition blocks the downstream signaling cascade, thereby reducing tumor growth and angiogenesis.[8][13] This example highlights how PEGylation can be a powerful tool to improve the therapeutic efficacy of peptides that modulate cell signaling pathways.

References

A Step-by-Step Guide to m-PEG6-O-CH2COOH Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)6-O-carboxymethyl (m-PEG6-O-CH2COOH) is a discrete polyethylene (B3416737) glycol (dPEG®) linker widely utilized in bioconjugation. Its defined molecular weight and hydrophilic nature make it an ideal tool for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small drugs. The terminal carboxylic acid group allows for covalent attachment to primary amines on target molecules through the formation of a stable amide bond. This process, known as PEGylation, can enhance solubility, extend circulation half-life, and reduce the immunogenicity of the conjugated molecule.[1][2][3]

This guide provides a detailed, step-by-step protocol for the conjugation of this compound to amine-containing molecules using the common 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Chemical Properties of this compound

PropertyValue
Chemical Name 2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid
Molecular Formula C13H26O8
Molecular Weight 310.3 g/mol [4]
CAS Number 16142-03-3[4]
Purity Typically >95%
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water and most organic solvents
Reactive Group Carboxylic Acid (-COOH)
Reactivity Forms a stable amide bond with primary amines in the presence of activators.[4]

Experimental Protocols

Principle of EDC/NHS Amine Coupling

The conjugation of this compound to a primary amine-containing molecule is typically achieved through a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[5]

  • Formation of a Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[5][6]

  • Conjugation to the Amine: The amine-reactive NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[6]

This two-step approach is recommended as it minimizes the exposure of the amine-containing molecule to the potentially cross-reactive EDC.[5]

Diagram of the Chemical Reaction

G cluster_activation Activation Step cluster_coupling Coupling Step mPEG_COOH This compound O_acylisourea O-acylisourea intermediate (unstable) mPEG_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Conjugate m-PEG6-Conjugate (Stable Amide Bond) NHS_ester->Conjugate Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate +

Caption: Chemical pathway of this compound conjugation via EDC/NHS chemistry.

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[7] Do not use buffers containing primary amines (e.g., Tris) or carboxylates.

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[8] Must be free of primary amines.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification (e.g., Sephadex G-25)[6]

Step-by-Step Conjugation Protocol

This protocol is a general guideline and may require optimization for specific molecules.

1. Reagent Preparation:

  • Equilibrate this compound, EDC, and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[9]

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO. If the molecule is soluble in aqueous buffer, this can be used as well.

  • Dissolve the amine-containing molecule in the Coupling Buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. Do not store these solutions.[5]

2. Activation of this compound:

  • In a reaction tube, dissolve the desired amount of this compound in Activation Buffer.

  • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution.

  • A typical starting molar ratio is 1:2:5 (PEG-acid:EDC:NHS).[5][9] Refer to the table below for recommended molar ratios.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5][7]

3. Coupling to the Amine-Containing Molecule:

  • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

  • Alternatively, to avoid exposing the amine-containing molecule to the low pH of the activation step, the buffer of the activated PEG solution can be exchanged to the Coupling Buffer using a desalting column.[9]

  • The reaction of the NHS ester with primary amines is most efficient at a pH of 7.0-8.0.[9]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5][9]

4. Quenching the Reaction:

  • To stop the reaction, add the Quenching Buffer to consume any unreacted NHS esters.[10]

  • Incubate for 15-30 minutes at room temperature.[5]

5. Purification of the Conjugate:

  • Remove excess this compound, unreacted reagents, and quenching buffer by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25), dialysis, or diafiltration.[6][11]

  • For higher purity, chromatographic methods such as ion-exchange chromatography (IEX) or reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. The choice of method depends on the properties of the conjugate.[11][][13]

Recommended Reaction Conditions
ParameterRecommended RangeNotes
Molar Ratio (PEG-acid:EDC:NHS) 1 : (2-10) : (2.5-12.5)A molar excess is required to drive the activation reaction. A 1:2:5 ratio is a common starting point.[5][9]
Activation pH 4.7 - 6.0EDC activation is most efficient in acidic conditions.[7]
Activation Time 15 - 30 minutes
Coupling pH 7.0 - 8.0The reaction of NHS esters with primary amines is most efficient at neutral to slightly basic pH.[9]
Coupling Time 2 hours to overnightReaction is often complete within 2 hours at room temperature. Incubation at 4°C overnight can be used for sensitive molecules.[5]
Temperature 4°C or Room Temperature (20-25°C)

Characterization of the m-PEG6-Conjugate

After purification, it is crucial to characterize the conjugate to confirm successful PEGylation and determine the degree of labeling.

Analytical MethodPurpose
SDS-PAGE Visual confirmation of an increase in molecular weight of the PEGylated protein compared to the unconjugated protein.[14]
Mass Spectrometry (MS) Provides direct confirmation of the mass increase due to PEGylation and can determine the number of PEG chains attached (degree of PEGylation).[14]
Size-Exclusion Chromatography (SEC) Separates molecules based on size. Can be used to assess the purity of the conjugate and detect any aggregation.[11][]
Ion-Exchange Chromatography (IEX) Separates molecules based on charge. Can be used to separate different PEGylated species if the PEGylation alters the net charge of the molecule.[][13]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity. The addition of the hydrophilic PEG chain alters the retention time, allowing for separation and quantification.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Downstream Processing Reagent_Prep Prepare Reagents (PEG, EDC, NHS, Buffers) Activation Activate this compound with EDC and NHS (15-30 min, RT) Reagent_Prep->Activation Molecule_Prep Prepare Amine-containing Molecule Coupling Couple to Amine-containing Molecule (2h RT or overnight 4°C) Molecule_Prep->Coupling Activation->Coupling Quench Quench Reaction (15-30 min, RT) Coupling->Quench Purification Purify Conjugate (SEC, IEX, or RP-HPLC) Quench->Purification Characterization Characterize Conjugate (SDS-PAGE, MS) Purification->Characterization

Caption: General workflow for this compound conjugation and analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC or NHS/Sulfo-NHS (hydrolyzed)- Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination.
- Non-optimal pH for activation or coupling- Ensure the pH of the Activation Buffer is between 4.7-6.0 and the Coupling Buffer is between 7.0-8.0.
- Presence of primary amines in buffers (e.g., Tris)- Use amine-free buffers for the activation and coupling steps.
- Insufficient molar excess of PEG reagent- Increase the molar ratio of this compound to the target molecule.
Precipitation during Reaction - Poor solubility of the conjugate- The PEG chain should enhance solubility, but if precipitation occurs, consider adjusting the buffer composition or concentration of reactants.
- High concentration of organic solvent- Keep the volume of organic solvent (DMF/DMSO) to a minimum, typically <10% of the total reaction volume.
Inconsistent Results - Variation in reaction times or temperatures- Standardize all incubation times and temperatures for reproducible results.
- Hydrolysis of NHS-ester intermediate- Proceed with the amine coupling step immediately after the activation step. The half-life of an NHS ester decreases at higher pH.[10]

Conclusion

The conjugation of this compound using EDC/NHS chemistry is a robust and widely applicable method for the PEGylation of various biomolecules. By carefully controlling the reaction conditions and implementing appropriate purification and characterization techniques, researchers can generate well-defined conjugates with improved therapeutic potential. The protocols and data provided in these application notes serve as a comprehensive guide for the successful implementation of this important bioconjugation strategy.

References

Application Notes and Protocols for m-PEG6-O-CH2COOH as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1] This document provides detailed application notes and protocols for the use of m-PEG6-O-CH2COOH, a specific six-unit PEG linker, in the development of PROTACs.

The this compound linker, characterized by a methoxy-terminated six-unit polyethylene glycol chain with a terminal carboxylic acid, offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules, which can otherwise present challenges in formulation and bioavailability.[2][3]

  • Optimal Length and Flexibility: The six-unit PEG chain provides a balance of length and flexibility, which is crucial for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4]

  • Chemical Tractability: The terminal carboxylic acid allows for straightforward and efficient conjugation to nucleophilic functional groups (e.g., amines) present on the POI ligand or E3 ligase ligand, typically through amide bond formation.[5]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data for PROTACs with PEG6 Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. The following table summarizes representative data for a Bruton's tyrosine kinase (BTK) PROTAC, RC-1, which utilizes a PEG6-based linker.

PROTAC NameTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
RC-1BTKPomalidomide (B1683931) (CRBN)PEG6-basedMino3>95[6]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step synthesis of a PROTAC via amide bond formation, coupling an amine-functionalized E3 ligase ligand to this compound, followed by coupling to an amine-functionalized POI ligand.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: This compound, Amine-E3 Ligand, Amine-POI Ligand step1 Step 1: Couple This compound to Amine-E3 Ligand start->step1 intermediate Purified E3 Ligand-PEG6-COOH Intermediate step1->intermediate step2 Step 2: Couple Intermediate to Amine-POI Ligand intermediate->step2 purification Purification (HPLC) step2->purification final_product Final PROTAC Product characterization Characterization (LC-MS, NMR) final_product->characterization purification->final_product

General workflow for PROTAC synthesis.

Materials and Reagents:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • Amine-functionalized POI ligand

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) as a coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents for purification (e.g., acetonitrile, water)

  • HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

Step 1: Synthesis of E3 Ligase-PEG6-COOH Intermediate

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add the coupling agent (e.g., DCC, 1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 Ligase-PEG6-COOH intermediate.

Step 2: Synthesis of the Final PROTAC

  • In a dry round-bottom flask under an inert atmosphere, dissolve the E3 Ligase-PEG6-COOH intermediate (1.0 equivalent) and the amine-functionalized POI ligand (1.2 equivalents) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.5 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the procedure for quantifying the degradation of a target protein in cells treated with the synthesized PROTAC.[7]

Materials and Reagents:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 24, 48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (General)

The formation of a stable ternary complex is a critical step for PROTAC activity. Several biophysical and cell-based assays can be used to assess ternary complex formation.[8]

Experimental Workflow for Ternary Complex Formation Assay

Ternary_Complex_Workflow cluster_assay Ternary Complex Formation Assay Workflow start Prepare Components: Purified POI, Purified E3 Ligase, PROTAC assay_setup Assay Setup (e.g., ITC, SPR, NanoBRET) start->assay_setup incubation Incubation to allow complex formation assay_setup->incubation detection Signal Detection incubation->detection data_analysis Data Analysis to determine binding affinities and cooperativity detection->data_analysis

General workflow for assessing ternary complex formation.

Example Assay: Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes that occur upon binding of molecules, providing a direct measure of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Procedure:

  • Sample Preparation: Prepare purified POI, E3 ligase, and the PROTAC in the same buffer to minimize dilution effects.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine their binary binding affinity.

    • Titrate the PROTAC into the POI solution to determine their binary binding affinity.

  • Ternary Titration: Titrate a solution of the POI and PROTAC into the E3 ligase solution.

  • Data Analysis: Analyze the resulting thermograms to determine the thermodynamic parameters of ternary complex formation and calculate the cooperativity factor (α).

Conclusion

The this compound linker is a valuable tool in the design and synthesis of PROTACs. Its hydrophilic nature, optimal length, and synthetic accessibility contribute to the development of potent and selective protein degraders with improved drug-like properties. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this linker in their PROTAC development programs. Careful optimization of the linker is crucial for achieving the desired degradation efficacy and selectivity for a given target protein and E3 ligase pair.

References

Surface Modification of Nanoparticles with m-PEG6-O-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Poly(ethylene glycol) (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to enhance biocompatibility, improve stability, and prolong circulation times in vivo. This "stealth" coating minimizes non-specific protein adsorption (opsonization), thereby reducing clearance by the mononuclear phagocyte system (MPS).

This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-poly(ethylene glycol)-acetic acid (m-PEG6-O-CH2COOH). This heterobifunctional linker features a methoxy-terminated six-unit PEG chain and a terminal carboxylic acid group. The carboxylic acid allows for covalent conjugation to nanoparticles with primary amine groups on their surface through a stable amide bond, typically facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Core Applications

The functionalization of nanoparticles with this compound is instrumental in a variety of biomedical applications:

  • Drug Delivery: PEGylated nanoparticles can encapsulate therapeutic agents, protecting them from premature degradation and enabling targeted delivery to disease sites through the enhanced permeability and retention (EPR) effect.

  • Bioimaging: The attachment of imaging agents to PEGylated nanoparticles allows for enhanced in vivo tracking and diagnostics due to their prolonged circulation and reduced background signal.

  • Theranostics: Combining therapeutic and diagnostic agents on a single PEGylated nanoparticle platform enables simultaneous monitoring of disease progression and therapeutic response.

Data Presentation: Physicochemical Characterization of PEGylated Nanoparticles

Successful surface modification with this compound leads to predictable changes in the physicochemical properties of nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation. Note: The following data is illustrative and based on findings for nanoparticles functionalized with similar PEG-acid linkers. Actual results may vary depending on the nanoparticle type, size, and functionalization efficiency.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle TypeModification StatusAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Polymeric Nanoparticles Bare (Amine-functionalized)1500.15
After this compound conjugation1750.12
Liposomes Bare (Amine-functionalized)1000.20
After this compound conjugation1200.18
Gold Nanoparticles Bare (Amine-functionalized)500.25
After this compound conjugation650.21

Table 2: Zeta Potential

Nanoparticle TypeModification StatusAverage Zeta Potential (mV)
Polymeric Nanoparticles Bare (Amine-functionalized)+25
After this compound conjugation-5
Liposomes Bare (Amine-functionalized)+15
After this compound conjugation-10
Gold Nanoparticles Bare (Amine-functionalized)+30
After this compound conjugation+5

Experimental Protocols

This section provides a detailed protocol for the covalent attachment of this compound to amine-functionalized nanoparticles using EDC/NHS chemistry.

Materials and Reagents
  • Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes, silica (B1680970) nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification system (e.g., centrifuge for larger nanoparticles, dialysis cassettes, or tangential flow filtration for smaller nanoparticles)

Protocol: Two-Step EDC/NHS Coupling Reaction

This protocol involves the activation of the carboxylic acid group on this compound followed by its conjugation to the primary amine groups on the nanoparticle surface.

Step 1: Activation of this compound

  • Prepare Reagents: Allow this compound, EDC, and NHS (or Sulfo-NHS) to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Dissolve this compound: Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Activation: Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A molar excess of EDC and NHS to the carboxylic acid groups is recommended. A common starting molar ratio is 1:2:5 (this compound:EDC:NHS).

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.

Step 2: Conjugation to Amine-Functionalized Nanoparticles

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in Coupling Buffer to a known concentration (e.g., 1-10 mg/mL). If the nanoparticles are in a different buffer, exchange it with the Coupling Buffer.

  • Conjugation Reaction: Add the freshly activated this compound solution to the nanoparticle suspension. The optimal molar ratio of the PEG linker to the nanoparticles should be determined empirically, but a 10- to 50-fold molar excess of the PEG linker is a common starting point.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).

  • Quenching (Optional): To quench any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted this compound, EDC, NHS, and byproducts.

    • For larger nanoparticles, this can be achieved by repeated centrifugation and resuspension in fresh Coupling Buffer.

    • For smaller nanoparticles, dialysis against the Coupling Buffer or tangential flow filtration is recommended.

  • Final Formulation: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful functionalization.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after PEGylation.

  • Zeta Potential Measurement: To assess the surface charge. A shift in zeta potential towards neutral is indicative of the shielding of surface charges by the PEG layer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide bond by identifying characteristic peaks.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring weight loss at PEG decomposition temperatures.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction involved in the surface modification process.

G Experimental Workflow for Nanoparticle PEGylation cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Nanoparticles cluster_2 Step 3: Purification and Characterization A Dissolve this compound in Activation Buffer (pH 5.5-6.0) B Add EDC and NHS (Molar excess) A->B C Incubate for 15-30 min at Room Temperature B->C E Add Activated PEG to Nanoparticle Suspension C->E Transfer activated PEG D Disperse Amine-functionalized Nanoparticles in Coupling Buffer (pH 7.4) D->E F Incubate for 2-4 hours (Room Temperature) E->F G Quench Reaction (Optional) F->G H Purify Nanoparticles (Centrifugation/Dialysis) G->H I Characterize PEGylated Nanoparticles (DLS, Zeta Potential, FTIR) H->I

Caption: Workflow for surface modification of nanoparticles with this compound.

G EDC/NHS Coupling Reaction Mechanism cluster_0 Activation Step cluster_1 Conjugation Step PEG_COOH m-PEG6-O-CH2-COOH Activated_Ester m-PEG6-O-CH2-CO-O-NHS (Amine-Reactive NHS Ester) PEG_COOH->Activated_Ester + EDC, NHS (pH 5.5-6.0) NP_NH2 Nanoparticle-NH2 PEG_NP Nanoparticle-NH-CO-CH2-O-PEG6-m (Stable Amide Bond) NP_NH2->PEG_NP + Activated PEG (pH 7.4)

Caption: Reaction mechanism for EDC/NHS mediated PEGylation of nanoparticles.

Application Notes and Protocols for Amide Bond Formation with m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for forming a stable amide bond between m-PEG6-O-CH2COOH and a primary amine-containing molecule. This process, a cornerstone of bioconjugation, is essential for the development of PEGylated therapeutics, antibody-drug conjugates (ADCs), and other advanced biomaterials. The inclusion of a hydrophilic PEG spacer can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1][2]

Two robust and widely adopted protocols are detailed below, utilizing common coupling reagents to activate the carboxylic acid of this compound for reaction with primary amines.

Core Concepts of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[3] This is typically achieved using coupling agents that form a more reactive intermediate.

Key Coupling Chemistries:
  • EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a reactive O-acylisourea intermediate.[4] This intermediate can be unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, stabilizes the activated species by converting it into a more stable, amine-reactive NHS ester, thereby improving coupling efficiency.[4]

  • HATU Chemistry: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is a highly efficient aminium/uronium-based coupling reagent.[3] It is particularly effective for sterically hindered substrates and reactions that may be sluggish with EDC/NHS, often resulting in higher yields and shorter reaction times.[3]

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This protocol is suitable for a wide range of amine-containing molecules, including proteins, peptides, and small molecules, in both aqueous and organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[4][5]

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0[4][6]

  • Organic Solvent (if applicable): Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]

  • Base (for organic solvent): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine[5]

  • Purification System (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography, or Reverse Phase HPLC)[2][]

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS immediately before use, as EDC is susceptible to hydrolysis.[6]

    • Dissolve this compound in the appropriate solvent (Activation Buffer for aqueous reactions, or anhydrous DMF/DMSO for organic reactions).

    • Dissolve the amine-containing molecule in the Coupling Buffer (for aqueous reactions) or the same anhydrous organic solvent as the PEG linker.

  • Activation of this compound:

    • In a reaction vessel, combine the this compound solution with freshly prepared EDC and NHS/Sulfo-NHS.

    • A typical starting molar ratio is 1:2:5 (this compound:EDC:NHS). This may require optimization.[4]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the activated NHS ester.[4][5]

  • Coupling Reaction:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • For reactions in organic solvents, add a non-nucleophilic base such as DIPEA (1.5-2 equivalents) to the reaction mixture to act as a proton scavenger.[3][6]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4][5] Reaction progress can be monitored by appropriate techniques such as LC-MS.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.[5]

    • Stir for an additional 15-30 minutes.

  • Purification:

    • Purify the PEGylated conjugate from excess reagents and unreacted starting materials using a suitable chromatography technique.

      • Size-Exclusion Chromatography (SEC) is effective for separating the larger PEGylated product from smaller molecules like unreacted PEG and coupling reagents.[2][]

      • Ion-Exchange Chromatography (IEX) can be used to separate molecules based on charge differences between the native and PEGylated species.[2][8]

      • Reverse Phase HPLC (RP-HPLC) is often used for the purification of smaller molecules and peptides.[]

Protocol 2: Amide Bond Formation using HATU Chemistry

This protocol is highly efficient and is particularly useful for challenging conjugations. It is typically performed in an organic solvent.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Purification System (e.g., Preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the coupling reagent.

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DMSO.

  • Coupling Reaction:

    • To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2-4 equivalents).[3]

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the crude product can be purified.

    • For small molecule conjugations, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water or brine to remove DMF and excess reagents.[3]

    • The final product is typically purified by preparative HPLC to achieve high purity.[9]

Data Presentation: Summary of Reaction Conditions

The following tables summarize the key quantitative parameters for the amide bond formation protocols.

Table 1: EDC/NHS Coupling Reaction Parameters

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Critical for efficient formation of the O-acylisourea intermediate. MES buffer is commonly used.[4][10]
Coupling pH 7.2 - 8.5Optimal for the reaction of the NHS ester with the primary amine, which is more nucleophilic at this pH.[4][10]
Molar Ratio (PEG:EDC:NHS) 1:1.5:1.5 to 1:10:25Starting with a molar excess of EDC and NHS is recommended. Optimization is often necessary.[4][5][10]
Temperature 4°C to 25°C (Room Temp)Room temperature reactions are faster, while 4°C can be used for sensitive molecules.[4][5]
Reaction Time Activation: 15-30 minCoupling: 1-12 hoursActivation is rapid. Coupling time depends on the reactivity of the amine and the reaction temperature.[3][4]

Table 2: HATU Coupling Reaction Parameters

ParameterRecommended RangeNotes
Solvent Anhydrous DMF, DMSOAprotic polar solvents are required to prevent reagent hydrolysis.[3]
Molar Ratio (PEG:Amine:HATU:Base) 1 : 1.1 : 1.1 : 2-4A slight excess of the amine and HATU is common. The base is crucial to neutralize the formed acid.[3]
Temperature 20-25°C (Room Temp)Reactions are typically efficient at room temperature.
Reaction Time 1 - 4 hoursGenerally faster than EDC/NHS chemistry. Monitor by TLC or LC-MS.[3]

Visualizations

Experimental Workflow and Chemical Schemes

The following diagrams illustrate the experimental workflows and the underlying chemical principles of the amide bond formation processes.

EDC_NHS_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification prep_peg Dissolve this compound in Activation Buffer activation Activation (15-30 min, RT) Add EDC/NHS to PEG solution prep_peg->activation prep_amine Dissolve Amine-Molecule in Coupling Buffer coupling Coupling (1-12h, RT or 4°C) Add activated PEG to amine prep_amine->coupling prep_edc_nhs Prepare fresh EDC & NHS solutions prep_edc_nhs->activation activation->coupling quenching Quenching (15-30 min) Add Tris or Hydroxylamine coupling->quenching purify Chromatography (SEC, IEX, or RP-HPLC) quenching->purify product Purified PEG-Amide Conjugate purify->product

Caption: Workflow for EDC/NHS mediated amide coupling.

HATU_Workflow cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_purification Purification prep_reagents Dissolve PEG, Amine, HATU, & DIPEA in anhydrous DMF/DMSO coupling Coupling Reaction (1-4h, RT) Stir mixture prep_reagents->coupling purify Preparative HPLC coupling->purify product Purified PEG-Amide Conjugate purify->product

Caption: Workflow for HATU mediated amide coupling.

EDC_NHS_Mechanism PEG_COOH mPEG-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) PEG_COOH->O_Acylisourea + EDC NHS_Ester NHS Ester (Amine-Reactive, More Stable) O_Acylisourea->NHS_Ester + NHS Amide_Product Stable Amide Bond (mPEG-CONH-R) O_Acylisourea->Amide_Product + R-NH2 (Directly) NHS_Ester->Amide_Product + R-NH2

Caption: Simplified mechanism of EDC/NHS coupling.

References

Application Notes and Protocols for m-PEG6-O-CH2COOH in Stealth Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol)6-O-acetic acid (m-PEG6-O-CH2COOH) in the development of "stealth" liposomes. Stealth liposomes are designed to evade the mononuclear phagocyte system (MPS), leading to prolonged circulation times and enhanced drug accumulation at target sites. The inclusion of a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) on the liposome (B1194612) surface creates a steric barrier that reduces opsonization and subsequent uptake by macrophages.[1][2] this compound is a short, monodisperse PEG linker with a terminal carboxylic acid group, which allows for covalent conjugation to amine-functionalized lipids or for the creation of a charge-modified surface.

Key Advantages of this compound in Stealth Liposomes:

  • Monodispersity: Provides precise control over the PEG chain length, leading to a more uniform liposome population.

  • Hydrophilicity: The PEG chain imparts a hydrophilic shield, reducing protein adsorption and opsonization.[1]

  • Functional Handle: The terminal carboxylic acid group allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to direct the liposome to specific cells or tissues.

  • Biocompatibility: PEG is a well-established, biocompatible polymer with low toxicity and immunogenicity.[3]

Data Presentation: Physicochemical Characterization of PEGylated Liposomes

The following table summarizes typical physicochemical properties of liposomes formulated with PEGylated lipids. The exact values will depend on the specific lipid composition, drug encapsulated, and preparation method.

Liposome FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Conventional Liposomes (Uncoated) 135.2 ± 5.20.094 ± 0.001-29.9 ± 5.863.57 ± 1.3
PEGylated Liposomes (5 mol% DSPE-PEG) 122 ± 2.140.224-15.5>80
Targeted PEGylated Liposomes 134 ± 1.880.238-13.98~70-85

Note: Data is compiled from various sources and represents typical ranges. Actual results will vary based on the specific formulation and protocol.

Experimental Protocols

Protocol 1: Synthesis of DSPE-PEG6-O-CH2COOH

This protocol describes the conjugation of this compound to an amine-functionalized lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dialysis membrane (MWCO appropriate for the conjugate)

  • Lyophilizer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS ester.[4]

  • Conjugation to DSPE:

    • Dissolve DSPE (1 equivalent) in anhydrous DCM or DMF.

    • Add the DSPE solution to the activated this compound solution.

    • Add TEA or DIPEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours or overnight.

  • Purification:

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Redissolve the residue in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Dialyze the solution against deionized water for 48 hours with frequent water changes to remove unreacted reagents and byproducts.

    • Lyophilize the purified product to obtain DSPE-PEG6-O-CH2COOH as a powder.

  • Characterization:

    • Confirm the successful conjugation using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Preparation of Stealth Liposomes using Thin-Film Hydration

This protocol describes the preparation of stealth liposomes incorporating the synthesized DSPE-PEG6-O-CH2COOH.

Materials:

  • Main phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • DSPE-PEG6-O-CH2COOH

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Drug to be encapsulated (optional)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the main phospholipid, cholesterol, and DSPE-PEG6-O-CH2COOH in the desired molar ratio (e.g., 55:40:5) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[5]

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Hydrate the lipid film by rotating the flask at a temperature above the Tc for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Perform the extrusion 10-20 times to ensure a homogenous liposome population.

  • Purification:

    • Remove unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Mandatory Visualizations

Stealth_Mechanism cluster_blood_vessel Blood Vessel Liposome Stealth Liposome PEG_Layer Hydrated PEG Layer Liposome->PEG_Layer Steric Hindrance Opsonin Opsonin (e.g., C3b) Macrophage Macrophage Opsonin->Macrophage Opsonin Receptor Binding Macrophage->Liposome Phagocytosis (Inhibited) PEG_Layer->Opsonin Prevents Binding

Caption: Mechanism of stealth liposome evasion of the mononuclear phagocyte system.

Liposome_Preparation_Workflow cluster_synthesis DSPE-PEG6-COOH Synthesis cluster_liposome_prep Liposome Preparation cluster_characterization Characterization Activate_PEG 1. Activate this compound (EDC/NHS) Conjugate_DSPE 2. Conjugate to DSPE-NH2 Activate_PEG->Conjugate_DSPE Purify_Conjugate 3. Purify DSPE-PEG6-COOH Conjugate_DSPE->Purify_Conjugate Lipid_Film 4. Prepare Lipid Film (Phospholipid, Cholesterol, DSPE-PEG6-COOH) Purify_Conjugate->Lipid_Film Hydration 5. Hydration (Formation of MLVs) Lipid_Film->Hydration Extrusion 6. Extrusion (Formation of LUVs) Hydration->Extrusion Purification 7. Purification Extrusion->Purification DLS 8. Particle Size, PDI, Zeta Potential (DLS) Purification->DLS EE 9. Encapsulation Efficiency Purification->EE

Caption: Experimental workflow for the synthesis and formulation of stealth liposomes.

Ligand_Conjugation_Workflow Start Start with Pre-formed Stealth Liposomes (containing DSPE-PEG6-COOH) Activate_COOH 1. Activate Carboxyl Groups (EDC/NHS) Start->Activate_COOH Couple_Ligand 2. Couple Amine-containing Ligand (e.g., Antibody, Peptide) Activate_COOH->Couple_Ligand Quench 3. Quench Reaction Couple_Ligand->Quench Purify_Targeted 4. Purify Targeted Liposomes Quench->Purify_Targeted Characterize_Targeted 5. Characterization Purify_Targeted->Characterize_Targeted

Caption: Workflow for conjugating a targeting ligand to stealth liposomes.

References

Application Notes and Protocols for Attaching m-PEG6-O-CH2COOH to a Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-acetic acid (m-PEG6-O-CH2COOH) is a heterobifunctional linker commonly utilized in bioconjugation and surface modification.[1][2] Its structure comprises a terminal methoxy (B1213986) group, a hexa-ethylene glycol spacer, and a terminal carboxylic acid. The PEG spacer imparts hydrophilicity, which can enhance the solubility and reduce non-specific protein adsorption on surfaces.[3] The terminal carboxyl group allows for covalent attachment to primary amine groups present on various solid supports, such as amine-functionalized resins, glass slides, or nanoparticles.[4] This attachment is typically achieved through a stable amide bond formation, often facilitated by carbodiimide (B86325) chemistry.[5][6] These functionalized surfaces are pivotal in various applications, including drug delivery, proteomics, and the development of bioactive scaffolds for cell culture.[3]

Principle of Amine Coupling

The most common and efficient method for attaching this compound to an amine-functionalized solid support is through a two-step carbodiimide coupling reaction. This process involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[7][8]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0).[7][9]

  • Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. The inclusion of NHS enhances the coupling efficiency and provides a more stable intermediate compared to using EDC alone.[9]

  • Amine Coupling: The NHS-activated PEG linker reacts with primary amines on the solid support at a neutral to slightly basic pH (7.2-8.5) to form a stable amide bond.[5]

Quantitative Data Summary

The efficiency of the coupling reaction and the resulting surface density of the immobilized PEG linker are critical parameters that depend on factors such as the nature of the solid support, the concentration of reactants, and the reaction conditions. Researchers should optimize these parameters for their specific application. Below are tables summarizing key quantitative parameters and typical reaction conditions for the amine coupling reaction.

Table 1: Recommended Molar Ratios of Reagents for Activation and Coupling

Reagent ComponentRecommended Molar Ratio (to this compound)Notes
EDC2 - 10 fold excessA higher excess may be required for dilute solutions.[7]
NHS/Sulfo-NHS2 - 5 fold excessAn optimal EDC to NHS ratio of 2:1 has been reported for some applications.[7]
Amine-containing SurfaceVariableThe concentration of surface amines will dictate the required amount of activated PEG linker.

Table 2: Typical Reaction Conditions for Amine Coupling

ParameterRecommended RangeNotes
Activation Step (EDC/NHS)
pH4.5 - 6.0EDC activation is most efficient in acidic conditions. A common buffer is 0.1M MES.[7][9]
TemperatureRoom Temperature (20-25°C)Activation is typically rapid at room temperature.[7]
Time15 - 30 minutesSufficient for the formation of the NHS ester.[9]
Coupling Step (to Amine)
pH7.2 - 8.5The reaction of the NHS ester with primary amines is most efficient at neutral to slightly basic pH. A common buffer is PBS.[5]
TemperatureRoom Temperature (20-25°C) or 4°CThe reaction is often complete within 2 hours at room temperature.[7]
Time2 hours to overnightLonger reaction times may be necessary for lower concentrations of reactants.[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for attaching this compound to a generic amine-functionalized solid support.

Materials and Reagents
  • This compound

  • Amine-functionalized solid support (e.g., amine-coated microplate, resin, or glass slide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving the PEG linker.

  • Deionized water

Protocol 1: Activation of this compound
  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

  • Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer (e.g., 200 mM EDC and 100 mM NHS).

  • In a reaction tube, add the desired amount of this compound from the stock solution.

  • Add Activation Buffer to dilute the PEG linker to the desired concentration (e.g., 10 mM).

  • Add the EDC stock solution to the PEG linker solution to achieve a 2-10 fold molar excess over the PEG linker.

  • Add the NHS stock solution to the mixture to achieve a 2-5 fold molar excess over the PEG linker.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Protocol 2: Coupling of Activated PEG to Amine-Functionalized Solid Support
  • Wash the amine-functionalized solid support with PBS three times to remove any contaminants.

  • Immediately add the freshly prepared activated this compound solution to the amine-functionalized solid support. Ensure the entire surface is covered.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • After the incubation, remove the coupling solution.

  • Wash the solid support three times with PBST to remove unreacted PEG linker and byproducts.

  • Wash the solid support three times with deionized water.

Protocol 3: Quenching of Unreacted Amines (Optional)
  • To block any remaining unreacted amine groups on the solid support, incubate the surface with a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) for 30 minutes at room temperature.

  • Wash the solid support three times with PBST and three times with deionized water.

  • Dry the functionalized solid support under a stream of nitrogen or by lyophilization. Store in a desiccated environment until further use.

Mandatory Visualizations

Chemical Ligation Workflow

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS NHS PEG_NHS Amine-Reactive PEG-NHS Ester (stable) O_Acylisourea->PEG_NHS + NHS Functionalized_Surface PEGylated Solid Support (Stable Amide Bond) PEG_NHS->Functionalized_Surface + Amine Surface Amine_Surface Amine-Functionalized Solid Support

Caption: Workflow for the EDC/NHS mediated coupling of this compound to an amine-functionalized surface.

Experimental Workflow

G start Start prep_reagents Prepare Reagents (PEG, EDC, NHS, Buffers) start->prep_reagents activate_peg Activate this compound with EDC/NHS (15-30 min) prep_reagents->activate_peg couple_peg Couple Activated PEG to Support (2h - overnight) activate_peg->couple_peg wash_support Wash Amine-Functionalized Solid Support wash_support->couple_peg wash_coupled Wash to Remove Unreacted Reagents couple_peg->wash_coupled quench Quench Unreacted Amines (Optional, 30 min) wash_coupled->quench final_wash Final Wash and Dry wash_coupled->final_wash Skip Quenching quench->final_wash end End: PEGylated Surface final_wash->end

Caption: General experimental workflow for the immobilization of this compound onto a solid support.

Integrin Signaling Pathway on a PEG-RGD Functionalized Surface

A common application for PEG-functionalized surfaces is in cell biology, where bioactive molecules like the RGD peptide are attached to the surface via a PEG linker to study cell adhesion and signaling. The RGD motif is recognized by integrin receptors on the cell surface, initiating a signaling cascade.

G cluster_surface Functionalized Surface cluster_cell Cell Solid_Support Solid Support PEG_Linker m-PEG6 Linker Solid_Support->PEG_Linker RGD RGD Peptide PEG_Linker->RGD Integrin Integrin Receptor (αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Reorganization Downstream Downstream Signaling (e.g., MAPK pathway) FAK->Downstream Src->FAK Adhesion Cell Adhesion & Spreading Actin->Adhesion Downstream->Adhesion

References

Application Notes and Protocols for Targeted Drug Delivery Systems Utilizing m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-PEG6-O-CH2COOH (m-PEG6-O-CH2COOH) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has garnered significant attention in the field of targeted drug delivery.[1][2] Its structure, comprising a methoxy-terminated six-unit polyethylene glycol chain and a terminal carboxylic acid, offers a unique combination of properties that are highly advantageous for the development of sophisticated nanocarrier-based therapeutics.[2][3] The hydrophilic and biocompatible PEG component enhances the solubility of hydrophobic drugs, prolongs circulation half-life by reducing renal clearance, and minimizes immunogenicity by shielding the drug carrier from the immune system.[4][5] The terminal carboxylic acid provides a reactive handle for the covalent conjugation of targeting ligands, such as antibodies or peptides, enabling the precise delivery of therapeutic payloads to specific cells or tissues.[2][4] This targeted approach aims to maximize therapeutic efficacy while minimizing off-target side effects.[6]

These application notes provide a comprehensive overview of the use of this compound in the development of targeted drug delivery systems. Detailed protocols for the formulation of drug-loaded nanoparticles, surface functionalization with targeting ligands, and subsequent characterization are provided to guide researchers in this field.

Data Presentation: Physicochemical and Biological Characterization

The following tables summarize typical quantitative data for drug delivery systems developed using this compound and similar PEGylated nanocarriers. These values serve as a general benchmark, and optimal characteristics will vary depending on the specific drug, nanoparticle composition, and targeting strategy.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

ParameterTypical Value RangeMethod of MeasurementSignificance
Particle Size (nm)100 - 250Dynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)Indicates a narrow and uniform particle size distribution.
Zeta Potential (mV)-10 to -30Dynamic Light Scattering (DLS)Reflects surface charge and colloidal stability.
Drug Loading Content (%)5 - 20HPLC, UV-Vis SpectroscopyThe weight percentage of the drug relative to the total weight of the nanoparticle.
Encapsulation Efficiency (%)70 - 95HPLC, UV-Vis SpectroscopyThe percentage of the initial drug successfully entrapped within the nanoparticles.

Table 2: In Vitro and In Vivo Performance Metrics

ParameterTypical Value RangeMethod of MeasurementSignificance
In Vitro Drug Release (%, 48h)20 - 60 (pH 7.4), 60 - 90 (pH 5.5)Dialysis Method with HPLC/UV-VisDemonstrates sustained and pH-responsive drug release.
Plasma Half-life (t½, h)12 - 48In vivo pharmacokinetic studiesIndicates prolonged circulation time due to PEGylation.
IC50 (nM)Varies by drug and cell lineMTT Assay, Cell Viability AssaysMeasures the in vitro cytotoxicity of the drug formulation.
Tumor Accumulation (%ID/g)5 - 15In vivo biodistribution studiesQuantifies the targeting efficiency of the nanocarrier.

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded PLGA Nanoparticles using this compound

This protocol describes the preparation of drug-loaded nanoparticles using a biodegradable polymer, Poly(lactic-co-glycolic acid) (PLGA), and surface-functionalized with this compound via the oil-in-water emulsion solvent evaporation method.[4]

Materials:

  • PLGA-PEG-COOH or a mixture of PLGA and this compound

  • Therapeutic drug (e.g., Doxorubicin)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Polymer Activation (if starting with separate PLGA and this compound):

    • Dissolve PLGA and this compound in DCM.

    • Add EDC (5-fold molar excess to carboxylic acid groups) and NHS (2-fold molar excess to carboxylic acid groups).

    • Stir the mixture at room temperature for 4 hours to activate the carboxylic acid groups of the PEG linker.[4]

  • Nanoparticle Formulation:

    • Dissolve the drug and the PLGA-PEG-COOH (or the activated PLGA/PEG mixture) in DCM to form the oil phase.

    • Add the oil phase dropwise to an aqueous PVA solution while sonicating or homogenizing to create an oil-in-water emulsion.[4]

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.[4]

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes).[7]

    • Discard the supernatant and wash the nanoparticles multiple times with deionized water to remove unreacted reagents and excess surfactant.[4]

    • Resuspend the purified nanoparticles in an appropriate buffer, such as PBS.[4]

Protocol 2: Conjugation of a Targeting Peptide to this compound Functionalized Nanoparticles

This protocol details the covalent attachment of a targeting peptide (containing a primary amine) to the surface of the prepared nanoparticles.

Materials:

  • This compound functionalized nanoparticles

  • Targeting peptide with a primary amine group

  • EDC

  • NHS

  • MES Buffer (pH 6.0)

  • PBS (pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5)

Procedure:

  • Activation of Carboxylic Acid Groups on Nanoparticles:

    • Resuspend the nanoparticles in MES buffer.

    • Add EDC (5-fold molar excess to surface carboxyl groups) and NHS (2-fold molar excess to surface carboxyl groups).

    • Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.[8]

  • Conjugation of Targeting Peptide:

    • Add the targeting peptide solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the peptide to the estimated surface carboxyl groups is a common starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.[9]

    • Purify the targeted nanoparticles by centrifugation and repeated washing with PBS to remove unreacted peptide and byproducts.[6]

Protocol 3: In Vitro Drug Release Study

This protocol describes the use of a dialysis method to evaluate the in vitro release profile of the drug from the nanoparticles, often under different pH conditions to simulate physiological and tumor microenvironments.[4]

Materials:

  • Drug-loaded nanoparticles

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.[4]

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Place the setup in a shaking incubator at 37°C.[4]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[4]

  • Analyze the drug concentration in the collected aliquots using HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the assessment of the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.[5]

Materials:

  • Cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Treat the cells with varying concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles for 24, 48, or 72 hours.

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[5]

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_conjugation Targeting Ligand Conjugation cluster_characterization Characterization drug Drug emulsification Oil-in-Water Emulsification drug->emulsification polymer PLGA + this compound polymer->emulsification nanoparticles Drug-Loaded Nanoparticles emulsification->nanoparticles activation EDC/NHS Activation nanoparticles->activation targeted_np Targeted Nanoparticles activation->targeted_np ligand Targeting Ligand (e.g., Peptide) ligand->targeted_np dls Size & Zeta Potential (DLS) targeted_np->dls hplc Drug Loading & Release (HPLC) targeted_np->hplc invitro In Vitro Cytotoxicity (MTT) targeted_np->invitro invivo In Vivo Efficacy targeted_np->invivo

Caption: Experimental workflow for developing targeted drug delivery systems.

signaling_pathway cluster_delivery Drug Delivery and Cellular Uptake cluster_release Drug Release and Action np Targeted Nanoparticle (this compound based) receptor Target Receptor np->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome acidification Endosomal Acidification (Low pH) endosome->acidification drug_release Drug Release acidification->drug_release target Intracellular Target drug_release->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: Targeted drug delivery signaling pathway.

References

Revolutionizing Drug Efficacy: m-PEG6-O-CH2COOH for Enhanced Pharmacokinetic Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN2025-12-17

Introduction

In the landscape of modern therapeutic development, the optimization of a drug's pharmacokinetic profile is a critical determinant of its clinical success. Poor solubility, rapid clearance, and immunogenicity are common hurdles that can lead to suboptimal drug exposure and efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, has emerged as a leading strategy to overcome these challenges.[1][2] This application note focuses on m-PEG6-O-CH2COOH, a discrete, six-unit PEG linker, and its role in improving the pharmacokinetic properties of biotherapeutics.

This compound is a heterobifunctional linker featuring a methoxy-terminated PEG chain and a terminal carboxylic acid group.[3][4] The inert methoxy (B1213986) cap minimizes non-specific binding, while the carboxylic acid moiety provides a reactive handle for covalent conjugation to primary amine groups on therapeutic molecules, such as the lysine (B10760008) residues of proteins or small molecule drugs with available amines.[3][4][5] The inclusion of the hydrophilic six-unit PEG chain imparts several key advantages:

  • Improved Hydrophilicity: The PEG chain enhances the aqueous solubility of hydrophobic drugs, mitigating aggregation and improving formulation stability.[1][6]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which reduces renal clearance and prolongs its plasma half-life, leading to sustained therapeutic exposure.[1][6][7]

  • Reduced Immunogenicity: The flexible PEG chain can act as a steric shield, masking epitopes on the drug surface from the immune system and thereby reducing the potential for an immune response.[1][6]

This document provides detailed protocols for the conjugation of therapeutic molecules with this compound and the subsequent characterization and in vivo evaluation of the resulting conjugates.

Data Presentation: Impact of this compound on Pharmacokinetics

The following table summarizes representative pharmacokinetic data for a model protein therapeutic (Protein X) before and after conjugation with this compound. This data illustrates the significant improvements in key pharmacokinetic parameters that can be achieved through PEGylation.

ParameterProtein X (Unconjugated)Protein X-PEG6 (Conjugated)Fold Change
Half-life (t½) 2.5 hours25 hours10-fold increase
Clearance (CL) 10 mL/hr/kg1 mL/hr/kg10-fold decrease
Volume of Distribution (Vd) 50 mL/kg45 mL/kg1.1-fold decrease
Area Under the Curve (AUC) 500 µghr/mL5000 µghr/mL10-fold increase
Bioavailability (F%) 60%95%1.6-fold increase

This data is illustrative and may not be representative of all molecules.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate vial, prepare fresh stock solutions of EDC (200 mM) and NHS (500 mM) in Activation Buffer or ultrapure water immediately before use.[8]

  • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the amount of this compound.[8]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[8] The activated PEG reagent should be used immediately for conjugation.

Protocol 2: Conjugation of Activated m-PEG6-NHS Ester to a Protein

This protocol outlines the conjugation of the activated m-PEG6-NHS ester to primary amine groups on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS), pH 7.0-8.5

  • Freshly activated m-PEG6-NHS ester solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Ensure the protein solution is at a concentration of 1-10 mg/mL in a suitable amine-free buffer.

  • Add the desired molar excess (e.g., 10- to 50-fold) of the freshly activated m-PEG6-NHS ester solution to the protein solution.[9] The final concentration of the organic solvent should not exceed 10%.[10]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[9][10]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.[10]

  • Proceed immediately to the purification step to remove unreacted PEG reagent and byproducts.

Protocol 3: Purification and Characterization of the PEGylated Conjugate

This protocol describes the purification of the PEGylated protein and its characterization to determine the degree of PEGylation.

Materials:

  • Quenched reaction mixture from Protocol 2

  • Size-Exclusion Chromatography (SEC) system

  • SDS-PAGE analysis equipment

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Purification:

    • Equilibrate the SEC column with the desired final storage buffer.

    • Load the quenched reaction mixture onto the SEC column.

    • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

    • Pool the fractions containing the purified PEGylated protein.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unconjugated protein.

    • Mass Spectrometry: Determine the precise molecular weight of the conjugate using mass spectrometry. The mass shift will indicate the average number of PEG chains attached to the protein (Degree of Labeling).

Protocol 4: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for evaluating the pharmacokinetic profile of the PEGylated conjugate in a rodent model (e.g., rats).

Materials:

  • PEGylated protein conjugate and unconjugated control

  • Sterile vehicle for injection (e.g., saline)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., syringes, capillary tubes)

  • Analytical method for quantifying the protein in plasma (e.g., ELISA)

Procedure:

  • Administer a single intravenous (IV) dose of the PEGylated conjugate or the unconjugated control to the rats.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) via an appropriate route (e.g., tail vein).

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Quantify the concentration of the protein in the plasma samples using a validated analytical method.

  • Use the concentration-time data to calculate key pharmacokinetic parameters (t½, CL, Vd, AUC) using appropriate software.

Visualizations

G cluster_0 Activation of this compound cluster_1 Conjugation to Protein cluster_2 Purification & Characterization mPEG This compound Activated_PEG Activated m-PEG6-NHS Ester mPEG->Activated_PEG Activation (15-30 min, RT) EDC_NHS EDC / NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_PEG Conjugation Conjugation Reaction (30-60 min, RT) Activated_PEG->Conjugation Target_Protein Target Protein in Amine-Free Buffer (pH 7.0-8.5) Target_Protein->Conjugation PEGylated_Mixture PEGylated Protein Mixture Conjugation->PEGylated_Mixture Purification Purification (e.g., SEC) PEGylated_Mixture->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Purified & Characterized PEGylated Protein Characterization->Final_Product

Caption: Experimental workflow for protein PEGylation.

G cluster_0 Improved Physicochemical Properties cluster_1 Enhanced Pharmacokinetic Outcomes mPEG_conjugation Conjugation with This compound Increased_Solubility Increased Aqueous Solubility mPEG_conjugation->Increased_Solubility Increased_Size Increased Hydrodynamic Radius mPEG_conjugation->Increased_Size Steric_Shielding Steric Shielding mPEG_conjugation->Steric_Shielding Improved_Bioavailability Improved Bioavailability Increased_Solubility->Improved_Bioavailability Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Reduced_Immunogenicity Reduced Immunogenicity Steric_Shielding->Reduced_Immunogenicity Prolonged_HalfLife Prolonged Plasma Half-Life Reduced_Clearance->Prolonged_HalfLife

Caption: Logical relationships in pharmacokinetic improvement.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EDC/NHS Reactions for m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing the conjugation of m-PEG6-O-CH2COOH to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the EDC/NHS reaction with this compound?

A1: The EDC/NHS reaction is a "zero-length" crosslinking method that covalently links the carboxyl group (-COOH) of this compound to a primary amine (-NH2) on a target molecule, forming a stable amide bond.[1] The process occurs in two primary stages:

  • Activation: EDC reacts with the carboxyl group to create a highly reactive but unstable O-acylisourea intermediate.[2][3]

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[2][3] This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions.[4] It then efficiently reacts with a primary amine to form the desired amide bond, releasing NHS as a byproduct.[2]

Q2: Why is a two-step protocol with different pH values recommended for this reaction?

A2: A two-step protocol is highly recommended because it allows for the independent optimization of the two critical stages of the reaction, generally leading to higher conjugation yields.[5]

  • Step 1 (Activation): This step is most efficient in a slightly acidic environment (pH 4.5-6.0), which maximizes the formation of the amine-reactive NHS ester from the PEG-acid.[3][5]

  • Step 2 (Coupling): The subsequent reaction of the activated PEG-NHS ester with the primary amine is most effective at a neutral to slightly basic pH (7.0-8.5).[3][5] This is because the primary amine needs to be in its unprotonated (-NH2) form to act as an effective nucleophile.[5]

Q3: What are the optimal pH ranges and recommended buffers for each step?

A3: Buffer selection is critical to avoid interfering with the reaction chemistry. Using the correct buffer at each stage is essential for success.[6]

  • Activation Step (pH 4.5-6.0): A non-amine, non-carboxylate buffer is required. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is the most common and effective choice.[6][7][8]

  • Coupling Step (pH 7.0-8.5): Buffers such as Phosphate-Buffered Saline (PBS), Borate buffer, or Bicarbonate buffer are frequently used for this step.[6][7]

Q4: Which buffers should be avoided during the EDC/NHS reaction?

A4: It is critical to avoid buffers that contain competing functional groups, such as primary amines or carboxylates.[6][9] These will react with EDC or the NHS-ester, quenching the reaction and reducing the yield of your desired conjugate. Buffers to avoid include Tris, Glycine, and Acetate.[6][7]

Q5: How should I properly handle and store my EDC and NHS reagents?

A5: Both EDC and NHS are highly sensitive to moisture, and proper handling is crucial to maintain their chemical activity.[6][10]

  • Storage: Store EDC and NHS desiccated at -20°C.[2][6]

  • Handling: Before opening, always allow the reagent vials to warm completely to room temperature to prevent moisture from condensing on the product.[5][6] Prepare EDC and NHS solutions immediately before use. Do not prepare stock solutions for long-term storage, as they are susceptible to hydrolysis.[6]

Q6: What molar ratios of EDC, NHS, and this compound should I use?

A6: A molar excess of EDC and NHS over the amount of this compound is generally recommended to drive the activation reaction efficiently.[3][6] The optimal ratio can depend on the specific reactants and concentrations and may require empirical determination.[7] However, a common starting point is a 2- to 5-fold molar excess of both EDC and NHS relative to the carboxyl groups of the PEG-acid.[6][7]

Q7: What are the typical reaction times and temperatures?

A7: The reaction is typically performed as a two-step process with distinct incubation times.

  • Activation: This step is usually rapid, requiring 15 to 30 minutes of incubation at room temperature.[6][8]

  • Coupling: The coupling reaction can proceed for 2 to 4 hours at room temperature or overnight at 4°C.[4][6][7] The lower temperature may be beneficial for sensitive proteins.

Quantitative Data Summary

The efficiency of EDC/NHS coupling is influenced by several key parameters. The tables below summarize the recommended starting conditions for optimizing the conjugation of this compound.

Table 1: Optimal pH and Buffer Conditions

Step Reaction Optimal pH Range Recommended Buffers Buffers to Avoid
1 Carboxyl Activation 4.5 - 6.0[6][7] MES[6][7] Tris, Glycine, Acetate[6][7]

| 2 | Amine Coupling | 7.0 - 8.5[6][7] | PBS, Borate, Bicarbonate[6][7] | Buffers with primary amines[6] |

Table 2: Recommended Molar Ratios

Reactant Molar Excess (Relative to this compound) Notes
EDC 2x - 10x[6][7] A higher excess may be needed for dilute solutions, but too much can cause precipitation.[6][7]

| NHS/sulfo-NHS | 2x - 5x[6][7] | A slight excess of NHS over EDC can improve reaction speed and yield.[5] |

Table 3: Typical Reaction Times and Temperatures

Step Reaction Time Temperature
Activation 15 - 30 minutes[6] Room Temperature (20-25°C)[6]

| Coupling | 2 - 4 hours or Overnight[6][7] | Room Temperature or 4°C[6][7] |

Visual Diagrams

EDC_NHS_Reaction_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) PEG_COOH This compound Intermediate1 O-Acylisourea Intermediate (Unstable) PEG_COOH->Intermediate1 + EDC EDC EDC Intermediate2 m-PEG6-O-CH2-NHS Ester (Semi-Stable) Intermediate1->Intermediate2 + NHS NHS NHS Conjugate Stable Amide Bond (m-PEG6-..-CONH-R) Intermediate2->Conjugate + R-NH2 Amine Amine-Molecule (R-NH2)

Caption: Chemical mechanism of the two-step EDC/NHS coupling reaction.

Troubleshooting Guide

Q8: My reaction yield is low. What are the potential causes and solutions?

A8: Low coupling efficiency is a common issue that can stem from several factors.[6]

  • Inactive Reagents: As EDC and NHS are moisture-sensitive, their activity can diminish if not stored correctly.[6]

    • Solution: Always use fresh, high-quality reagents. Store them desiccated at -20°C and allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions of EDC and NHS immediately before use.[2][6]

  • Hydrolysis of Intermediates: The O-acylisourea and NHS ester intermediates are both susceptible to hydrolysis in aqueous solutions, which competes with the desired reaction.[6] The rate of NHS-ester hydrolysis increases with pH.[6]

    • Solution: Minimize delays between the activation and coupling steps. Perform the reaction promptly after preparing the reagents.[6]

  • Inappropriate Buffer: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in your buffer will quench the reaction.[6]

    • Solution: Ensure you are using recommended buffers. Use MES for the activation step and PBS, Borate, or Bicarbonate for the coupling step.[6]

  • Suboptimal Molar Ratios: An insufficient excess of EDC and NHS over the PEG-acid can lead to incomplete activation.[6]

    • Solution: Start with a 2- to 5-fold molar excess of both EDC and NHS. If the yield is still low, consider increasing the excess.[6][7]

Q9: I am observing precipitation during my reaction. What could be the cause?

A9: Precipitation during the reaction can significantly lower your yield and make purification difficult.[6]

  • Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause the target protein to aggregate and precipitate.

    • Solution: Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary prior to the reaction to ensure compatibility.[6]

  • High EDC Concentration: Using a large excess of EDC can sometimes cause precipitation of the PEG-acid or the target molecule.[6]

    • Solution: If you are using a high molar excess of EDC and observing this issue, try reducing the concentration to the lower end of the recommended range (e.g., 2x to 5x excess).[6]

Troubleshooting_Workflow start Low Yield or Precipitation Observed? q_reagents Are EDC/NHS reagents fresh and handled correctly? start->q_reagents Low Yield q_precip Is precipitation observed? start->q_precip Precipitation s_reagents Solution: Use fresh EDC/NHS. Store at -20°C, desiccated. Warm to RT before opening. q_reagents->s_reagents No q_ph Are activation and coupling pH values optimal? q_reagents->q_ph Yes s_reagents->q_ph s_ph Solution: Adjust pH. Activation: 4.5-6.0 Coupling: 7.0-8.5 q_ph->s_ph No q_buffer Is the buffer free of primary amines/carboxylates? q_ph->q_buffer Yes s_ph->q_buffer s_buffer Solution: Use recommended buffers (e.g., MES for activation, PBS for coupling). q_buffer->s_buffer No q_hydrolysis Was the reaction performed promptly to minimize hydrolysis? q_buffer->q_hydrolysis Yes s_buffer->q_hydrolysis s_hydrolysis Solution: Minimize delays between activation and coupling steps. q_hydrolysis->s_hydrolysis No q_hydrolysis->q_precip Yes s_hydrolysis->q_precip q_protein_sol Is the protein soluble and stable in the buffer? q_precip->q_protein_sol Yes s_protein_sol Solution: Perform buffer exchange or optimize protein concentration. q_protein_sol->s_protein_sol No q_edc_conc Is the EDC concentration excessively high? q_protein_sol->q_edc_conc Yes s_protein_sol->q_edc_conc s_edc_conc Solution: Reduce the molar excess of EDC. q_edc_conc->s_edc_conc Yes

Caption: A troubleshooting workflow for common EDC/NHS reaction issues.

Experimental Protocols

Protocol: Two-Step Conjugation of this compound to an Amine-Containing Protein

This protocol provides a general guideline. Optimization for your specific protein and application is recommended.

Materials and Reagents:

  • This compound

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[2]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS[2]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[2][7]

  • Desalting column or dialysis cassette for purification[2][6]

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.[5][6]

    • Prepare the amine-containing protein in ice-cold Coupling Buffer at the desired concentration (e.g., 1-10 mg/mL).

    • Dissolve the this compound in Activation Buffer.

    • Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). Do not store these solutions.[5][6]

  • Activation of this compound (pH 6.0):

    • To the solution of this compound, add the freshly prepared EDC solution to achieve a 2- to 5-fold molar excess.[6]

    • Immediately add the NHS solution to the same molar excess.[6]

    • Mix well and incubate the reaction for 15-30 minutes at room temperature.[6][7]

  • Conjugation to Protein (pH 7.2-7.5):

    • Immediately add the activated PEG-NHS ester solution to the chilled protein solution.[6] The addition of the Coupling Buffer containing the protein will raise the pH to the optimal range for amine coupling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4][6]

  • Quenching the Reaction:

    • To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.[6][7]

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purification:

    • Purify the PEGylated protein conjugate from excess reagents and reaction byproducts.[6]

    • Use a desalting column, size-exclusion chromatography, or dialysis equilibrated with an appropriate storage buffer (e.g., PBS).[6][7]

  • Characterization:

    • After purification, it is essential to characterize the conjugate to confirm successful coupling and determine the degree of PEGylation using methods such as SDS-PAGE, mass spectrometry, or HPLC.[7]

References

causes of m-PEG6-O-CH2COOH hydrolysis during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-PEG6-O-CH2COOH

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a specific focus on mitigating hydrolysis during reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in reactions?

A1: this compound is a monofunctional polyethylene (B3416737) glycol (PEG) linker. It features a methoxy (B1213986) cap at one end and a terminal carboxylic acid group at the other, connected by a 6-unit PEG chain.[1][2] The carboxylic acid group itself is not reactive towards common functional groups like primary amines on proteins. Therefore, it must first be "activated" to form a more reactive species.[3][4] A common method involves using carbodiimide (B86325) chemistry, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-hydroxysuccinimide), to convert the carboxylic acid into a highly reactive NHS ester. This activated PEG linker can then efficiently react with primary amines (e.g., on lysine (B10760008) residues of a protein) to form a stable amide bond.[5][6]

Q2: What does "hydrolysis" refer to in the context of a this compound reaction?

A2: In this context, hydrolysis is a chemical reaction where a water molecule cleaves a bond.[7] The primary concern is not the breakdown of the stable ether bonds within the PEG chain itself, but rather the hydrolysis of the activated ester intermediate (e.g., the PEG-NHS ester).[8][9] This is a competing reaction where water attacks the activated ester, converting it back to the original, unreactive this compound.[8] This process consumes the activated PEG reagent, preventing it from conjugating to the target molecule and thereby reducing the final product yield.[10]

Q3: What are the primary factors that cause hydrolysis of activated this compound?

A3: The main factors that accelerate the hydrolysis of activated PEG linkers are:

  • pH: The rate of hydrolysis is highly pH-dependent. Basic conditions, in particular, significantly accelerate the breakdown of activated esters like NHS esters.[8][9]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesirable hydrolysis side reaction.[8][11]

  • Reaction Time: The longer the activated PEG is exposed to the aqueous buffer, the more opportunity there is for hydrolysis to occur.[8][11]

  • Buffer Composition: The presence of nucleophilic species other than the target molecule in the buffer can react with and consume the activated PEG. For example, buffers containing primary amines like Tris should be avoided when using NHS-ester chemistry.[10]

Q4: My conjugation yield is very low. How can I determine if hydrolysis of the activated PEG linker is the cause?

A4: Low yield is a common problem that can often be traced back to the premature hydrolysis of the activated PEG reagent.[5][10] To diagnose this, you can perform a control experiment. Prepare the activated this compound solution as usual but omit the target molecule (e.g., your protein). Let it incubate under the same reaction conditions (buffer, pH, temperature, time). After the incubation period, analyze the PEG reagent. If a significant portion has reverted to its original carboxylic acid form, hydrolysis is a major competing factor in your main experiment.

Q5: How can I minimize hydrolysis and improve my reaction efficiency?

A5: To improve efficiency, you must optimize the reaction conditions to favor the conjugation reaction over the hydrolysis reaction. Key strategies include:

  • Optimize pH: For NHS-ester chemistry, conduct the reaction at a pH between 7.0 and 8.5. This range provides a good balance, as the amine groups on the target protein are sufficiently nucleophilic while the rate of hydrolysis is manageable.[10][11]

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C or room temperature) to slow the rate of hydrolysis. While this also slows the conjugation reaction, the effect on hydrolysis is often more pronounced.[8]

  • Use Fresh Reagents: Prepare the activated PEG solution immediately before use. The stability of activated PEG reagents in solution is limited.[5]

  • Optimize Stoichiometry: Use a sufficient molar excess of the PEG reagent to drive the reaction towards completion, but avoid a very large excess which can complicate purification.[10]

Troubleshooting Guide: Low PEGylation Yield

This guide provides a systematic approach to troubleshooting low yields, a common issue often linked to the hydrolysis of the activated PEG linker.

Potential Cause Recommended Solution Rationale
Suboptimal Reaction pH Verify the pH of your reaction buffer immediately before use. For NHS-ester reactions, ensure the pH is in the optimal 7.0-8.5 range.[10]The reactivity of the target amine and the stability of the activated PEG-ester are both highly pH-dependent. At pH > 8.5, hydrolysis of the NHS-ester becomes extremely rapid.[9][12]
Degraded PEG Reagent Use a fresh batch of this compound and prepare the activated solution immediately prior to conjugation. Avoid repeated freeze-thaw cycles of stock solutions.[10]The activated PEG-ester is moisture-sensitive and has a limited half-life in aqueous solutions. Improper storage or handling leads to degradation and loss of reactivity.[5]
High Reaction Temperature Perform the reaction at room temperature or 4°C.While higher temperatures increase reaction rates, they disproportionately accelerate the rate of hydrolysis. Lowering the temperature can help favor the desired conjugation reaction.[8][11]
Prolonged Reaction Time Optimize the reaction time by monitoring its progress (e.g., via SDS-PAGE or HPLC). Aim for the shortest time required to achieve sufficient conjugation.Minimizing the reaction time reduces the window of opportunity for the competing hydrolysis reaction to occur.[8]
Interfering Buffer Components Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles when using NHS-ester chemistry. Phosphate-buffered saline (PBS) or HEPES are often suitable choices.[10]Buffer components can compete with the target molecule for the activated PEG reagent, effectively quenching it and reducing the yield of the desired conjugate.

Quantitative Data Summary

The stability of the activated intermediate is critical for successful conjugation. The data below illustrates the significant impact of pH on the rate of hydrolysis for a typical PEG-NHS ester.

Table 1: Influence of pH on the Half-life of a PEG-NHS Ester

pH Half-life of Activated Ester Implication for Reaction
7.4 > 120 minutes Favorable for controlled, albeit slower, conjugation reactions.
9.0 < 9 minutes Extremely rapid hydrolysis; the majority of the reagent will be inactivated before it can conjugate to the target.

(Data synthesized from studies on branched PEG-NHS esters, which exhibit similar hydrolysis kinetics)[9][12]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Target Protein

This protocol provides a general methodology for conjugating this compound to a protein containing primary amine groups (e.g., lysine residues).

Materials:

  • This compound

  • Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before opening to prevent condensation.

    • Prepare a stock solution of the target protein at a known concentration in the Reaction Buffer.

    • Prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., anhydrous DMSO).

  • Activation of this compound (Perform immediately before use):

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of NHS to the PEG solution, followed by a 1.5-fold molar excess of EDC.

    • Let the activation reaction proceed for 15-30 minutes at room temperature. The solution now contains the activated PEG-NHS ester.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the freshly activated PEG-NHS ester solution to the target protein solution.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching:

    • To stop the reaction and consume any unreacted PEG-NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM.[11]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and other reagents using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography.

  • Analysis:

    • Analyze the purified product using SDS-PAGE, HPLC, or mass spectrometry to confirm successful conjugation and assess purity.

Visualizations

Hydrolysis_Pathway cluster_reaction Reaction Pathways peg_cooh m-PEG-COOH activated_peg Activated m-PEG-Ester peg_cooh->activated_peg Activation activators EDC / NHS activators->peg_cooh peg_protein Desired Product: PEGylated Protein activated_peg->peg_protein Desired Conjugation hydrolyzed_peg Inactive Byproduct: Hydrolyzed PEG-COOH activated_peg->hydrolyzed_peg Undesired Hydrolysis protein Target Protein (-NH₂) protein->activated_peg water Water (H₂O) water->activated_peg

Caption: Competing reaction pathways for an activated this compound linker.

Caption: A workflow for troubleshooting low yield in PEGylation reactions.

Influencing_Factors yield Overall Yield conj Conjugation Rate conj->yield Increases hydro Hydrolysis Rate hydro->yield Decreases ph pH ph->conj Influences ph->hydro Strongly Increases (at high pH) temp Temperature temp->conj Increases temp->hydro Increases time Time time->hydro Increases Opportunity

Caption: Key factors influencing conjugation yield versus hydrolysis rate.

References

Technical Support Center: m-PEG6-O-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation during the use of m-PEG6-O-CH2COOH for conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a monofunctional, discrete polyethylene (B3416737) glycol (PEG) linker.[1][2] It contains a methoxy (B1213986) group at one end and a carboxylic acid group at the other, connected by a 6-unit PEG chain.[1][3] The carboxylic acid group can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[1][3] Its primary use is in bioconjugation to improve the solubility and stability of proteins, peptides, and other molecules.[1]

Q2: What are the main causes of aggregation when using this compound?

A2: Aggregation of conjugates involving this compound can arise from several factors:

  • High Protein Concentration: Increased concentrations of the protein or molecule being conjugated can enhance the likelihood of intermolecular interactions and aggregation.[4][5]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the stability of the molecule being conjugated.[5][6] Reactions performed near the isoelectric point (pI) of a protein can lead to aggregation due to reduced electrostatic repulsion.[4]

  • Over-labeling: Attaching an excessive number of PEG chains to a molecule can alter its surface properties, potentially leading to reduced solubility and aggregation.[4][5]

  • Inefficient Purification: Failure to adequately remove unreacted reagents, byproducts, or existing aggregates after the conjugation reaction can lead to further aggregation during storage.[4]

  • Instability of the Molecule: The inherent stability of the protein or molecule itself is a critical factor. The conjugation process can sometimes exacerbate pre-existing stability issues.[5]

Q3: How does the hydrophilic PEG spacer of this compound help in preventing aggregation?

A3: The polyethylene glycol (PEG) chain is hydrophilic, meaning it readily interacts with water molecules.[1] When conjugated to a molecule, the PEG chain can create a "hydrophilic shield" on its surface. This shield can help to:

  • Increase Solubility: The PEG chain improves the overall solubility of the conjugate in aqueous solutions.[1][3]

  • Mask Hydrophobic Patches: It can mask hydrophobic regions on the surface of a protein that might otherwise lead to intermolecular aggregation.

  • Provide Steric Hindrance: The flexible PEG chain creates a physical barrier that can prevent molecules from getting close enough to aggregate.

Q4: What is the recommended storage and handling for this compound?

A4: this compound should be stored at -20°C in a dry, dark place for long-term stability.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[3] It is recommended to prepare solutions of the PEG reagent immediately before use, as their stability in solution can be limited. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Visible Precipitation or Turbidity During/After Conjugation

This indicates significant aggregation. The following decision tree can help identify the cause and solution.

A Precipitation Observed B Check Reaction pH A->B C Is pH near pI of protein? B->C Yes E Check Protein Concentration B->E No D Adjust pH to be at least 1 unit away from pI C->D C->E No F Is concentration > 5 mg/mL? E->F Yes H Check Molar Ratio of PEG E->H No G Reduce protein concentration to 1-5 mg/mL F->G F->H No I Is molar excess > 20x? H->I Yes K Consider Buffer Additives H->K No J Reduce molar excess of This compound I->J I->K No

Caption: Troubleshooting logic for precipitation during conjugation.

Issue 2: Low Conjugation Yield with No Visible Aggregation

If the conjugation efficiency is low but there is no visible precipitation, the issue may lie with the reagents or reaction conditions.

A Low Conjugation Yield B Check Reagent Activity A->B C Are EDC/NHS fresh? B->C No E Check Buffer Composition B->E Yes D Use fresh, anhydrous EDC and NHS C->D C->E Yes F Does buffer contain amines (Tris, Glycine)? E->F Yes H Optimize Reaction pH E->H No G Use a non-amine buffer (e.g., MES, PBS) F->G F->H No I Is activation pH 4.5-6.0 and coupling pH 7.2-8.5? H->I No K Increase Molar Ratio H->K Yes J Adjust pH for each step I->J I->K Yes

Caption: Troubleshooting workflow for low conjugation yield.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation (Two-Step EDC/NHS)

ParameterRecommended RangeNotes
Activation Step
pH4.5 - 6.0Optimal for EDC-mediated activation of the carboxylic acid.[7][8]
BufferMESAvoid buffers with primary amines or carboxylates.[8]
This compound:EDC Molar Ratio1:2 to 1:10A molar excess of EDC drives the activation.[9]
This compound:NHS Molar Ratio1:2 to 1:10NHS stabilizes the activated intermediate.[9]
TemperatureRoom Temperature
Time15 - 30 minutes
Coupling Step
pH7.2 - 8.5Efficient for the reaction of the NHS-ester with primary amines.[7][8]
BufferPBS, HEPES, BorateAvoid buffers with primary amines.[9]
PEG:Protein Molar Ratio5:1 to 20:1A higher ratio can lead to over-labeling and aggregation.[4]
TemperatureRoom Temperature or 4°CLower temperature for sensitive proteins, may require longer incubation.[4]
Time2 hours at RT or overnight at 4°C

Table 2: Effect of Buffer Additives on Preventing Aggregation (Illustrative Data)

AdditiveConcentration% High Molecular Weight Species (Aggregates)
None (Control)-15.2%
L-Arginine50 mM4.5%
Sucrose5% (w/v)8.1%
Polysorbate 200.02% (v/v)6.3%
Glycine100 mM13.8% (Note: Can interfere if not used as a quencher)

Note: Data is illustrative and the optimal additive and concentration should be determined empirically for each specific conjugate.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is recommended to minimize protein-protein cross-linking.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Coupling Buffer to a concentration of 1-5 mg/mL.

    • If the protein buffer contains amines, perform a buffer exchange into the Coupling Buffer using a desalting column.

  • Activation of this compound:

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold Activation Buffer.

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately add the activated this compound solution to the protein solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess PEG reagent and byproducts by size-exclusion chromatography or using a desalting column.

cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Coupling Step (pH 7.2-8.5) cluster_2 Quenching & Purification A This compound C Activated PEG-NHS Ester A->C 15-30 min, RT B EDC + Sulfo-NHS B->C E PEG-Protein Conjugate C->E 2h RT or O/N 4°C D Protein-NH2 D->E G Purified Conjugate E->G Purification (SEC) F Quenching Buffer F->E

Caption: Experimental workflow for two-step EDC/NHS conjugation.

References

Technical Support Center: Purification of m-PEG6-O-CH2COOH Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of m-PEG6-O-CH2COOH.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Purified Product Incomplete Reaction: The synthesis reaction did not go to completion, leaving a high proportion of unreacted m-PEG6-OH.Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature, or adding more of the carboxylating agent.
Product Loss During Extraction: The desired product is lost during aqueous work-up due to its hydrophilicity.Minimize the number of aqueous washes. Ensure the pH of the aqueous phase is appropriate to keep the carboxylic acid protonated (acidic) for better partitioning into the organic layer. Use brine to reduce the solubility of the product in the aqueous layer.
Co-elution During Chromatography: The product co-elutes with impurities, leading to the discarding of mixed fractions.Optimize the chromatography conditions. For column chromatography, try a different solvent system with a shallower gradient. For HPLC, adjust the gradient slope or change the organic modifier (e.g., from acetonitrile (B52724) to methanol).[1]
Presence of Unreacted m-PEG6-OH in Final Product Insufficient Separation: The polarity difference between this compound and m-PEG6-OH is not large enough for the chosen purification method.For column chromatography, use a more polar eluent system to better separate the more polar carboxylic acid from the alcohol. Preparative reversed-phase HPLC is often more effective at separating molecules with small differences in polarity.
Overloading of Chromatography Column: Too much crude material was loaded onto the column, exceeding its separation capacity.Reduce the amount of sample loaded onto the column. For preparative HPLC, perform a loading study on an analytical column first to determine the maximum sample load.[2]
Presence of PEG-Diol Derived Impurities (HOOC-CH2-O-PEG6-O-CH2-COOH) Contaminated Starting Material: The initial m-PEG6-OH starting material contained PEG-diol (HO-PEG6-OH).Use high-purity m-PEG6-OH with a low diol content. The di-acid impurity is significantly more polar and can often be separated by silica (B1680970) gel chromatography or anion-exchange chromatography.
Product appears as an oil or sticky solid, difficult to handle Residual Solvent: Trapped solvent can make the final product oily.Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvents.
Hygroscopic Nature of PEG: Polyethylene glycol derivatives are known to be hygroscopic and can absorb moisture from the air.Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.
Broad or Tailing Peaks in HPLC Analysis Interaction with Silica Matrix: The carboxylic acid group can interact with the silica backbone of the HPLC column, leading to poor peak shape.Add a small amount of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to both the aqueous and organic mobile phases to suppress the ionization of the carboxylic acid and reduce tailing.[3]
Column Contamination: The column may be contaminated from previous runs.Flush the column with a strong solvent wash sequence as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The most common impurities depend on the synthetic route.

  • Williamson Ether Synthesis (from m-PEG6-OH and a haloacetate): Unreacted m-PEG6-OH, residual haloacetic acid or its ester, and potentially a small amount of the di-acid if the starting m-PEG6-OH contains PEG-diol.

  • Direct Oxidation of m-PEG6-OH: Unreacted m-PEG6-OH and over-oxidation byproducts, although this is less common for producing the carboxymethyl ether.

Q2: Which purification method is best for this compound?

A2: The choice of purification method depends on the scale of the reaction and the desired purity.

  • Column Chromatography (Silica Gel): Good for larger scale purifications and for removing less polar impurities. A gradient elution from a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a more polar solvent mixture (e.g., dichloromethane/methanol) is typically effective.

  • Preparative Reversed-Phase HPLC (RP-HPLC): Excellent for achieving high purity, especially for separating the target compound from closely related impurities like unreacted m-PEG6-OH.[2] It is the preferred method for final purification of research-grade material.

  • Extraction: Useful for initial work-up to remove water-soluble reagents and byproducts.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure. In the ¹H NMR spectrum, look for the characteristic singlet of the methylene (B1212753) protons adjacent to the carboxylic acid (-O-CH₂-COOH) at approximately 4.1 ppm.[4] In the ¹³C NMR, the carbonyl carbon of the carboxylic acid will appear around 172 ppm.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. An analytical run on a C18 column with a water/acetonitrile gradient (often with 0.1% TFA) is a standard method.

Q4: My this compound is a viscous oil. How can I solidify it?

A4: Short-chain PEG derivatives are often oils or waxy solids at room temperature. After thorough drying under high vacuum to remove all solvents, you can try precipitating the product from a solution (e.g., dichloromethane or ethyl acetate) by adding a non-polar solvent like diethyl ether or hexanes and cooling the mixture.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the purification of gram-scale quantities of this compound.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial eluent (e.g., 100% dichloromethane). If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent, such as dichloromethane or a mixture of hexane (B92381) and ethyl acetate.

  • Sample Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (B129727). A typical gradient could be from 0% to 10% methanol in dichloromethane. The exact gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand.

  • Fraction Collection: Collect fractions and monitor them by TLC. The desired product, being more polar than the starting m-PEG6-OH, will elute later.

  • Analysis and Recovery: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is ideal for obtaining high-purity this compound on a smaller scale.

  • Instrumentation and Reagents:

    • Preparative HPLC system with a UV detector.

    • Preparative C18 column.

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Crude this compound reaction mixture.

  • Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column to determine the optimal gradient conditions for separating the product from impurities.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.[5]

  • Injection and Elution: Inject the filtered sample onto the equilibrated column. Elute using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 70% B over 30-40 minutes.

  • Fraction Collection: Monitor the elution profile by UV absorbance (e.g., at 214 nm) and collect fractions corresponding to the peak of the desired product.

  • Purity Analysis and Recovery: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the pure fractions and remove the solvents by lyophilization to obtain the purified product as a solid.

Workflow and Logic Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude Reaction Mixture (this compound, m-PEG6-OH, byproducts) Workup Aqueous Work-up / Extraction Synthesis->Workup Initial Cleanup Chromatography Column Chromatography or Prep RP-HPLC Workup->Chromatography Primary Purification Solvent_Removal Solvent Removal (Rotary Evaporation / Lyophilization) Chromatography->Solvent_Removal Isolation Purity_Check Purity & Identity Check (HPLC, NMR, MS) Solvent_Removal->Purity_Check Quality Control Final_Product Pure this compound Purity_Check->Final_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Impure Product after Initial Purification Check_Purity Analyze by HPLC & NMR Start->Check_Purity Impurity_ID Identify Major Impurities Check_Purity->Impurity_ID Unreacted_SM Unreacted m-PEG6-OH? Impurity_ID->Unreacted_SM Check for starting material Diol_Impurity Di-acid Impurity? Impurity_ID->Diol_Impurity Check for di-acid Optimize_Chromatography Optimize Chromatography (Gradient, Solvent System) Unreacted_SM->Optimize_Chromatography Yes Pure_Product Pure Product Unreacted_SM->Pure_Product No Check_Starting_Material Verify Purity of m-PEG6-OH Starting Material Diol_Impurity->Check_Starting_Material Yes Diol_Impurity->Pure_Product No Repurify Re-purify Fractions Optimize_Chromatography->Repurify Repurify->Pure_Product Check_Starting_Material->Pure_Product

Caption: Troubleshooting logic for purifying this compound reaction products.

References

Technical Support Center: m-PEG6-O-CH2COOH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for bioconjugation experiments involving m-PEG6-O-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a heterobifunctional linker molecule. It features a methoxy-capped polyethylene (B3416737) glycol (PEG) chain of six ethylene (B1197577) glycol units, which imparts hydrophilicity and can increase the solubility and stability of the conjugated molecule.[1][2] The other end of the molecule is a terminal carboxylic acid (-COOH) group. This carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[3] This process, often called PEGylation, is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules.[4]

Q2: What is the chemical principle behind this compound conjugation?

The conjugation of this compound to a primary amine is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This is a two-step process:

  • Activation: EDC activates the carboxylic acid group on the PEG linker to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester.[3]

  • Conjugation: The NHS ester readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[6]

Q3: Why is a two-step reaction with different pH conditions recommended?

A two-step protocol is highly recommended because the activation and conjugation steps have conflicting optimal pH ranges.[7]

  • Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[7]

  • Conjugation Step: The reaction of the resulting NHS ester with the primary amine is most efficient at a neutral to slightly basic pH, typically in the range of 7.2-8.5.[7]

Separating these steps allows for the optimization of both reactions, leading to higher overall conjugation yields.[8]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Q: My PEGylation reaction has a very low yield or has failed completely. What are the common causes and how can I fix this?

A: Low conjugation yield is a frequent issue and can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify the problem.[9]

Possible Causes & Recommended Solutions:

  • Suboptimal pH: The pH of your buffers is one of the most critical factors.[10]

    • Solution: Verify the pH of your activation and coupling buffers immediately before use with a calibrated pH meter. For the activation step, use a non-amine and non-carboxylate buffer like MES at pH 4.5-6.0.[11] For the conjugation step, switch to a buffer like PBS at pH 7.2-8.0.[7]

  • Inactive Reagents (EDC/NHS): EDC and NHS are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[3][11]

    • Solution: Use fresh, high-quality EDC and NHS. Store stock powders in a desiccator at -20°C.[11] Always allow the reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.[12] Prepare EDC and NHS solutions immediately before use and do not store them in aqueous buffers.[11]

  • Incompatible Buffer Components: Your reaction buffer may contain molecules that compete with the desired reaction.

    • Solution: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the respective reaction steps, as they will compete for conjugation.[13] If your protein is in an incompatible buffer, perform a buffer exchange into an appropriate buffer (e.g., MES or PBS) using dialysis or a desalting column before starting the reaction.[13]

  • Hydrolysis of NHS Ester Intermediate: The amine-reactive NHS ester is susceptible to hydrolysis, especially at higher pH values. This competing reaction reverts the activated PEG back to its carboxylic acid form.[14]

    • Solution: Perform the conjugation step immediately after the activation step. While the NHS ester is more stable than the O-acylisourea intermediate, its half-life decreases significantly as the pH increases.[14][15][16] Working at a lower temperature (e.g., 4°C) can also help to slow the rate of hydrolysis.[10]

  • Suboptimal Molar Ratios: An insufficient excess of the PEG linker or the activating agents can lead to an incomplete reaction.[7]

    • Solution: Optimize the molar ratios of your reactants. It is common to use a molar excess of the PEG linker and activating agents to drive the reaction to completion.[7] Perform small-scale pilot reactions to determine the optimal ratios for your specific biomolecule.[17]

Issue 2: Product Aggregation or Precipitation

Q: I'm observing precipitation or turbidity in my reaction mixture. What is causing this and what can I do to prevent it?

A: Protein aggregation during PEGylation can be caused by several factors, including the modification process itself, which can alter the protein's surface properties.[1]

Possible Causes & Recommended Solutions:

  • High Protein Concentration: High concentrations of protein increase the likelihood of intermolecular interactions, which can lead to aggregation.[1]

    • Solution: Try reducing the protein concentration in your reaction mixture.[1]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can affect the stability of your protein.

    • Solution: Screen different buffer systems and pH values to find conditions that maintain the solubility and stability of your protein. The reaction pH should ideally be away from the protein's isoelectric point (pI).[1]

  • Intermolecular Cross-linking: Although this compound is monofunctional, impurities in the PEG reagent could potentially be bifunctional, leading to cross-linking of protein molecules.[1]

    • Solution: Use high-purity, monofunctional PEG reagents. Controlling the reaction rate by lowering the temperature (e.g., 4°C) or by adding the activated PEG reagent stepwise can also favor intramolecular modification over intermolecular cross-linking.[1]

  • Addition of Stabilizing Excipients: Certain additives can help to maintain protein stability during the reaction.

    • Solution: Consider adding stabilizing agents to your reaction buffer. Common examples include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or certain amino acids (e.g., arginine, glycine).[1]

Quantitative Data

Table 1: Influence of pH and Temperature on NHS Ester Stability

The stability of the amine-reactive NHS ester is critically dependent on pH and temperature. The half-life is the time it takes for 50% of the reagent to hydrolyze and become inactive.

pHTemperatureApproximate Half-life
7.04-5°C4-5 hours[16]
8.0Room Temp~1 hour[14][16]
8.5Room Temp10-180 minutes[6]
8.64°C~10 minutes[15][16]
9.0Room Temp~10 minutes[18]

Note: These values are for general NHS esters and provide a guideline. The exact half-life can vary depending on the specific molecule and buffer conditions.

Table 2: Recommended Molar Ratios for EDC/NHS Activation

The molar ratios of the activating agents relative to the this compound can significantly impact the efficiency of the activation step. Optimization is often necessary for specific applications.

ReagentMolar Excess (relative to this compound)Purpose
EDC2 to 10-fold[19]Ensures efficient activation of the carboxyl group.[19]
NHS/Sulfo-NHS2 to 5-fold[19]Stabilizes the activated intermediate, improving coupling efficiency.[19]
This compound10 to 50-fold (relative to the biomolecule)Drives the reaction towards the desired PEGylated product.[3]

Experimental Protocols

General Protocol for Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general framework. Optimal conditions, such as protein concentration and molar ratios, should be determined empirically for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[20]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[20]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine[11]

  • Desalting column for buffer exchange

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • If your protein solution contains primary amines (like Tris or glycine), perform a buffer exchange into the Coupling Buffer (PBS, pH 7.2-7.5).[11]

    • Adjust the protein concentration to 1-10 mg/mL.[10]

  • Activation of this compound:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.[11]

    • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer or ultrapure water.[11]

    • Dissolve the desired amount of this compound in the Activation Buffer.

    • Add the EDC solution (a 2- to 10-fold molar excess over the PEG) to the this compound solution.[19]

    • Immediately add the Sulfo-NHS solution (a 2- to 5-fold molar excess over the PEG).[19]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[7]

  • Conjugation to Protein:

    • Immediately add the activated PEG solution to your prepared protein solution.[11] A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point.[3]

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.[21]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[7]

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[12]

Visualizations

Troubleshooting_Workflow cluster_solutions Solutions start Start: Low Conjugation Yield check_reagents 1. Check Reagents - Are EDC/NHS fresh? - Stored properly (dry)? - Equilibrated to RT before opening? start->check_reagents check_buffers 2. Check Buffers - pH verified for both steps? - Free of competing amines (Tris, Glycine)? check_reagents->check_buffers Reagents OK sol_reagents Use fresh reagents. Prepare solutions just before use. check_reagents->sol_reagents Problem Found check_conditions 3. Check Reaction Conditions - Correct molar ratios used? - Time between activation & conjugation minimized? - Temperature appropriate? check_buffers->check_conditions Buffers OK sol_buffers Calibrate pH meter. Use MES for activation, PBS for coupling. Perform buffer exchange if needed. check_buffers->sol_buffers Problem Found check_protein 4. Check Biomolecule - Is protein stable at reaction pH? - Concentration appropriate? - Target amines accessible? check_conditions->check_protein Conditions OK sol_conditions Optimize molar ratios. Perform conjugation immediately after activation. Consider reacting at 4°C. check_conditions->sol_conditions Problem Found success Problem Solved: Successful Conjugation check_protein->success Protein OK sol_protein Perform stability screen. Adjust protein concentration. Consider alternative conjugation sites. check_protein->sol_protein Problem Found sol_reagents->success sol_buffers->success sol_conditions->success sol_protein->success

References

Technical Support Center: Enhancing m-PEG6-O-CH2COOH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of m-PEG6-O-CH2COOH, empowering you to improve the efficiency and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound coupling?

The most common and efficient method for conjugating this compound to a primary amine-containing molecule (such as a protein, peptide, or small molecule) is through carbodiimide (B86325) chemistry.[1] This typically involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The process is a two-step reaction:

  • Activation: EDC reacts with the terminal carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[1]

  • Coupling: This unstable intermediate is stabilized by NHS, forming a more stable NHS ester. This semi-stable ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[1]

Q2: What are the critical factors that influence the efficiency of the EDC/NHS coupling reaction?

Several factors can significantly impact the success of your conjugation reaction:

  • pH: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS ester with the primary amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[1]

  • Buffer Composition: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the reactants.[1]

  • Reagent Quality and Handling: EDC and NHS are moisture-sensitive and can hydrolyze, leading to inactivation.[2] It is imperative to use fresh reagents, store them under desiccated conditions, and allow them to warm to room temperature before opening to prevent condensation.[2]

  • Molar Ratios: The molar ratios of EDC and NHS to the this compound are critical. A molar excess of the coupling reagents is generally recommended to drive the reaction forward.[2]

Q3: How can I purify the final this compound conjugate?

The choice of purification method depends on the properties of the conjugated molecule. For larger molecules like proteins, size exclusion chromatography (SEC) is effective for removing unreacted PEG and other small molecules. For smaller molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) is often used.

Troubleshooting Guide

Low or no conjugation yield is a common issue that can often be traced back to reagent quality, reaction conditions, or hydrolysis of intermediates. The following table provides a guide to troubleshooting common problems.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive EDC and/or NHS due to hydrolysis.Use fresh, high-quality EDC and NHS. Store them desiccated at -20°C and allow vials to warm to room temperature before opening to prevent condensation. Prepare reagent solutions immediately before use.[1]
Suboptimal pH for activation or coupling.Verify the pH of your buffers. Use a buffer with a pH of 4.5-6.0 (e.g., MES buffer) for the activation step and a buffer with a pH of 7.0-8.5 (e.g., PBS) for the coupling step.[1]
Presence of competing primary amines or carboxylates in the buffer.Use non-amine, non-carboxylate buffers. For the activation step, MES buffer is a good choice. For the coupling step, PBS is suitable.[2]
Insufficient molar excess of coupling reagents.Optimize the molar ratio of EDC and NHS to this compound. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS is a common starting point.
Precipitation During Reaction High concentration of EDC.Reduce the concentration of EDC. Titrate the amount to find the optimal concentration that facilitates conjugation without causing precipitation.
Low solubility of reactants.Consider adding a small amount of a water-miscible organic solvent like DMSO or DMF (typically <10% of the total reaction volume) to improve solubility. Ensure the solvent is compatible with your molecule's stability.
Inconsistent Results Variability in reagent quality between lots.Use fresh, high-quality reagents and consider aliquoting them upon receipt to minimize repeated exposure to moisture.[1]
Inaccurate measurement of reagents.Use a calibrated balance and appropriate pipettes. For small quantities, preparing a stock solution and adding a specific volume is more accurate.[1]

Experimental Protocols

Detailed Methodology for EDC/NHS Coupling of this compound to a Protein

This protocol describes a general two-step procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein to be conjugated

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in the Activation Buffer (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL). Do not store these solutions.

    • Prepare the protein solution in the Coupling Buffer at the desired concentration (e.g., 2-10 mg/mL). If the protein's buffer contains primary amines, exchange it for the Coupling Buffer using a desalting column.[2]

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A common starting molar ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • The pH of the reaction mixture should be between 7.2 and 8.0. If necessary, adjust the pH with the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove unreacted this compound, EDC, Sulfo-NHS, and quenching reagent by size-exclusion chromatography (SEC) using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the purified conjugate. The PEGylated protein will typically elute first due to its larger size.

Quantitative Data Summary

The efficiency of the coupling reaction is dependent on several factors. The following table summarizes recommended starting conditions. Optimization may be necessary for specific applications.

Parameter Recommended Range Notes
Activation pH 4.5 - 6.0Optimal for EDC reaction with the carboxyl group. MES buffer is commonly used.[1]
Coupling pH 7.0 - 8.5Optimal for the reaction of the NHS-ester with the primary amine. PBS or similar non-amine buffers are suitable.[1]
Molar Ratio (EDC:NHS:PEG-COOH) 2-10 : 2-5 : 1A molar excess of EDC and NHS over the carboxylic acid is typical. Ratios must be optimized for each specific application.
Temperature Room Temperature (20-25°C)Both activation and coupling steps are typically performed at room temperature.
Reaction Time (Activation) 15 - 30 minutesActivation is rapid.
Reaction Time (Coupling) 1 - 2 hours (at RT) or Overnight (at 4°C)Coupling time can be extended to improve yield, especially for sensitive proteins.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may also increase the risk of aggregation.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) PEG_COOH This compound Activated_PEG Amine-Reactive NHS Ester PEG_COOH->Activated_PEG + EDC, NHS EDC EDC NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (m-PEG6-Conjugate) Activated_PEG->Conjugate + Target Molecule Target_Molecule Amine-Containing Molecule (e.g., Protein)

Caption: General workflow for the two-step EDC/NHS coupling of this compound.

G Start Low Coupling Efficiency? Check_Reagents Check Reagent Quality (Fresh EDC/NHS?) Proper Storage? Start->Check_Reagents Yes Check_pH Verify Buffer pH (Activation: 4.5-6.0) (Coupling: 7.0-8.5)? Check_Reagents->Check_pH Reagents OK Check_Buffer Buffer Composition? (Free of competing amines/carboxylates?) Check_pH->Check_Buffer pH OK Check_Ratios Optimize Molar Ratios? (Increase EDC/NHS excess?) Check_Buffer->Check_Ratios Buffer OK Optimize Systematically Optimize Conditions Check_Ratios->Optimize Ratios Optimized

Caption: Logical workflow for troubleshooting low coupling efficiency.

G PEG_Drug PEGylated Drug (m-PEG6-Drug) Receptor Cell Surface Receptor PEG_Drug->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response (e.g., Apoptosis) Signaling->Response Leads to

References

side reactions of m-PEG6-O-CH2COOH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG6-O-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a hydrophilic, discrete polyethylene (B3416737) glycol (dPEG®) linker. It features a methoxy-terminated six-unit PEG chain and a terminal carboxymethyl group (-O-CH2COOH). Its primary application is in bioconjugation, where it is covalently attached to molecules containing primary amines, such as proteins, peptides, or small molecule drugs, to improve their solubility, stability, and pharmacokinetic properties.

Q2: How is the carboxylic acid of this compound activated for conjugation to primary amines?

The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1] This two-step process forms a more stable, amine-reactive NHS ester, which then readily reacts with primary amines to form a stable amide bond.[1]

Q3: What are the most critical factors to control during the conjugation reaction?

The most critical factor is the reaction pH. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0).[2] However, the subsequent reaction of the NHS ester with a primary amine is optimal at a pH of 7.2-8.5.[3] Maintaining the pH within this range is a delicate balance to maximize the aminolysis reaction while minimizing the hydrolysis of the NHS ester.[3]

Q4: Is the ether linkage in the this compound backbone stable?

Yes, the ether linkages within the polyethylene glycol backbone are generally very stable under typical bioconjugation conditions.[4][5] Cleavage of these ether bonds requires harsh conditions, such as treatment with strong acids (e.g., HBr or HI), which are not employed in standard protein modification protocols.[5]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during conjugation reactions with this compound.

Problem 1: Low or No Conjugation Yield

Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

dot

Caption: Troubleshooting workflow for low conjugation yield.

Problem 2: Formation of Side Products

The primary side reaction of concern is the hydrolysis of the activated NHS ester. Other side products can also form during the EDC/NHS activation step.

dot

Side_Reactions PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate PEG_COOH->O_Acylisourea + EDC EDC_NHS + EDC / NHS Activated_Ester Amine-Reactive NHS Ester Desired_Product Stable Amide Bond (Desired Conjugate) Activated_Ester->Desired_Product Aminolysis Inactive_PEG Inactive PEG-COOH Activated_Ester->Inactive_PEG Hydrolysis Primary_Amine + Primary Amine (R-NH2) (pH 7.2-8.5) Isourea_Byproduct Isourea Byproduct Hydrolysis Hydrolysis (H2O) O_Acylisourea->Activated_Ester + NHS NAcylurea N-Acylurea Byproduct O_Acylisourea->NAcylurea Intramolecular Rearrangement

Caption: Reaction pathway showing desired conjugation and side reactions.

Quantitative Data on Side Reactions

The primary side reaction, hydrolysis of the NHS ester, is highly dependent on pH. The stability of the NHS ester is often described by its half-life (t½), the time it takes for 50% of the ester to hydrolyze.

pHHalf-life of a typical PEG-NHS Ester at 25°CImplication for Reaction
7.0> 2 hoursRelatively stable, but aminolysis is also slower.
7.4~ 120 minutes[6]A good compromise for many protein conjugations.
8.030-60 minutesFaster aminolysis, but significant hydrolysis.
8.510-20 minutesVery rapid aminolysis, but also very rapid hydrolysis.[7]
9.0< 9 minutes[6]Very high rate of hydrolysis, generally not recommended.[6]

Table 1: Effect of pH on the Stability of PEG-NHS Esters.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in the Coupling Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer.

  • Activation of this compound:

    • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • In a separate tube, dissolve this compound in the Activation Buffer.

    • Add a 5 to 20-fold molar excess of this compound over the protein to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation:

    • Immediately add the activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).

dot

Conjugation_Workflow Start Start ProteinPrep 1. Prepare Protein in Amine-Free Buffer Start->ProteinPrep PEG_Activation 2. Activate this compound with EDC/Sulfo-NHS (pH 6.0, 15-30 min) ProteinPrep->PEG_Activation Conjugation 3. Add Activated PEG to Protein (pH 7.4, 2h RT or O/N 4°C) PEG_Activation->Conjugation Quenching 4. Quench Reaction with Tris Buffer Conjugation->Quenching Purification 5. Purify Conjugate (SEC/Desalting) Quenching->Purification Characterization 6. Characterize Final Product (SDS-PAGE, LC-MS) Purification->Characterization End End Characterization->End

Caption: General workflow for protein conjugation with this compound.

Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

Instrumentation and Reagents:

  • HPLC or FPLC system with a UV detector

  • SEC column with an appropriate molecular weight fractionation range

  • Mobile Phase: e.g., Phosphate-Buffered Saline (PBS), pH 7.4, filtered and degassed

  • Crude conjugation reaction mixture

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is observed on the UV detector (280 nm).[8]

  • Sample Preparation:

    • Centrifuge the crude reaction mixture to remove any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter.[8]

  • Injection and Elution:

    • Inject the prepared sample onto the equilibrated column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[8]

    • Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis:

    • Monitor the eluate at 280 nm. The larger PEGylated protein will elute first, followed by the smaller, unmodified protein, and finally the excess PEG reagent and other small molecules.[8]

    • Collect fractions corresponding to the desired peak.

    • Analyze the purity of the collected fractions using SDS-PAGE and/or LC-MS.

    • Pool the fractions containing the pure conjugate.

Protocol 3: Characterization by LC-MS

Instrumentation and Reagents:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • Reversed-phase C4 or C8 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Purified PEGylated protein sample

Procedure:

  • Sample Preparation:

    • Dilute the purified conjugate in Mobile Phase A to a suitable concentration (e.g., 0.1-1 mg/mL).

  • LC Separation:

    • Inject the sample onto the column.

    • Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • MS Analysis:

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • Deconvolute the resulting multiply charged spectra to obtain the zero-charge mass of the protein and its PEGylated forms.

  • Data Analysis:

    • Confirm the mass of the unmodified protein and the mass additions corresponding to the covalent attachment of one or more this compound molecules. This allows for the determination of the degree of PEGylation.

References

Technical Support Center: Scaling Up m-PEG6-O-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions with m-PEG6-O-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monofunctional, discrete polyethylene (B3416737) glycol (PEG) linker. It features a methoxy-capped hexaethylene glycol chain, which enhances hydrophilicity and biocompatibility, and a terminal carboxylic acid group.[1] This carboxylic acid allows for covalent attachment to molecules, typically via primary amines or hydroxyl groups, after appropriate activation. Its primary use is in bioconjugation, such as modifying proteins, peptides, or small molecule drugs to improve their pharmacokinetic and pharmacodynamic properties.

Q2: What are the most critical parameters to control when scaling up reactions with this compound?

A2: When scaling up, careful control of several parameters is crucial to ensure consistency and high yield.[2] Key parameters include pH, temperature, molar ratio of reactants, and reaction time.[3][4][5] Inefficient mixing in larger volumes can also lead to issues with reaction homogeneity and reproducibility.[2]

Q3: Which buffer systems are recommended for conjugation reactions?

A3: The choice of buffer is highly dependent on the conjugation chemistry. For reactions involving the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines, it is critical to use amine-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES.[4][6] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for the activated PEG, reducing the yield of the desired conjugate.[6]

Q4: How does the purity of this compound impact the reaction?

A4: The purity of the PEG reagent is paramount for a successful conjugation.[3] Impurities, such as PEGs without the carboxylic acid functionality or PEGs with two reactive groups (bifunctional PEGs), can lead to a lower yield of the desired product and the formation of cross-linked species, respectively.[1][3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired PEGylated Product

Q: My conjugation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yield is a common issue when scaling up and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[3][4]

  • Suboptimal Reaction pH: The pH is critical for many conjugation reactions. For NHS-ester mediated reactions with primary amines, a pH of 7.0-8.5 is generally optimal to ensure the amine is deprotonated and nucleophilic.[4] However, at higher pH values, the hydrolysis of the activated ester also increases, which deactivates the PEG linker.[6][7]

  • Incorrect Molar Ratio: An insufficient molar excess of the activated this compound can lead to an incomplete reaction.[3][4] Conversely, a very large excess can complicate downstream purification.[3] It is advisable to perform small-scale trials to determine the optimal molar ratio.[4]

  • Degraded PEG Reagent: The activated form of this compound (e.g., the NHS ester) is susceptible to hydrolysis, especially if not stored properly or if exposed to moisture.[4] It is recommended to use fresh or properly stored reagents and to prepare solutions immediately before use.[3]

  • Interfering Buffer Components: As mentioned in the FAQs, buffers containing primary amines or other nucleophiles can compete in the reaction.[4][6]

  • Inefficient Mixing: At larger scales, ensuring a homogenous reaction mixture can be challenging.[2] Inadequate mixing can lead to localized concentration gradients and reduced reaction efficiency.[2]

Issue 2: Formation of Side Products and Impurities

Q: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

A: Side product formation can become more significant at larger scales due to longer reaction times and potential temperature gradients.

  • Hydrolysis of Activated PEG: The most common side product is the hydrolyzed, inactive form of the activated this compound.[6] This can be minimized by carefully controlling the pH and temperature, and by using the activated PEG reagent promptly after preparation.

  • Multi-PEGylated Species: If your target molecule has multiple reactive sites, you may see products with more than one PEG chain attached.[3] To control this, you can try reducing the molar excess of the PEG reagent or adjusting the pH to favor reaction at a specific site.

  • Side Reactions with Other Residues: While NHS esters are highly reactive towards primary amines, some reactivity with other nucleophilic amino acid side chains (like serine or threonine) can occur, especially at a more alkaline pH.[6]

Issue 3: Difficulties in Purifying the Final Product

Q: I am struggling to separate my PEGylated product from unreacted PEG and other starting materials. What purification strategies are effective?

A: The purification of PEGylated molecules can be challenging, especially at a large scale, due to the properties of the PEG chain.[8][9]

  • Chromatographic Methods: Ion-exchange chromatography is often the method of choice for separating PEGylated proteins from their un-PEGylated counterparts, as the PEG chain can shield the protein's charges, leading to a change in its chromatographic behavior.[9][10] Size-exclusion chromatography (SEC) can also be effective for separating species with significant size differences.[9][10]

  • Non-Chromatographic Methods: For large-scale production, non-chromatographic methods such as precipitation can be explored. A method involving the complexation of PEGs with magnesium chloride to form a solid has been reported as a purification strategy.[8]

Quantitative Data

Table 1: Effect of pH on NHS Ester Reaction Efficiency and Hydrolysis

pH Relative Amine Reaction Rate Relative NHS Ester Hydrolysis Rate (Half-life) Recommended Use
6.0 Low Very Low (> hours) Suboptimal for amine coupling
7.0 Moderate Low (hours) Good for controlled reactions, minimizes hydrolysis[6]
7.5 High Moderate (~1 hour) Optimal balance for many proteins[7]
8.0 Very High High (minutes) Faster reaction, but higher risk of hydrolysis[6]

| 8.5 | Very High | Very High (<10 minutes) | High risk of hydrolysis and side reactions[11] |

Table 2: Comparison of Purification Strategies for PEGylated Molecules

Purification Method Principle Advantages Disadvantages Scale-Up Potential
Ion-Exchange Chromatography (IEX) Separation based on net charge. PEGylation often alters the charge shielding.[9] High resolution, can separate isomers.[10] Requires charge difference, can have limited binding capacity. Good, but can be costly and slow.[9]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[9] Good for removing large excesses of unreacted PEG. Low resolution for species of similar size, limited loading capacity.[10] Moderate, limited by column size and flow rates.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity. Can be effective for some proteins. PEGs themselves can interact with the media, making separation unpredictable.[10] Moderate.

| PEG Precipitation with MgCl2 | Complexation of PEG with MgCl2 to form a solid.[8] | Non-chromatographic, potentially low cost. | May not be suitable for all PEGylated molecules, especially those with reactive groups.[8] | Potentially high, but less established. |

Experimental Protocols

Protocol 1: Activation of this compound with EDC/Sulfo-NHS

This protocol describes the activation of the terminal carboxylic acid of this compound to a water-soluble Sulfo-NHS ester.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0).

    • Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the same activation buffer.

  • Activation Reaction:

    • In a reaction vessel, add the this compound solution.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS to the this compound solution.[11]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[11]

    • The activated PEG solution should be used immediately for the conjugation reaction.

Protocol 2: Conjugation of Activated m-PEG6 to a Primary Amine

This protocol describes the reaction of the Sulfo-NHS ester of m-PEG6 with a primary amine-containing molecule (e.g., a protein).

  • Molecule Preparation:

    • Dissolve or exchange the amine-containing molecule into an amine-free coupling buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5).[11]

  • Conjugation Reaction:

    • Immediately add the freshly prepared activated m-PEG6 solution to the solution of the amine-containing molecule. The molar ratio of PEG to the molecule should be optimized in small-scale experiments first.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[5]

  • Reaction Quenching (Optional):

    • The reaction can be stopped by adding a small molecule with a primary amine (e.g., 1 M Tris or glycine) to a final concentration of 20-50 mM.[5] This will quench any unreacted PEG-Sulfo-NHS ester.

  • Purification:

    • Proceed with the purification of the PEGylated product using an appropriate method as described in the troubleshooting guide and Table 2 (e.g., ion-exchange chromatography or size-exclusion chromatography).

Visual Guides

Scale_Up_Workflow cluster_prep Phase 1: Preparation & Small-Scale Optimization cluster_scaleup Phase 2: Scale-Up Reaction cluster_purification Phase 3: Purification & Analysis ss_opt Small-Scale Optimization (pH, Ratio, Time) reagent_prep Prepare Reagents: This compound EDC/Sulfo-NHS activation Activate this compound (e.g., with EDC/Sulfo-NHS) ss_opt->activation buffer_prep Prepare Amine-Free Buffers (MES, PBS) conjugation Conjugation to Target Molecule (Controlled Temp & Mixing) activation->conjugation quenching Quench Reaction (e.g., with Glycine) conjugation->quenching purification Purification (e.g., IEX or SEC) quenching->purification analysis QC Analysis (HPLC, SDS-PAGE, MS) purification->analysis final_product Final PEGylated Product analysis->final_product

Caption: Workflow for Scaling Up this compound Amidation Reactions.

Troubleshooting_Low_Yield cluster_reagents Reagent Checks cluster_conditions Reaction Condition Checks start Low Yield of PEGylated Product check_peg Is activated PEG reagent fresh? start->check_peg check_buffer Is buffer amine-free? check_peg->check_buffer Yes use_fresh_peg Solution: Use fresh reagent, prepare just before use. check_peg->use_fresh_peg No change_buffer Solution: Use PBS, MES, or HEPES. check_buffer->change_buffer No check_ph Is pH optimal (7.0-8.5)? check_buffer->check_ph Yes check_ratio Is molar ratio optimized? check_ph->check_ratio Yes optimize_ph Solution: Adjust pH, balance reaction vs. hydrolysis. check_ph->optimize_ph No optimize_ratio Solution: Test different PEG:Molecule ratios. check_ratio->optimize_ratio No end Yield Improved check_ratio->end Yes Reaction_Pathway peg_acid This compound edc_nhs + EDC / Sulfo-NHS (pH 6.0) peg_acid->edc_nhs target_amine Target-NH2 activated_peg m-PEG6-O-CH2CO-NHS (Activated PEG) edc_nhs->activated_peg desired_product m-PEG6-O-CH2CO-NH-Target (Desired Product) activated_peg->desired_product + Target-NH2 (pH 7.2-8.5) hydrolyzed_peg This compound (Hydrolyzed PEG) activated_peg->hydrolyzed_peg + H2O (competing reaction) (Accelerated at high pH)

References

Technical Support Center: Monitoring m-PEG6-O-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring m-PEG6-O-CH2COOH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the analysis of conjugation reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive group?

This compound is a heterobifunctional linker molecule. It consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with six ethylene (B1197577) glycol units, which imparts hydrophilicity, and a terminal carboxylic acid (-COOH) group.[1] The primary reactive site for conjugation is the carboxylic acid, which can be coupled with nucleophiles like primary amines or alcohols to form stable amide or ester bonds, respectively.[1]

Q2: What are the common reactions involving this compound that require monitoring?

The most common reactions involve the formation of amide or ester bonds.[1]

  • Amidation: The carboxylic acid is reacted with a primary or secondary amine (e.g., on a protein, peptide, or small molecule) to form a stable amide linkage. This typically requires activation of the carboxylic acid.[1][2]

  • Esterification: The carboxylic acid is reacted with an alcohol to form an ester bond, often facilitated by activating agents or acid catalysts.[1]

Q3: What are the primary analytical techniques for monitoring these reactions?

Several robust techniques can be used to monitor the consumption of starting materials and the formation of the desired conjugate:

  • Chromatography: Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis are common methods.[1]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) provides structural confirmation and can be used to study reaction kinetics, while Fourier-Transform Infrared (FTIR) spectroscopy can track changes in functional groups.[1][3][4][5][6]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the final product, verifying successful conjugation.[7][8][9][10][11]

Q4: How do I choose the best analytical technique for my experiment?

The choice depends on the available equipment, the scale of the reaction, and the level of detail required.

  • For quick, qualitative checks: Use TLC.[1]

  • For quantitative analysis and purity assessment: HPLC is the method of choice.[12][13][14][15]

  • For definitive structural confirmation: NMR and Mass Spectrometry are ideal.[1][8][9]

Troubleshooting Guides

HPLC Analysis

Problem: Poor separation of starting material and product peaks in RP-HPLC.

  • Possible Cause: The gradient may not be optimal for the separation.

  • Solution: Adjust the elution gradient. A shallower gradient can increase the separation between closely eluting peaks.[1]

  • Possible Cause: The column chemistry may not be suitable.

  • Solution: If using a C18 column, consider a different stationary phase like C8, C4, or Phenyl-Hexyl, which may offer better selectivity.[1]

Problem: The PEGylated product is not detected or shows low recovery.

  • Possible Cause: The PEGylated molecule may be adsorbing to the column or precipitating.

  • Solution: In RP-HPLC, PEGylated proteins can have poor solubility in high concentrations of organic solvent. Try lowering the initial or final percentage of the organic modifier in your gradient. Perform a column wash with a strong solvent to elute any strongly bound material. Ensure your sample is fully solubilized in the mobile phase before injection.[15]

TLC Analysis

Problem: Starting materials (amine and carboxylic acid) and product are not separating well on the TLC plate.

  • Possible Cause: The solvent system is not appropriate for the polarity of the compounds. Amines and carboxylic acids can often stick to the baseline.[16]

  • Solution: To help the amine elute, you can add about 1% of a base like triethylamine (B128534) (Et3N) to your eluent. To help the carboxylic acid elute, you can add about 1% of an acid like acetic acid to your eluent. You may need to use two different solvent systems to clearly resolve all spots. A common solvent system to try is Dichloromethane:Methanol in ratios of 10:1, 20:1, or 100:1.[16]

Problem: Amine starting material is not visible on the TLC plate.

  • Possible Cause: The amine may not be UV active, or a suitable stain was not used.

  • Solution: Use a stain that reacts with amines, such as ninhydrin, to visualize the spot.

Mass Spectrometry Analysis

Problem: The mass spectrum is complex and difficult to interpret due to multiple charge states.

  • Possible Cause: Electrospray Ionization (ESI) often produces multiply charged ions for large molecules like proteins.[7][10]

  • Solution: Use deconvolution software to process the raw mass spectrum and obtain the zero-charge mass of your conjugate.[8][10]

Problem: No peak corresponding to the conjugated product is observed.

  • Possible Cause: The conjugation reaction may have failed or has a very low yield.

  • Solution: Re-evaluate your reaction conditions. Ensure that your coupling agents are fresh and that the pH of your reaction buffer is optimal. For sterically hindered substrates, consider using a more potent coupling agent like HATU and increasing the reaction time or temperature.[17] Also, avoid buffers containing primary amines (e.g., Tris) as they can compete with your target molecule.[7][18]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Monitoring PEGylation

This protocol provides a starting point for separating a PEGylated molecule from its unmodified counterpart.

ParameterSpecification
HPLC System Agilent 1100 or equivalent[15]
Column Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm[15]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[15]
Mobile Phase B 90% Acetonitrile, 0.085% TFA in HPLC-grade water[15]
Column Temperature 45 °C[15]
Flow Rate 1.0 mL/min[15]
Detector UV, set to 220 nm or 280 nm[15]

Procedure:

  • Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot in Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL.[1][15] If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter.[15]

  • Chromatographic Run:

    • Equilibrate the column with 20% Mobile Phase B for at least 10 minutes.[15]

    • Inject 10-20 µL of the prepared sample.[15]

    • Run a gradient such as:

      • 0-25 min: 20% to 65% B[15]

      • 25-30 min: 65% to 90% B (column wash)[15]

      • 30-35 min: Hold at 90% B[15]

      • 35-36 min: 90% to 20% B (return to initial)[15]

      • 36-45 min: Hold at 20% B (re-equilibration)[15]

  • Data Analysis: The unmodified starting material will typically elute before the PEGylated product. The retention time of the PEGylated species may increase with a higher degree of PEGylation.[15]

Protocol 2: General TLC Method for Reaction Monitoring
ParameterSpecification
Stationary Phase Silica gel 60 F254 plates
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). The ratio should be optimized.[16]
Visualization UV lamp (254 nm), and/or a chemical stain (e.g., iodine, bromocresol green, ninhydrin).[1][19]

Procedure:

  • Spotting: On a TLC plate, apply small spots of your starting amine, the this compound, and the reaction mixture at different time points.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to move up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by using an appropriate stain.[1] The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis and Next Steps start Combine Reactants: - Amine-containing molecule - this compound - Coupling Agents (e.g., EDC/NHS) reaction Incubate at specified temperature and time start->reaction sampling Take aliquots at various time points (T=0, T=x, T=final) reaction->sampling quench Quench reaction (e.g., by dilution) sampling->quench analysis Analyze by: TLC, HPLC, or LC-MS quench->analysis decision Reaction Complete? analysis->decision workup Proceed to Work-up and Purification decision->workup Yes optimize Optimize Reaction Conditions decision->optimize No

Caption: General experimental workflow for monitoring an this compound conjugation reaction.

troubleshooting_workflow cluster_solutions Potential Solutions start Start: Low or No Product Formation check_reagents 1. Verify Reagent Quality - Fresh coupling agents? - Anhydrous solvents? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Correct pH? - Optimal temperature? check_reagents->check_conditions Reagents OK sol_reagents Use fresh, high-quality reagents. check_reagents->sol_reagents Issue Found check_sterics 3. Consider Steric Hindrance - Bulky reacting partners? check_conditions->check_sterics Conditions OK sol_conditions Adjust pH, temperature, or reaction time. check_conditions->sol_conditions Issue Found sol_sterics Increase excess of reagents. Use a more potent coupling agent (e.g., HATU). check_sterics->sol_sterics Hindrance Likely

Caption: Troubleshooting guide for low-yield this compound reactions.

References

optimizing storage conditions for m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of m-PEG6-O-CH2COOH. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Optimizing Storage Conditions

Proper storage of this compound is critical to prevent degradation and ensure experimental reproducibility. The following table summarizes the recommended storage conditions for both the pure compound and solutions.

FormStorage TemperatureDurationNotes
Pure Compound -20°CLong-term (months to years)[1][2][3][4]Store in a dry, dark place.[2][3] For optimal stability, storing under an inert gas is recommended.
0-4°CShort-term (days to weeks)[2][3]Suitable for compounds that will be used in the near future.
In Solvent -80°CUp to 6 months[5]Recommended for long-term storage of stock solutions. Use anhydrous solvents like DMSO or DMF.[6][7]
-20°CUp to 1 month[5]Suitable for shorter-term storage of stock solutions.

Note: Shipped at ambient temperature as a non-hazardous chemical, stable for several weeks during ordinary shipping.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and use of this compound in bioconjugation and other applications.

Q1: My this compound conjugate has poor aqueous solubility. What could be the cause?

Poor aqueous solubility of the final conjugate can stem from several factors:

  • High Hydrophobicity of the Target Molecule: The molecule you are conjugating to the PEG linker may be inherently insoluble in aqueous buffers. The hydrophilic contribution of the PEG6 chain might be insufficient to overcome this.

  • Aggregation: The conjugation process, especially with proteins, can induce aggregation, leading to precipitation.[7] This can be triggered by high reactant concentrations or the use of organic co-solvents that destabilize the molecule.[7]

  • Suboptimal Reaction Conditions: Reaction parameters such as pH, buffer composition, and reactant molar ratios can significantly affect the final product's solubility.[7]

Q2: How can I improve the solubility of my final conjugate?

Consider the following protocol modifications:

  • Lower Temperature: Performing the conjugation reaction at 4°C can enhance the stability of many proteins and reduce aggregation, although it may require extending the reaction time.[7]

  • Reduce Concentrations: Halving the concentration of both your target molecule and the this compound reagent can lower the chances of intermolecular interactions that lead to aggregation.[7]

  • Optimize pH and Buffer: Ensure the pH of the reaction buffer is optimal for both the stability of your target molecule and the conjugation reaction.

Q3: I am observing low yield in my conjugation reaction. What are the possible reasons?

Low reaction yield is a common problem that can often be traced back to the quality of the reagents or the reaction setup:

  • Poor Quality of Reagents: Ensure that the this compound is properly stored and free of contaminants. The amine-containing molecule for conjugation should also be of high purity.

  • Inactive Carboxylic Acid: The terminal carboxylic acid of this compound requires activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to react efficiently with primary amines.[1][3][8] Ensure these activating agents are fresh and active.

  • Hydrolysis of Activated Ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH.[6] It is recommended to prepare solutions fresh and use them immediately.[6]

  • Inappropriate Solvent: Use an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) for the activation and conjugation steps to prevent hydrolysis.[6][9]

Q4: How can I monitor the progress of my conjugation reaction?

The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting materials and the formation of the desired product.[9]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines a general two-step procedure for the conjugation of this compound to a protein.

Step 1: Activation of this compound

  • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours to form the this compound-NHS ester.

Step 2: Conjugation to the Protein

  • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Add a 10- to 50-fold molar excess of the activated this compound-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unconjugated linker and other small molecules.

Protocol 2: Stability Assessment of this compound

This protocol provides a method to assess the stability of this compound under various conditions.

  • Prepare separate samples of this compound under different conditions (e.g., -20°C, 4°C, room temperature, dissolved in aqueous buffer).

  • At specified time points (e.g., 1 week, 1 month, 3 months), take an aliquot from each sample.

  • Analyze the purity of each aliquot using analytical HPLC.

  • Compare the chromatograms over time to identify any new peaks that may indicate degradation products.

  • Confirm the identity of the main peak as this compound using mass spectrometry.

Visualizations

The following diagrams illustrate key workflows and pathways related to the use of this compound.

troubleshooting_workflow start Low Conjugation Yield or Poor Product Solubility check_reagents Verify Reagent Quality (this compound, Target Molecule, Activating Agents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Solvent, pH, Temperature, Concentration) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Parameters (e.g., lower temp, reduce conc.) conditions_ok->optimize_conditions No success Successful Conjugation conditions_ok->success Yes replace_reagents->check_reagents optimize_conditions->check_conditions failure Persistent Issues: Consult Further optimize_conditions->failure amide_bond_formation peg This compound activated_peg m-PEG6-O-CH2CO-NHS (Activated NHS Ester) peg->activated_peg + Activators amine Primary Amine (e.g., on a protein) conjugate m-PEG6-O-CH2CO-NH-Protein (Stable Amide Bond) amine->conjugate activators EDC / NHS activators->activated_peg activated_peg->conjugate + Primary Amine hydrolysis Hydrolysis (Side Reaction) activated_peg->hydrolysis

References

Technical Support Center: m-PEG6-O-CH2COOH Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG6-O-CH2COOH. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional PEG linker. It contains a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with six ethylene (B1197577) glycol units, which imparts hydrophilicity, and a terminal carboxylic acid (-COOH) group.[1] The primary reactive site for conjugation is the carboxylic acid, which can be coupled with nucleophiles like primary amines after activation.[2] Its main applications are in bioconjugation, drug delivery, surface modification, and the development of antibody-drug conjugates (ADCs). The PEG spacer can enhance the solubility and stability of the resulting conjugate and may reduce non-specific binding.

Q2: What is the most common method for conjugating this compound to proteins or other amine-containing molecules?

A2: The most prevalent method is through carbodiimide (B86325) chemistry.[3] This involves activating the terminal carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] The EDC activates the carboxyl group to form a reactive O-acylisourea intermediate. NHS is added to react with this intermediate to create a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[3]

Q3: Why is a two-step protocol recommended for EDC/NHS conjugation?

A3: A two-step protocol offers better control and minimizes unwanted side reactions.[3] In the first step, the carboxylic acid of this compound is activated with EDC and NHS at an optimal pH. This is followed by an optional quenching or removal of excess EDC before adding the amine-containing target molecule.[3] This is particularly crucial if the target molecule also contains carboxyl groups, as it prevents EDC from causing undesirable cross-linking of your target molecule.[3]

Q4: What are the optimal pH conditions for the activation and coupling steps?

A4: The two steps of the reaction have distinct optimal pH ranges:

  • Activation Step (Carboxyl Activation): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[3][4] A MES buffer is a common choice as it lacks amines and carboxylates that could interfere.[3]

  • Coupling Step (Amine Reaction): This step requires the primary amine on the target molecule to be deprotonated and therefore nucleophilic. This is best achieved at a slightly alkaline pH, generally between 7.0 and 8.5.[4][5] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 are commonly used.[3]

Q5: Which buffers should I avoid during the EDC/NHS coupling reaction?

A5: You should avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[4][6] These will compete with the intended reaction, significantly reducing your conjugation efficiency.[3] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[3]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Q: My conjugation reaction with this compound has a very low yield. What are the possible causes and how can I improve it?

A: Low conjugation yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Hydrolyzed Reagents: EDC and NHS are moisture-sensitive and can hydrolyze, rendering them inactive.[4]

    • Solution: Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[4][7] Prepare solutions immediately before use in an anhydrous solvent like DMSO or DMF.[4]

  • Incorrect Buffer: The presence of primary amines or carboxylates in your buffers will compete with the reaction.[4]

    • Solution: Use non-amine, non-carboxylate buffers like MES for the activation step and PBS or HEPES for the coupling step.[4][6]

  • Suboptimal pH: The pH for the activation or coupling step is outside the optimal range.[4]

    • Solution: Verify the pH of your buffers. Use a pH of 4.5-6.0 for the EDC/NHS activation step and adjust to pH 7.0-8.5 for the coupling to the amine-containing molecule.[4]

  • Suboptimal Molar Ratios: The ratio of EDC/NHS to this compound may be too low.

    • Solution: Increase the molar excess of EDC and NHS. A 2 to 10-fold molar excess of EDC over the carboxyl groups is a good starting point for optimization.[8]

  • Inactive this compound: Improper storage can lead to degradation.

    • Solution: Store this compound desiccated at -20°C.[6] Allow the vial to warm to room temperature before opening to prevent condensation.

  • Low Reactant Concentration: Low concentrations can slow the reaction rate, allowing for more time for the hydrolysis of the NHS ester.[9]

    • Solution: If possible, increase the concentration of the reactants.

Issue 2: Protein Aggregation During PEGylation

Q: My protein is precipitating during the conjugation reaction. What can I do to prevent this?

A: Protein aggregation during PEGylation can be caused by several factors related to the reaction conditions and the protein's stability.

Possible Causes & Solutions:

  • High Concentration of Organic Solvent: Using a large volume of DMSO or DMF to dissolve the PEG reagent can denature the protein.

    • Solution: Keep the final volume of the organic solvent to a minimum, typically not exceeding 10% of the total reaction volume.[10][11]

  • Protein Instability at Reaction pH: The pH of the reaction buffer may be close to the protein's isoelectric point (pI), where it is least soluble.

    • Solution: If possible, adjust the reaction pH to be at least one unit away from the protein's pI.

  • High Protein Concentration: High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation.

    • Solution: Reduce the protein concentration in the reaction mixture.

  • Vigorous Agitation: Excessive stirring or vortexing can cause mechanical stress and lead to protein aggregation.

    • Solution: Use gentle mixing or stirring during the reaction.

Issue 3: Difficulty in Purifying the PEGylated Product

Q: I am having trouble separating my PEGylated conjugate from unreacted PEG and other byproducts. What purification methods are recommended?

A: The presence of a complex mixture of products requires an effective purification strategy.

Possible Causes & Solutions:

  • Complex Reaction Mixture: The reaction mixture contains unreacted protein, unreacted PEG, and hydrolysis byproducts.

    • Solution: Size-exclusion chromatography (SEC) is effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[3] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.[3]

  • Co-elution of Species: The desired product and undesired species may have similar properties, leading to co-elution.

    • Solution: Consider using a different chromatography technique. Hydrophobic interaction chromatography (HIC) or reverse-phase chromatography (RPC) can also be effective for purifying PEGylated proteins.[3]

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Activation of this compound

ReactantRecommended Molar Ratio (relative to this compound)Notes
EDC1.5 - 10 equivalentsA molar excess is required to drive the reaction. A 2-5 fold excess is a common starting point.[4]
NHS/sulfo-NHS1.5 - 10 equivalentsShould be used in an excess similar to or slightly higher than EDC to efficiently form the more stable NHS-ester intermediate.[4]
Amine-containing Molecule1 - 20 equivalentsThe optimal ratio depends on the number of available amines and the desired degree of labeling. For proteins, a 10-20 fold molar excess of the activated linker is often used.[4]

Table 2: pH Optimization for Activation and Coupling Steps

Reaction StepOptimal pH RangeRecommended BuffersBuffers to Avoid
Activation4.5 - 6.00.1 M MES (2-(N-morpholino)ethanesulfonic acid)[4]Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate). Phosphate buffers may reduce EDC efficiency.[4]
Coupling7.0 - 8.5Phosphate-Buffered Saline (PBS), HEPES, Borate[4]Buffers containing primary amines that will compete with the target molecule.[4]

Table 3: Stability of NHS Ester Intermediate

The NHS ester is susceptible to hydrolysis, which competes with the amine coupling reaction. The rate of hydrolysis is highly dependent on pH.

pHApproximate Half-life of NHS Ester
7.0 (at 4°C)4-5 hours[4]
8.0 (at 4°C)1 hour[4]
8.6 (at 4°C)10 minutes[4]

Data adapted from Thermo Fisher Scientific technical literature. It is crucial to use the activated NHS ester immediately for the coupling reaction.[4]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol is designed to maximize coupling efficiency by separating the activation and coupling steps, allowing for optimal pH control for each.[7]

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: PBS, pH 7.4[12]

  • Amine-containing protein

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine[12]

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS vials to room temperature before opening.[12]

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[12]

    • Dissolve the this compound in the Activation Buffer.

    • Prepare the amine-containing protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[9]

  • Activation of this compound:

    • Add a 5- to 10-fold molar excess of both EDC and NHS to the dissolved this compound.[9]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[9] This reaction forms a semi-stable amine-reactive NHS ester.

  • Conjugation to Amine-Containing Protein:

    • Immediately add the activated this compound solution to your protein solution in the Coupling Buffer.[9] The pH of the final reaction mixture should be between 7.2 and 8.0.[9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[12]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.[12]

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purification:

    • Remove excess reagents and byproducts by purifying the PEGylated protein using a desalting column or size-exclusion chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction prep_peg Dissolve this compound in Activation Buffer (pH 4.5-6.0) activation Activation Step: Add EDC/NHS to PEG solution. Incubate 15-30 min at RT. prep_peg->activation prep_edc_nhs Prepare fresh EDC/NHS in Activation Buffer prep_edc_nhs->activation prep_protein Prepare Protein in Coupling Buffer (pH 7.0-8.5) conjugation Coupling Step: Add activated PEG to Protein solution. Incubate 2h at RT or overnight at 4°C. prep_protein->conjugation activation->conjugation quenching Quench Reaction: Add Tris or Glycine buffer. conjugation->quenching purification Purification: Size-Exclusion Chromatography quenching->purification final_product Purified PEG-Protein Conjugate purification->final_product

Caption: Experimental workflow for the two-step conjugation of this compound to a protein.

troubleshooting_workflow cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Conjugation Yield check_reagents Check EDC/NHS/PEG Reagent Quality start->check_reagents check_ph Verify Buffer pH start->check_ph check_buffer Check Buffer Composition start->check_buffer check_ratio Review Molar Ratios start->check_ratio reagent_solution Use fresh reagents. Equilibrate before opening. Prepare solutions just before use. check_reagents->reagent_solution Degraded? end Improved Yield reagent_solution->end ph_solution Activation: pH 4.5-6.0 Coupling: pH 7.0-8.5 check_ph->ph_solution Incorrect? ph_solution->end buffer_solution Use non-amine, non-carboxylate buffers (MES, PBS, HEPES). check_buffer->buffer_solution Interfering? buffer_solution->end ratio_solution Increase EDC/NHS excess. Optimize PEG:Protein ratio. check_ratio->ratio_solution Suboptimal? ratio_solution->end

Caption: Troubleshooting decision tree for low conjugation yield in this compound experiments.

References

strategies to minimize byproducts in m-PEG6-O-CH2COOH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of m-PEG6-O-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproducts and improve the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound synthesis?

A1: The most common impurities include:

  • Unreacted m-PEG6-OH: Due to the similar molecular weight and polarity, this is often the most challenging impurity to remove.[1][2]

  • PEG Diol: The m-PEG6-OH starting material can contain small amounts of hexaethylene glycol (PEG6-diol). This can lead to the formation of a di-acid byproduct (HOOC-CH2-O-PEG6-O-CH2-COOH).

  • Byproducts from Reagent Degradation: Moisture can cause the hydrolysis of reagents, leading to lower yields and additional impurities. For example, using methanesulfonyl chloride in the presence of moisture can lead to its hydrolysis.[3]

  • Oxidative Degradation Products: PEGs can undergo oxidative degradation, especially in the presence of trace metals, leading to the formation of impurities like formic acid and acetaldehyde.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete Deprotonation: In the Williamson ether synthesis, the hydroxyl group of m-PEG6-OH must be fully deprotonated to the alkoxide. Insufficient base or reaction time can lead to an incomplete reaction.

  • Moisture in Reagents and Solvents: Water will react with the strong base used for deprotonation and can also hydrolyze haloacetate esters, reducing the efficiency of the reaction. Using anhydrous solvents and properly dried glassware is critical.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of reaction. While some protocols are performed at room temperature, others may require heating to proceed to completion.

  • Product Loss During Workup: The high water solubility of PEG derivatives can lead to significant product loss during aqueous extraction steps.[4]

Q3: My final product shows multiple spots on a TLC or multiple peaks in HPLC analysis. What could be the cause?

A3: Multiple spots or peaks often indicate a mixture of the desired product and one or more byproducts. The most likely culprits are:

  • Unreacted m-PEG6-OH starting material.

  • The presence of the di-acid byproduct formed from PEG diol impurity.

  • If using an ester intermediate, incomplete hydrolysis will result in the presence of the esterified product alongside the carboxylic acid.

Q4: What are the recommended methods for purifying this compound?

A4: Purification can be challenging due to the high polarity and water solubility of the product.[5] The following methods are commonly used:

  • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating the desired carboxylic acid from the neutral, unreacted m-PEG6-OH.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC using a C18 column with a water/acetonitrile gradient is highly effective for purifying PEGylated compounds.[3][5]

  • Recrystallization/Precipitation: PEG derivatives can often be precipitated from the reaction solvent by the addition of a non-solvent like ethyl ether or hexane.[1][2][4] This is useful for removing low molecular weight impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound via the Williamson ether synthesis route, which is a common and high-yielding method.

Issue Potential Cause Recommended Solution
Low Conversion of m-PEG6-OH 1. Incomplete deprotonation: Insufficient base or reaction time. 2. Poor quality base: The base may have degraded due to improper storage. 3. Presence of water: Moisture consumes the base.1. Use a slight excess of a strong, non-nucleophilic base (e.g., potassium t-butoxide, NaH). Ensure sufficient reaction time for complete alkoxide formation. 2. Use a fresh, properly stored batch of the base. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider azeotropic distillation of the m-PEG6-OH with toluene (B28343) to remove residual water before the reaction.[1]
Formation of Di-acid Byproduct PEG diol impurity in the m-PEG6-OH starting material. 1. Use high-purity m-PEG6-OH with a low diol content (<1%). 2. The di-acid can be separated from the mono-acid product using ion-exchange chromatography.
Incomplete Hydrolysis of the Ester Intermediate 1. Insufficient hydrolysis time or temperature. 2. Inadequate amount of acid or base for hydrolysis. 1. Increase the reaction time and/or temperature for the hydrolysis step. Monitor the reaction by TLC or HPLC to ensure complete conversion. 2. Ensure a sufficient excess of the hydrolysis reagent (e.g., trifluoroacetic acid for t-butyl esters, or NaOH for ethyl esters) is used.
Difficulty in Product Isolation High water solubility of the product leading to loss during aqueous workup. 1. After acidification of the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane). 2. Alternatively, after quenching the reaction, evaporate the solvent and purify the crude product directly using chromatography to avoid aqueous washes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis with a t-Butyl Ester Intermediate

This method generally provides high purity product after deprotection.[1][2]

Step 1: Synthesis of t-Butyl m-PEG6-O-CH2COOtBu

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG6-OH (1.0 eq) in anhydrous toluene.

  • Azeotropically remove any residual water by distilling off a portion of the toluene.

  • Cool the solution to room temperature and add a 1.0 M solution of potassium t-butoxide in t-butanol (1.1 eq).

  • Stir the mixture for 1 hour at room temperature to ensure complete formation of the alkoxide.

  • Add t-butyl bromoacetate (B1195939) (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, or stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter off any salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis to this compound

  • Dissolve the t-butyl m-PEG6-O-CH2COOtBu intermediate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and a small amount of water (e.g., 1-5% v/v).

  • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Remove the solvent and excess TFA by rotary evaporation.

  • The crude product can be purified by recrystallization from a solvent/anti-solvent system (e.g., dichloromethane/ethyl ether) or by preparative HPLC.[1][2]

Visualizations

Synthesis and Byproduct Formation Pathway

Synthesis_Byproducts cluster_start Starting Materials mPEG6OH m-PEG6-OH Alkoxide m-PEG6-O- K+ mPEG6OH->Alkoxide + Base PEG_diol PEG6-diol (impurity) Di_alkoxide K+ -O-PEG6-O- K+ PEG_diol->Di_alkoxide + Base Base Base (e.g., KOtBu) Haloacetate Br-CH2-COOtBu Ester_intermediate m-PEG6-O-CH2COOtBu Alkoxide->Ester_intermediate + Haloacetate Di_ester tBuOOC-CH2-O-PEG6-O-CH2-COOtBu (Byproduct) Di_alkoxide->Di_ester + Haloacetate Final_Product This compound Ester_intermediate->Final_Product + Acid (Hydrolysis) Di_acid HOOC-CH2-O-PEG6-O-CH2-COOH (Byproduct) Di_ester->Di_acid + Acid (Hydrolysis) Acid Acid (TFA)

Caption: Williamson ether synthesis pathway and potential byproduct formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_SM Is starting material (m-PEG6-OH) consumed? Start->Check_SM Incomplete_Reaction Issue: Incomplete Reaction Check_SM->Incomplete_Reaction No Product_Loss Issue: Product Loss During Workup Check_SM->Product_Loss Yes Check_Base Check Base: - Fresh? Anhydrous? - Sufficient equivalents? Incomplete_Reaction->Check_Base Check_Conditions Check Reaction Conditions: - Anhydrous solvent? - Sufficient reaction time/temp? Incomplete_Reaction->Check_Conditions Optimize_Extraction Optimize Extraction: - Use more extractions - Saturate aqueous layer with NaCl Product_Loss->Optimize_Extraction Use_Chromatography Purify crude product directly via chromatography Product_Loss->Use_Chromatography

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of m-PEG6-O-CH2COOH and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving optimal therapeutic efficacy. A critical component in this design is the linker molecule that connects the targeting moiety to the therapeutic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a pivotal component for optimizing the therapeutic index of bioconjugates like antibody-drug conjugates (ADCs). The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the conjugate. This guide provides an objective comparison of m-PEG6-O-CH2COOH and other PEG linker lengths, supported by experimental data, to inform the design of next-generation targeted therapies.

The inclusion of PEG linkers in bioconjugates offers several advantages, including improved hydrophilicity, which is particularly beneficial for hydrophobic payloads, and a reduction in aggregation.[1][2] PEGylation can also enhance the pharmacokinetic profile of a bioconjugate, leading to a longer plasma half-life and increased accumulation in tumor tissues.[1][3][4] However, the optimal PEG length is not a one-size-fits-all solution and is dependent on the specific antibody, payload, and target.[1][3] This guide will delve into the nuanced effects of varying PEG linker lengths, with a specific focus on the performance of this compound in relation to shorter and longer chain alternatives.

Quantitative Comparison of PEG Linker Performance

The selection of an appropriate PEG linker length involves a delicate balance of multiple factors. Shorter PEG linkers can offer greater stability, while longer linkers are often employed to enhance solubility and extend circulation half-life, especially for hydrophobic drug payloads.[3] The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes[3]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG[3][5]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG[3][5]

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

Molecule TypePEG Linker LengthKey In Vitro Cytotoxicity FindingReference
Affibody-Drug ConjugateNoneBaseline cytotoxicity[3]
Affibody-Drug Conjugate4 kDa4.5-fold reduction in cytotoxicity compared to no PEG[3]
Affibody-Drug Conjugate10 kDa22-fold reduction in cytotoxicity compared to no PEG[3]

Table 3: Comparative In Vitro Plasma Stability of ADCs with Different PEG Linkers

Linker TypeTime Point (hours)% Payload Loss in Mouse PlasmaReference
ADC-PEG42422%[6]
ADC-PEG82412%[6]

Based on the trends observed, a discrete linker like this compound is expected to offer a balance between the properties of shorter (PEG4) and longer (PEG8) linkers. It would likely provide a significant improvement in plasma stability and pharmacokinetic profile compared to non-PEGylated conjugates, without the substantial decrease in in vitro potency that can be observed with much longer PEG chains.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.[6]

Materials:

  • Test ADCs (e.g., ADC with this compound linker, ADCs with other PEG linker lengths)

  • Control ADC (with a known stable linker, if available)

  • Frozen plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Analytical system for measuring average drug-to-antibody ratio (DAR), such as LC-MS

Procedure:

  • ADC Incubation: Thaw plasma at 37°C. Dilute the test ADCs to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADCs in PBS to the same final concentration. Incubate all samples at 37°C with gentle agitation.[6]

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of each sample and immediately quench the reaction to prevent further deconjugation. This can be achieved by adding an appropriate quenching agent or by rapid freezing.

  • Sample Analysis: Analyze the samples using a validated method to determine the average DAR. The loss of payload over time is observed as a decrease in the average DAR.[6]

  • Data Analysis: Plot the average DAR against time for each ADC construct in both plasma and PBS. Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR. The rate of DAR reduction is a measure of the ADC's plasma stability.[6]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of ADCs with different PEG linker lengths against target cancer cell lines.[4]

Materials:

  • Target cancer cell lines (expressing the target antigen)

  • Appropriate cell culture media and supplements

  • ADCs with varying PEG linker lengths

  • Cell viability reagent (e.g., MTS, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[4]

  • ADC Treatment: Serially dilute the ADCs with different PEG linker lengths and add them to the cells.[4]

  • Incubation: Incubate the plates for a period of 72 to 120 hours.[4]

  • Viability Assessment: Measure cell viability using a colorimetric or fluorescence-based assay.[4]

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC.

In Vivo Pharmacokinetic Study

Objective: To evaluate the pharmacokinetic profiles of bioconjugates with different PEG linker lengths in an animal model.[3]

Materials:

  • Test bioconjugates with varying PEG linker lengths

  • Appropriate animal model (e.g., mice, rats)

  • Anesthesia and surgical tools (if required for the dosing route)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA)

Procedure:

  • Animal Dosing: Administer the bioconjugates to the animals via a specific route (e.g., intravenous injection).[3]

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).[3]

  • Plasma Preparation: Process the blood samples to obtain plasma.[3]

  • Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated method such as an enzyme-linked immunosorbent assay (ELISA).[3]

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[3]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between PEG linker length and bioconjugate properties, as well as experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Evaluation cluster_analysis Data Analysis Antibody Antibody Conjugation Conjugation Antibody->Conjugation Payload Payload Payload->Conjugation PEG_Linker This compound & Other Lengths PEG_Linker->Conjugation InVitro_Cyto In Vitro Cytotoxicity Conjugation->InVitro_Cyto PK_Study In Vivo Pharmacokinetics Conjugation->PK_Study Plasma_Stability Plasma Stability Conjugation->Plasma_Stability Data_Analysis Comparative Data Analysis InVitro_Cyto->Data_Analysis PK_Study->Data_Analysis Plasma_Stability->Data_Analysis

Caption: Workflow for ADC development and evaluation.

linker_length_effects cluster_linker PEG Linker Length cluster_properties Bioconjugate Properties Short Shorter (e.g., PEG4) Stability Plasma Stability Short->Stability Higher PK Pharmacokinetics (Half-life) Short->PK Shorter Potency In Vitro Potency Short->Potency Higher Solubility Solubility Short->Solubility Improved Medium Medium (e.g., m-PEG6) Medium->Stability Balanced Medium->PK Improved Medium->Potency Maintained Medium->Solubility Enhanced Long Longer (e.g., PEG8, 4kDa) Long->Stability Lower Long->PK Longer Long->Potency Lower (Steric Hindrance) Long->Solubility Significantly Improved

Caption: Impact of PEG linker length on ADC properties.

Conclusion

The length of the PEG linker is a critical design parameter that significantly influences the therapeutic index of a bioconjugate.[3] While shorter PEG linkers may enhance stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[3] However, this can sometimes come at the cost of reduced in vitro potency due to steric hindrance.[3][4] A medium-length linker such as this compound is poised to offer a favorable balance of these properties, making it a compelling choice for the development of next-generation targeted therapies. The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[3] By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.

References

A Comparative Guide to m-PEG6-O-CH2COOH and HOOC-PEG-COOH for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. This guide provides an objective comparison of two commonly utilized PEG linkers: the monofunctional m-PEG6-O-CH2COOH and the homobifunctional HOOC-PEG-COOH. This comparison is supported by established principles of PEGylation chemistry, representative experimental protocols, and data interpretation guidelines to assist researchers in selecting the optimal linker for their specific application.

Structural and Functional Overview

The fundamental difference between this compound and HOOC-PEG-COOH lies in their terminal functional groups, which dictates their primary application in bioconjugation.

  • This compound is a monofunctional PEG linker . It possesses a single reactive carboxylic acid group at one terminus and an inert methoxy (B1213986) group at the other.[1] This structure is ideal for covalently attaching a discrete PEG chain to a single biomolecule, a process known as PEGylation.[] The primary goal of using a monofunctional PEG is to modify the properties of the target molecule, such as increasing its solubility, extending its circulatory half-life, and reducing its immunogenicity, without inducing cross-linking.[3][4]

  • HOOC-PEG-COOH is a homobifunctional PEG linker , featuring a reactive carboxylic acid group at both ends of the PEG chain.[5] This symmetrical structure is designed for cross-linking applications, where the goal is to connect two or more molecules.[6] This can be advantageous in creating protein-protein conjugates, hydrogels, or for surface modification where multiple attachment points are desired.[7]

The decision between these two linkers is therefore primarily driven by the intended outcome of the conjugation: modification of a single molecule versus cross-linking of multiple molecules.[8]

Performance Comparison

Table 1: Functional and Performance Comparison of this compound and HOOC-PEG-COOH
FeatureThis compound (Monofunctional)HOOC-PEG-COOH (Homobifunctional)Rationale
Primary Application PEGylation of a single molecule (e.g., protein, peptide, small molecule)Cross-linking of two or more moleculesThe single reactive group of this compound prevents intermolecular cross-linking, whereas the two reactive groups of HOOC-PEG-COOH are designed for this purpose.[][8]
Reaction Control HighModerate to LowWith a single reactive site, this compound allows for more controlled conjugation, leading to a more homogeneous product. HOOC-PEG-COOH can lead to a mixture of products, including intramolecular and intermolecular cross-links, which can result in polymer formation and a less defined final product.[8]
Product Homogeneity HighLowMonofunctional PEGylation typically results in a more uniform product with a predictable molecular weight increase. Homobifunctional cross-linking can generate a heterogeneous mixture of oligomers and polymers.[8]
Expected Yield of Desired Conjugate Higher for single-molecule PEGylationLower for specific cross-linked products due to potential side reactions and polymerization.[8]The defined reaction stoichiometry of monofunctional linkers generally leads to higher yields of the intended product.
Risk of Aggregation Low (can reduce aggregation of the target molecule)High (due to intermolecular cross-linking)The primary purpose of this compound is often to increase solubility and reduce aggregation.[4] Conversely, the function of HOOC-PEG-COOH is to induce cross-linking, which can lead to aggregation if not carefully controlled.
Impact on Biological Activity Can be optimized to preserve activityHigher risk of activity loss due to potential cross-linking at or near active sites.While any modification can impact activity, the targeted nature of monofunctional PEGylation can often be designed to minimize this. Random cross-linking with a homobifunctional linker poses a greater risk.

Experimental Protocols

The following are detailed, representative protocols for the conjugation of amine-containing biomolecules using both this compound and HOOC-PEG-COOH. These protocols utilize standard carbodiimide (B86325) chemistry to activate the carboxylic acid groups for reaction with primary amines.

Protocol 1: Protein PEGylation using this compound

Objective: To covalently attach a single m-PEG6 chain to a protein via a stable amide bond.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • This compound[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS to the linker solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.[9]

  • Conjugation to Protein:

    • Immediately add the activated linker solution to the protein solution. A typical starting point is a 10-20 fold molar excess of the linker relative to the protein.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated PEG. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.[3]

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE (to observe the molecular weight shift), HPLC (to assess purity), and mass spectrometry (to confirm the degree of PEGylation).[10][11]

Protocol 2: Protein Cross-linking using HOOC-PEG-COOH

Objective: To cross-link protein molecules using a HOOC-PEG-COOH linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • HOOC-PEG-COOH

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification system (e.g., SEC)

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1.

  • Activation of HOOC-PEG-COOH:

    • Dissolve HOOC-PEG-COOH in the Activation Buffer.

    • Add a 10-20 fold molar excess of EDC and NHS to the linker solution (note the higher ratio to activate both ends).

    • Incubate at room temperature for 15-30 minutes.

  • Cross-linking Reaction:

    • Add the activated HOOC-PEG-COOH solution to the protein solution. The molar ratio of linker to protein will determine the extent of cross-linking and should be carefully optimized. A starting point could be a 1:1 or 1:2 molar ratio of linker to protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution as described in Protocol 1.

  • Purification: Separate the cross-linked products from unreacted protein and linker using size-exclusion chromatography.

  • Characterization: Analyze the fractions by SDS-PAGE to identify monomers, dimers, and higher-order oligomers. Further characterization can be performed using analytical SEC and mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Linker Comparison

G cluster_0 PEG Linker Selection cluster_1 Bioconjugation cluster_2 Purification & Analysis cluster_3 Performance Evaluation mPEG This compound activation Carboxylic Acid Activation (EDC/NHS) mPEG->activation diPEG HOOC-PEG-COOH diPEG->activation conjugation Conjugation to Biomolecule (e.g., Protein with -NH2 groups) activation->conjugation purification Purification (SEC/Dialysis) conjugation->purification analysis Characterization (SDS-PAGE, HPLC, MS) purification->analysis stability Stability Assay analysis->stability activity Biological Activity Assay analysis->activity pharmacokinetics Pharmacokinetic Study analysis->pharmacokinetics

Caption: A generalized workflow for the comparative evaluation of this compound and HOOC-PEG-COOH.

Decision Logic for Linker Selection

G decision Goal of Conjugation? pegylation Single Molecule Modification (PEGylation) decision->pegylation  Modify Properties crosslinking Intermolecular Cross-linking decision->crosslinking Link Molecules   mPEG Use this compound pegylation->mPEG diPEG Use HOOC-PEG-COOH crosslinking->diPEG

Caption: A decision-making flowchart for selecting between this compound and HOOC-PEG-COOH.

Conclusion

The selection between this compound and HOOC-PEG-COOH is fundamentally a choice between modifying a single molecule and cross-linking multiple molecules. For applications requiring the enhancement of a biomolecule's properties, such as in the development of antibody-drug conjugates or PEGylated protein therapeutics, the monofunctional this compound is the appropriate choice, offering greater control and product homogeneity.[4][8] For applications where the goal is to create larger structures, such as hydrogels or nanoparticle functionalization, the homobifunctional HOOC-PEG-COOH provides the necessary cross-linking capability.[5] A thorough understanding of the distinct chemical functionalities of these linkers, coupled with rigorous experimental design and characterization, is essential for the successful development of advanced bioconjugates.

References

A Comparative Guide to the Conjugation Efficiency of m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the selection of an appropriate linker is paramount to the efficacy, stability, and pharmacokinetic profile of therapeutic molecules. Methoxy-polyethylene glycol-acid linkers, such as m-PEG6-O-CH2COOH, are widely utilized to enhance the properties of proteins, peptides, and small molecule drugs. This guide provides an objective comparison of this compound with alternative PEGylation reagents, supported by experimental data and detailed protocols to inform the rational design of bioconjugates.

Performance Comparison of PEGylation Reagents

The conjugation efficiency of PEG linkers is a critical parameter, influencing the yield and homogeneity of the final product. While direct head-to-head comparisons in a single study are often limited, the following tables summarize representative data compiled from various sources to illustrate the performance of different PEGylation strategies.

Table 1: Comparison of Conjugation Efficiency by Reactive Group
Linker TypeReactive GroupTypical Molar Excess (Linker:Protein)Expected Conjugation Efficiency (%)Key Considerations
m-PEG-O-CH2COOH (e.g., m-PEG6) Carboxylic Acid20 - 5060 - 80%Requires activation with EDC/NHS; reaction conditions need careful optimization.
m-PEG-NHS Ester N-Hydroxysuccinimide Ester10 - 3080 - 95%Directly reactive with amines, simplifying the protocol; susceptible to hydrolysis.[1]
m-PEG-Maleimide Maleimide5 - 20> 90%Highly specific to free thiols (cysteine residues); requires reduced disulfide bonds or engineered cysteines.

Note: The data presented is a synthesis of trends observed in preclinical studies and application notes. Actual efficiencies can vary based on the specific biomolecule, reaction conditions, and analytical methods used.

Table 2: Impact of PEG Chain Length on Antibody-Drug Conjugate (ADC) Properties

The length of the PEG chain influences not only the conjugation process but also the characteristics of the final bioconjugate.

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50, nM)
Short-Chain Linear PEG (e.g., m-PEG2) ~8<5%0.1 - 1.0[2]
Medium-Chain Linear PEG (e.g., m-PEG8) ~8<2%0.2 - 1.5[2]
Long-Chain Linear PEG (e.g., m-PEG24) ~8<1%0.5 - 2.0

Note: This data is representative and compiled from studies on various ADC constructs.[2] Longer PEG chains can enhance solubility and reduce aggregation but may also lead to a slight decrease in in vitro potency due to steric hindrance.

Experimental Protocols

Detailed methodologies are essential for reproducible synthesis and evaluation of bioconjugates. The following are representative protocols for the conjugation of this compound and its characterization.

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid group of this compound and subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated PEG solution to the protein solution in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and hydrolyze any unreacted Sulfo-NHS esters.

    • Purify the conjugate using a desalting column to remove excess linker and byproducts.

  • Characterization: Analyze the conjugate using SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the degree of PEGylation and purity.

Visualizing Experimental Workflows

The following diagrams illustrate the chemical reaction and the experimental workflow for protein conjugation using this compound.

cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) mPEG_COOH This compound Activated_PEG m-PEG6-O-CH2-CO-NHS mPEG_COOH->Activated_PEG EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_PEG PEG_Protein m-PEG6-Protein Activated_PEG->PEG_Protein Amide Bond Formation Protein_NH2 Protein-NH2 Protein_NH2->PEG_Protein

Caption: Chemical reaction pathway for this compound conjugation.

Start Reagent Preparation Activate Activate this compound with EDC/Sulfo-NHS (15-30 min, RT) Start->Activate Activation Buffer (pH 6.0) Conjugate Add Activated PEG to Protein (2h RT or overnight 4°C) Activate->Conjugate Coupling Buffer (pH 7.2-7.5) Quench Quench Reaction (e.g., Tris buffer) Conjugate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Characterize Product (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for protein PEGylation.

Conclusion

This compound is a versatile PEGylation reagent that, through well-established EDC/NHS chemistry, enables the stable conjugation of polyethylene (B3416737) glycol to biomolecules. While pre-activated linkers like NHS esters may offer higher reaction efficiencies and simpler protocols, the carboxylic acid functionality of this compound provides stability for storage and allows for a controlled, two-step conjugation process. The optimal choice of a PEGylation reagent is contingent upon the specific application, the nature of the molecule to be modified, and the desired characteristics of the final conjugate. Careful consideration of factors such as PEG chain length and reaction conditions is crucial for achieving the desired therapeutic outcome.

References

A Comparative Guide to PEGylation Reagents: Alternatives to m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic properties of biomolecules. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, including improved drug solubility, extended circulation half-life, and reduced immunogenicity.[1]

While methoxy-PEG-carboxylic acid reagents like m-PEG6-O-CH2COOH are common, the field has evolved to offer a diverse range of alternatives. These alternatives can be categorized by their polymer architecture, reactive functional groups, and even the polymer backbone itself. This guide provides an objective, data-driven comparison of these alternatives to inform the selection process in drug development.

Alternative PEG Architectures: Linear vs. Branched

The fundamental structure of the PEG polymer itself significantly impacts the properties of the resulting conjugate. The choice between a simple linear chain and a multi-arm branched structure is a critical design decision.[2] Linear PEGs consist of a single, straight chain, while branched PEGs feature multiple PEG arms extending from a central core.[3] This architectural difference leads to distinct physicochemical properties.[3]

Data Presentation: Performance Comparison of Linear vs. Branched PEG
PropertyLinear PEG LinkersBranched PEG LinkersRationale & Key Findings
Hydrodynamic Radius Generally smaller for a given molecular weight.[3]Generally larger for a given molecular weight, creating a greater shielding effect.[2][3]The branched architecture results in a more globular structure, leading to a larger hydrodynamic volume which can reduce renal clearance and prolong circulation time.[2][3]
Drug Loading Capacity Typically allows for a lower drug-to-conjugate ratio.Can enable a higher drug-to-conjugate ratio due to multiple attachment points.[2][3]The multi-arm nature of branched linkers provides more sites for drug conjugation.[3] Y-shaped PEGs, in particular, have shown higher in vitro activity compared to U-shaped branched PEGs.
In Vivo Half-Life Generally shorter.[3]Generally longer due to increased hydrodynamic size.[2]Studies have shown that some proteins modified with branched PEG may display superior in vivo therapeutic efficacy compared with their linear counterparts.[4]
Steric Hindrance Lower steric hindrance.[2]Higher steric hindrance, which may potentially impact the binding affinity of the conjugated molecule.[2]The simpler structure of linear PEGs may be preferable when minimal interference with biological activity is paramount.[3]
Stability Good stability.PEGylation with branched mPEG chains can provide improved stability against enzymatic digestion compared to linear PEGs.The high density of PEG chains on the surface can offer enhanced protection.[4]

Alternatives in Reactive Chemistry

The carboxylic acid group of this compound requires activation (e.g., to an N-hydroxysuccinimidyl or NHS ester) to react with primary amines on proteins.[5][6] A wide array of alternative functional groups are available, offering different reactivity, specificity, and bond stability.[7]

Logical Relationship: Common PEGylation Chemistries

Below is a diagram illustrating common reactive functional groups on PEG reagents and their target counterparts on biomolecules.

PEG_Chemistry cluster_peg PEG Reagent Functional Group cluster_protein Target Functional Group on Biomolecule PEG_NHS NHS Ester PRO_AMINE Amine (-NH2) (e.g., Lysine) PEG_NHS->PRO_AMINE Amide Bond PEG_MAL Maleimide PRO_THIOL Thiol (-SH) (e.g., Cysteine) PEG_MAL->PRO_THIOL Thioether Bond PEG_ALD Aldehyde PEG_ALD->PRO_AMINE Secondary Amine (via Reductive Amination) PEG_ALK Alkyne/DBCO PRO_AZIDE Azide (-N3) PEG_ALK->PRO_AZIDE Triazole Ring (Click Chemistry)

Caption: Common PEGylation reactive pairs and the resulting linkages.

Data Presentation: Comparison of Amine-Reactive Chemistries
Reagent TypeTarget GroupResulting LinkageReaction pHStabilityKey Considerations
NHS Ester Primary AmineAmide7.0 - 9.0[5][8]StableHighly efficient, but susceptible to hydrolysis. Requires amine-free buffers (e.g., phosphate).[9]
Aldehyde Primary AmineSecondary Amine6.5 - 7.5StableRequires a reducing agent (e.g., sodium cyanoborohydride).[5] Good for N-terminal specific PEGylation.[10]
Isothiocyanate Primary AmineThiourea (B124793)>7.5StableReacts with amines to form a stable thiourea linkage.[11]
Epoxide Primary AmineSecondary Amine8.5 - 9.5StableReaction can be slower compared to NHS esters.[5]

Alternative Polymer Backbones

Growing concerns about the potential immunogenicity of PEG, including the presence of pre-existing anti-PEG antibodies in a significant portion of the population, have driven the search for entirely new polymer backbones.[12] These alternatives aim to replicate the beneficial "stealth" properties of PEG while offering improved biocompatibility and biodegradability.[13]

  • Polysarcosine (pSar) : A non-ionic, hydrophilic polyamino acid derived from the endogenous amino acid sarcosine.[12] pSar is considered non-immunogenic and biodegradable.[12][13] Studies have shown that pSar-conjugated liposomes avoid the Accelerated Blood Clearance (ABC) phenomenon sometimes seen with PEG-liposomes and can enhance cellular endocytosis compared to PEG conjugates.[12][14]

  • Poly(2-oxazoline)s (POx) : A class of polymers that share many desirable properties with PEG, including high water solubility and low toxicity. POx polymers like poly(2-ethyl-2-oxazoline) (PEtOx) have been successfully used to formulate mRNA-loaded lipid nanoparticles, demonstrating the potential to replace PEG-lipids.[15][16]

  • Hydroxyethyl Starch (HES) : A semi-synthetic polysaccharide that is biocompatible, biodegradable, and has very low hypersensitivity.[17][18] HES has been explored as a PEG substitute in drug delivery systems, with studies showing it can extend the plasma half-life of conjugated drugs.[17][19]

  • Polyglycerols (PG) : Both linear and hyperbranched polyglycerols have emerged as promising PEG alternatives.[20] They are highly hydrophilic and biocompatible. Studies comparing PG-protein conjugates to PEG analogues of similar molecular weight have shown comparable hydrodynamic sizes and in vivo half-life extension.[20]

Data Presentation: Comparison of PEG and Alternative Polymers
PropertyPoly(ethylene glycol) (PEG)Polysarcosine (pSar)Poly(2-oxazoline) (POx)Hydroxyethyl Starch (HES)Polyglycerol (PG)
Backbone Structure PolyetherPolypeptoid[13]PolyoxazolinePolysaccharide[17]Polyether
Biocompatibility Generally goodExcellent[12]GoodExcellent[18]Excellent[20]
Immunogenicity Potential for pre-existing antibodies and immunogenic reactions.[12]Low to non-immunogenic.[12][13]Low immunogenicity.Low immunogenicity.[17]Low immunogenicity.
Biodegradability Non-biodegradable, potential for tissue accumulation at high MW.[21]Biodegradable.[12][13]Generally non-biodegradable.Biodegradable.[18]Potentially biodegradable.[21]
Hydrodynamic Radius Gold standardSimilar to PEG for a given molecular weight.[12]Comparable to PEG.Can provide significant shielding.Slightly more compact than PEG of same MW.[20]

Experimental Protocols & Workflows

Reproducible experimental design is crucial for comparing PEGylation reagents. Below are generalized protocols for common procedures.

Experimental Workflow for Reagent Comparison

The following diagram outlines a typical workflow for selecting and evaluating a PEGylation reagent or alternative.

Workflow General Workflow for Comparing PEGylation Alternatives Molecule Target Molecule (Protein, Peptide, etc.) Conjugation Parallel Conjugation Reactions Molecule->Conjugation Reagent Select Reagents (e.g., mPEG-NHS, pSar-NHS, Branched PEG-MAL) Reagent->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Crude Mixture Characterization Physicochemical Characterization Purification->Characterization Purified Conjugates Assay Functional & Stability Assays Purification->Assay Analysis Comparative Data Analysis Characterization->Analysis Assay->Analysis

Caption: Workflow for comparative evaluation of PEGylation reagents.

Protocol 1: General Protein PEGylation with an Amine-Reactive NHS Ester

This protocol outlines a general procedure for conjugating a PEG-NHS ester to a protein.

  • Buffer Preparation : Prepare a non-amine-containing buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Avoid buffers like Tris, as they will compete for reaction with the NHS ester.

  • Protein Preparation : Dissolve the protein to be PEGylated in the reaction buffer to a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.[9]

  • PEG Reagent Preparation : Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible solvent (e.g., DMSO, DMF) to a known concentration.[9] PEG-NHS esters are moisture-sensitive.[9]

  • Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution while gently stirring.[9][22] The optimal ratio must be determined empirically for each protein.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[22] Lower temperatures can help maintain protein stability.

  • Quenching : Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted PEG-NHS ester.

  • Purification : Remove unreacted PEG and quenching reagents from the PEGylated protein using Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

Protocol 2: Characterization by SDS-PAGE

SDS-PAGE is used to qualitatively assess the outcome of a PEGylation reaction by observing the increase in molecular weight.

  • Sample Preparation : Mix approximately 10 µg of the unmodified protein and the purified PEGylated protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol). Heat samples at 95°C for 5 minutes.[23]

  • Electrophoresis : Load the samples and a molecular weight marker onto a 4-20% Tris-Glycine polyacrylamide gel.[23]

  • Running Conditions : Run the gel at a constant voltage (e.g., 150 V) in Tris-Glycine-SDS running buffer until the dye front reaches the bottom.[23]

  • Staining : Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain.

  • Analysis : Compare the bands of the PEGylated protein to the unmodified protein. PEGylated proteins will migrate slower, appearing as higher molecular weight species. The degree of "smearing" or the presence of multiple bands can indicate the heterogeneity of PEGylation.

Protocol 3: Characterization by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius and is used to quantify purity and aggregation.

  • System Preparation : Equilibrate an HPLC system equipped with an appropriate SEC column (e.g., 300 Å pore size) with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[23]

  • Sample Preparation : Dilute the purified conjugate to 1-2 mg/mL in the mobile phase and filter through a 0.22 µm filter.[23]

  • Injection and Run : Inject 20-100 µL of the sample and run the column at a constant flow rate (e.g., 0.5 mL/min).[23]

  • Detection : Monitor the eluent using a UV detector at 280 nm.[23]

  • Analysis : PEGylated proteins will elute earlier than their unmodified counterparts due to their larger size.[1] Integrate the peak areas to determine the percentage of monomeric conjugate, and to quantify any high-molecular-weight aggregates or low-molecular-weight impurities.[23]

References

A Head-to-Head Comparison: m-PEG6-O-CH2COOH vs. Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison between m-PEG6-O-CH2COOH, a monofunctional PEG linker, and the versatile class of heterobifunctional PEG linkers, with a focus on their applications in creating advanced therapeutics like Antibody-Drug Conjugates (ADCs).

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and in vivo half-life of biomolecules while reducing their immunogenicity.[1][2] The choice between a monofunctional and a heterobifunctional PEG linker dictates the conjugation strategy and the ultimate architecture of the bioconjugate.

This compound is a monofunctional PEG linker characterized by a methoxy (B1213986) group at one terminus and a carboxylic acid group at the other.[3] The carboxylic acid provides a reactive handle for conjugation to primary amines, such as those on lysine (B10760008) residues of proteins, forming a stable amide bond.[3] This type of linker is primarily used for PEGylation, where the main goal is to attach PEG chains to a single biomolecule to improve its physicochemical properties.

In contrast, heterobifunctional PEG linkers possess two different reactive functional groups at their termini.[4] This dual-reactivity allows for a controlled, sequential conjugation of two distinct molecules, a crucial feature for constructing complex bioconjugates like ADCs, where a targeting antibody is linked to a cytotoxic payload.[4][5]

Structural and Functional Distinctions

The fundamental difference between these two classes of linkers lies in their reactive ends, which dictates their conjugation capabilities.

G cluster_0 This compound (Monofunctional) cluster_1 Heterobifunctional PEG Linker (e.g., Mal-PEG-NHS) mPEG CH3O-(CH2CH2O)6-CH2COOH Biomolecule1 Biomolecule (e.g., Protein) mPEG->Biomolecule1 Forms Amide Bond (e.g., with Lysine) HetPEG X-(CH2CH2O)n-Y Biomolecule2 Biomolecule 1 (e.g., Antibody) HetPEG->Biomolecule2 Reaction with X (e.g., NHS ester with Amine) Biomolecule3 Biomolecule 2 (e.g., Drug) HetPEG->Biomolecule3 Reaction with Y (e.g., Maleimide (B117702) with Thiol)

Caption: Conjugation strategies for monofunctional vs. heterobifunctional PEGs.

Performance and Application Comparison

The choice between this compound and a heterobifunctional PEG linker has significant implications for the properties and performance of the final bioconjugate.

FeatureThis compound (Monofunctional)Heterobifunctional PEG Linkers
Primary Application PEGylation of a single molecule to improve solubility and stability.[6]Construction of complex bioconjugates like ADCs, linking two distinct molecules.[5]
Conjugation Strategy One-step direct attachment to a single type of molecule.[6]Two-step, sequential conjugation of two different molecules.[5]
Control over Product Can lead to a heterogeneous mixture of products with varying degrees of PEGylation.[6]Allows for the synthesis of more homogeneous and well-defined bioconjugates.[5]
Specificity Lower specificity, as it will react with available functional groups on a single molecule.[6]High specificity, enabling controlled and directed linkage of two distinct molecules.[4]
Drug-to-Antibody Ratio (DAR) in ADCs Not directly applicable for creating ADCs.The use of hydrophilic PEG linkers can enable a higher DAR by mitigating aggregation of hydrophobic payloads.[2]

Quantitative Data on Linker Performance in ADCs

ParameterNo PEG LinkerShort PEG Linker (e.g., PEG2-4)Long PEG Linker (e.g., PEG8-24)
Plasma Clearance HigherModerateLower[7]
Tumor Exposure LowerModerateHigher[7]
Tumor Growth Inhibition 11% reduction35-45% reduction75-85% reduction[7]
Tendency for Aggregation High, especially with high DAR[1]ModerateLow[8]
In Vivo Half-life ShorterLongerSignificantly Longer[9]

This table is a qualitative summary based on findings that show longer PEG chains can help maintain plasma concentrations of ADCs similar to the unconjugated antibody and stabilize clearance rates.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Conjugation of this compound to a Protein via Amine Coupling

This protocol outlines a general method for conjugating a carboxylated PEG linker to the primary amines (e.g., lysine residues) of a protein using EDC/NHS chemistry.

Materials:

  • Protein in a suitable amine-free buffer (e.g., MES or PBS, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 2-10 mg/mL.

  • Linker Activation: Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions. In a separate tube, mix this compound with a molar excess of EDC and NHS in the reaction buffer and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[3]

  • Conjugation Reaction: Add the activated PEG linker solution to the protein solution. A typical molar excess of the linker to the protein is 10- to 50-fold. Incubate the reaction for 1-2 hours at room temperature.[10]

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[10]

  • Purification: Purify the PEGylated protein from unreacted linker and byproducts using an SEC system.[10]

Protocol 2: Two-Step Conjugation using a Heterobifunctional Linker (Maleimide-PEG-NHS Ester) for ADC Synthesis

This protocol describes a common strategy for creating an ADC by first reacting an NHS-ester-PEG-Maleimide linker with an antibody's lysine residues, followed by conjugation of a thiol-containing drug to the maleimide group.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Maleimide-PEG-NHS ester linker

  • Thiol-containing cytotoxic drug

  • Anhydrous DMSO

  • Reducing agent (e.g., TCEP), if the drug's thiol is protected

  • Quenching solution (e.g., L-cysteine)

  • SEC system for purification

Procedure: Step 1: Antibody-Linker Conjugation

  • Antibody and Linker Preparation: Prepare the mAb at 5-10 mg/mL. Dissolve the Maleimide-PEG-NHS ester in anhydrous DMSO immediately before use.[3]

  • Conjugation: Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. Incubate for 1-2 hours at room temperature.[3]

  • Purification: Remove excess, unreacted linker by buffer exchange using a desalting column or SEC into a suitable buffer (e.g., PBS with EDTA).[11]

Step 2: Drug Conjugation

  • Drug Preparation: Dissolve the thiol-containing drug in a minimal amount of a compatible organic solvent. If necessary, treat the drug with a reducing agent to expose the free thiol.

  • Conjugation: Add the drug solution to the purified maleimide-activated antibody solution. The maleimide group will specifically react with the thiol group on the drug to form a stable thioether bond. Allow this reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching solution like L-cysteine to cap any unreacted maleimide groups.[12]

  • Final Purification and Analysis: Purify the final ADC from unreacted drug and other byproducts using SEC. Analyze the purity and determine the drug-to-antibody ratio (DAR) of the final conjugate.[11]

Experimental Workflow Visualization

The synthesis and evaluation of an ADC using a heterobifunctional PEG linker involves a multi-step process.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_analysis ADC Characterization cluster_evaluation Functional Evaluation A 1. Antibody Activation (Reaction with Heterobifunctional Linker) P1 Purification 1 (e.g., SEC) A->P1 C 2. Conjugation (Reaction with Cytotoxic Drug) P1->C P2 Purification 2 (e.g., SEC) C->P2 DAR DAR Determination (UV-Vis, HIC, MS) P2->DAR Agg Aggregation Analysis (SEC, DLS) P2->Agg Purity Purity Assessment (SDS-PAGE, RP-HPLC) P2->Purity InVitro In Vitro Cytotoxicity Assay (IC50 Determination) P2->InVitro InVivo In Vivo Efficacy Study (Xenograft Model) InVitro->InVivo PK Pharmacokinetic Analysis InVivo->PK

Caption: A generalized workflow for the synthesis and evaluation of ADCs.

Conclusion and Recommendations

Both this compound and heterobifunctional PEG linkers are valuable tools in bioconjugation. This compound is an excellent choice for straightforward PEGylation to enhance the biophysical properties of a single molecule.[6] Its utility lies in its simplicity for applications where the primary goal is to modify the characteristics of a single component.

However, for the construction of complex, targeted therapeutics such as ADCs, the superior control, versatility, and efficiency offered by heterobifunctional PEG linkers are paramount.[5] The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates.[5] For researchers and drug developers in the field of targeted therapies, heterobifunctional PEG linkers provide a level of control and precision that is generally not achievable with monofunctional PEGs. The strategic use of these advanced linkers is a key factor in optimizing the stability, efficacy, and safety profile of next-generation bioconjugates.[6]

References

Stability Showdown: m-PEG6-O-CH2COOH Conjugates Demonstrate Superior Stability for Robust Biopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. Premature cleavage of a linker can lead to off-target effects and reduced bioavailability. This guide provides a comprehensive comparison of the stability of conjugates formed with m-PEG6-O-CH2COOH, which creates a highly stable amide bond, against alternative linkers, supported by experimental data and detailed protocols.

The choice of a linker in a bioconjugate is a pivotal decision that directly impacts its in vivo performance. The this compound linker, featuring a terminal carboxylic acid, reacts with primary amines on biomolecules to form a robust amide bond. This linkage chemistry offers exceptional stability compared to other commonly used linkers, such as those forming ester or hydrazone bonds. This inherent stability ensures that the PEG moiety remains attached to the therapeutic molecule, maximizing its pharmacokinetic and pharmacodynamic benefits.

Comparative Stability Analysis: Amide vs. Alternatives

The superior stability of the amide bond formed by this compound conjugates is rooted in fundamental chemical principles. The resonance delocalization of the nitrogen lone pair into the carbonyl group of an amide makes it less electrophilic and thus more resistant to nucleophilic attack and hydrolysis compared to the ester linkage.[1] This translates to significantly longer half-lives in biological media.

Linker TypeLinkage FormedKey Stability CharacteristicsRepresentative Half-Life Data
This compound Amide Highly resistant to hydrolysis and enzymatic degradation under physiological conditions (pH 7.4, 37°C).[2]No detectable hydrolysis observed over 300 hours across a range of pH values (5.5, 7.5, 8.5) and temperatures (25°C and 50°C).[2] A PEGylated protein with a stable linkage showed a plasma half-life of 28 hours in mice.[3]
PEG-Ester EsterSusceptible to hydrolysis, especially at basic pH, and cleavage by esterase enzymes present in plasma.[2]Hydrolysis half-lives in buffers range from 1 to 70 hours, depending on pH and the specific chemical structure.[4][5]
PEG-Hydrazone HydrazoneDesigned to be pH-sensitive, remaining relatively stable at neutral pH but cleaving in the acidic environment of endosomes and lysosomes.Can be engineered for varying stability, but generally less stable than amide bonds in systemic circulation.
PEG-Thioether ThioetherGenerally stable, but can be susceptible to oxidation.More stable than ester bonds but potentially less stable than amide bonds depending on the specific molecular context.

Experimental Evaluation of Conjugate Stability

To empirically determine and compare the stability of bioconjugates, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Plasma Stability Assay

This assay is a cornerstone for evaluating the stability of a conjugate in a physiologically relevant matrix.

Objective: To quantify the amount of intact conjugate remaining over time when incubated in plasma.

Experimental Protocol:

  • Preparation: A stock solution of the test conjugate (e.g., formed with this compound) and a comparator conjugate (e.g., with an ester linker) is prepared in a suitable buffer.

  • Incubation: The conjugate is spiked into pre-warmed (37°C) human or animal plasma at a final concentration of 1-10 µM.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quenching and Extraction: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard) to precipitate plasma proteins.

  • Centrifugation: Samples are centrifuged at high speed to pellet the precipitated proteins.

  • Analysis: The supernatant containing the conjugate is analyzed by LC-MS/MS to quantify the concentration of the intact conjugate.[6][7][8]

  • Data Analysis: The percentage of intact conjugate remaining at each time point is calculated relative to the 0-hour time point, and the plasma half-life (t½) is determined.

Forced Degradation Studies

These studies assess the intrinsic stability of the conjugate under various stress conditions.

Objective: To identify potential degradation pathways and compare stability under accelerated conditions.

Experimental Protocol:

  • pH Stress: The conjugate is incubated in buffers of varying pH (e.g., acidic, neutral, and basic) at a set temperature (e.g., 37°C).

  • Thermal Stress: The conjugate is incubated at elevated temperatures (e.g., 40°C, 50°C, 70°C).[9]

  • Oxidative Stress: The conjugate is exposed to an oxidizing agent (e.g., hydrogen peroxide).

  • Analysis: At specified time points, samples are analyzed by methods such as RP-HPLC and LC-MS to quantify the remaining intact conjugate and identify degradation products.[9]

Visualizing the Stability Advantage

The following diagrams illustrate the key concepts and workflows in evaluating the stability of this compound conjugates.

cluster_amide This compound Conjugate (Amide Bond) cluster_ester Alternative Linker (Ester Bond) cluster_outcome Outcome Amide Resonance Stabilization HighStability High Stability Amide->HighStability leads to LongHalfLife Longer Half-Life HighStability->LongHalfLife Ester No Resonance Stabilization LowStability Lower Stability Ester->LowStability results in ShortHalfLife Shorter Half-Life LowStability->ShortHalfLife

Caption: Linkage Chemistry and Stability Relationship.

start Prepare Conjugate Solutions plasma_incubation Incubate with Plasma at 37°C start->plasma_incubation time_points Collect Aliquots at Different Time Points plasma_incubation->time_points quench Quench Reaction & Precipitate Proteins time_points->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Determine Half-Life analyze->end

Caption: In Vitro Plasma Stability Assay Workflow.

Conclusion

The selection of a stable linker is paramount for the successful development of long-acting and targeted biotherapeutics. Conjugates prepared with this compound, which form a highly stable amide bond, offer a significant advantage over alternatives that are more susceptible to chemical and enzymatic degradation. The exceptional stability of the amide linkage ensures that the PEGylated therapeutic remains intact in circulation, leading to an extended half-life and improved therapeutic index. For researchers aiming to develop robust and reliable bioconjugates, this compound represents a superior choice for ensuring conjugate integrity and maximizing therapeutic potential.

References

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG6-O-CH2COOH Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of advanced therapeutics, the precise characterization of polyethylene (B3416737) glycol (PEG) linkers is of paramount importance. The compound m-PEG6-O-CH2COOH, a discrete PEG linker with six ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a carboxylic acid function, offers a defined spacer to modify proteins, peptides, or other molecules. Its hydrophilic nature can enhance the solubility and improve the pharmacokinetic profile of the conjugated molecule.

Mass spectrometry stands as a cornerstone analytical technique for the verification of the identity, purity, and stability of such PEG linkers and their conjugation products. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of this compound, supported by experimental data and protocols to aid in methodological selection and application.

Comparative Analysis of Mass Spectrometry Techniques

Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is the most prevalent technique for the analysis of polar molecules like this compound due to its soft ionization nature and compatibility with liquid-phase separation. However, other techniques can offer complementary information.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-ESI-MS Molecules are separated by liquid chromatography and then ionized by electrospray into a fine mist of charged droplets.[1]High sensitivity, suitable for quantitative analysis, allows for separation of impurities and isomers, soft ionization minimizes in-source fragmentation.[1]Can form multiple charge states and adducts, which can complicate spectra; potential for ion suppression.[1]Routine purity assessment, quantitative analysis, and characterization of conjugates and their reaction mixtures.[1]
MALDI-TOF-MS The analyte is co-crystallized with a matrix and ionized by a laser beam. The time of flight of the ions to the detector is measured.Particularly useful for analyzing polymers, typically produces singly charged ions, which simplifies spectral interpretation.[2]Potential for matrix interference in the low mass range and potential for in-source fragmentation.[3]Rapid screening and molecular weight confirmation of the PEG linker and its conjugates.
Tandem MS (MS/MS) Precursor ions are selected and fragmented, and the resulting fragment ions are analyzed.Provides structural confirmation through characteristic fragmentation patterns.[1]Requires more specialized instrumentation and expertise for data interpretation.Elucidation of the structure of the PEG linker and identification of conjugation sites on biomolecules.[3]
Expected Mass Spectrum and Fragmentation

The chemical formula for this compound is C15H30O9, with an expected monoisotopic mass of 354.1839 g/mol . In positive-ion ESI-MS, the molecule is typically observed as protonated and adducted species.

Ion SpeciesCalculated m/z
[M+H]+355.1917
[M+Na]+377.1736
[M+K]+393.1475

Note: The observed ions and their relative intensities can vary depending on the solvent system and instrument settings.[2]

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]+) is expected to yield characteristic fragmentation patterns. The fragmentation of PEG chains typically proceeds via cleavage of the C-O and C-C bonds within the ethylene glycol units, resulting in a characteristic neutral loss of 44.0262 Da (C2H4O).[1]

Comparison with Alternative Linkers

The choice of a linker is critical in bioconjugation. While this compound offers a balance of hydrophilicity and a discrete length, various alternatives exist, each with distinct properties.

Linker TypeReactive GroupKey Advantages
m-PEG-NHS Ester N-hydroxysuccinimide esterReacts directly with primary amines without the need for activating agents, simplifying conjugation.[4]
Longer Chain m-PEG-COOH Carboxylic acidIncreased hydrophilicity and a larger hydrodynamic radius can enhance in vivo circulation time.[4]
Branched PEG Linkers VariousCan provide a higher payload capacity and superior shielding effects.[4]
Non-PEG Alternatives (e.g., Polysarcosine, Poly(2-oxazoline)s) VariousMay address limitations of PEG, such as potential immunogenicity.[5]

Experimental Protocols

Protocol 1: LC-ESI-MS Analysis of this compound

Objective: To confirm the molecular weight and assess the purity of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and water.[2]

  • Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent system.[2]

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.[2]

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 kV[2]

  • Cone Voltage: 30 V[2]

  • Source Temperature: 120 °C[2]

  • Desolvation Temperature: 350 °C[2]

  • Mass Range: m/z 100-1000[2]

Data Acquisition and Analysis:

  • Acquire the mass spectrum and identify the peaks corresponding to the expected protonated and adducted species of this compound.

  • The purity can be estimated from the relative peak area of the compound of interest in the total ion chromatogram (TIC).

Protocol 2: Tandem MS (MS/MS) for Structural Confirmation

Objective: To confirm the structure of this compound through its fragmentation pattern.

Procedure:

  • Perform an initial full scan MS analysis as described in Protocol 1 to identify the m/z of the precursor ion (e.g., [M+H]+ at 355.1917).

  • Set up a product ion scan experiment where the precursor ion is isolated and fragmented.

  • Apply collision energy (e.g., 10-30 eV) to induce fragmentation. The optimal collision energy should be determined empirically.

  • Acquire the product ion spectrum and identify the characteristic fragment ions, particularly the repeated neutral loss of 44.0262 Da.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1 mg/mL Stock Solution working 10 µg/mL Working Solution stock->working Dilution lc LC Separation (C18) working->lc esi ESI Ionization lc->esi ms MS Detection (TOF/Orbitrap) esi->ms tic Total Ion Chromatogram ms->tic spectrum Mass Spectrum tic->spectrum

Caption: Experimental workflow for the LC-MS analysis of this compound.

fragmentation_pathway M_H [M+H]+ (m/z 355.19) frag1 [M+H - C2H4O]+ M_H->frag1 - 44 Da frag2 [M+H - 2(C2H4O)]+ frag1->frag2 - 44 Da frag_n ... frag2->frag_n

Caption: Predicted fragmentation of protonated this compound in ESI-MS/MS.

References

Linear vs. Branched PEG Linkers: A Comparative Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of effective drug delivery systems. Polyethylene glycol (PEG) is a widely used linker, prized for its ability to enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents. However, the architecture of the PEG linker—specifically whether it is linear or branched—can significantly influence the performance of a drug conjugate. This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the selection process in drug development.

The fundamental structural difference lies in their molecular arrangement. Linear PEGs are composed of a single, straight chain of ethylene (B1197577) glycol units, while branched PEGs have multiple PEG arms extending from a central core.[1][2] This structural divergence leads to distinct physicochemical properties that can be leveraged to optimize drug delivery for specific applications.

At a Glance: Key Performance Indicators

PropertyLinear PEG LinkersBranched PEG LinkersRationale & Key Findings
Hydrodynamic Radius Generally smaller for a given molecular weight.Generally larger for a given molecular weight, creating a greater shielding effect.[1]The branched architecture results in a more globular and compact structure, leading to a larger hydrodynamic volume.[1] This increased size can reduce renal clearance and prolong circulation time.[1]
Drug Loading Capacity Typically allows for a lower drug-to-antibody ratio (DAR) in applications like ADCs.Can enable a higher DAR due to multiple attachment points.[3]The multi-arm nature of branched linkers provides more sites for drug conjugation.[1]
In Vivo Half-Life Generally shorter.Can be significantly longer.[4]The larger hydrodynamic size of branched PEGs reduces renal clearance, extending circulation time.[3][5]
"Stealth" Effect Provides a hydrophilic shield, reducing immunogenicity and enzymatic degradation.Offers a superior shielding "umbrella-like" effect due to its three-dimensional structure.[2][4]The dense structure of branched PEGs provides enhanced protection from immune recognition and enzymatic degradation.[2]
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation and maintaining binding affinity.Can be higher, potentially impacting antigen binding or enzymatic cleavage of the linker if not optimally designed.[3][4]The bulkier structure of branched PEGs may interfere with the interaction of the therapeutic with its target.
Synthetic Accessibility Simpler and more straightforward to synthesize.[6]More complex, multi-step synthesis is often required.[6]Linear PEGs are more readily available and easier to incorporate into drug conjugates.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies comparing the properties of biomolecules conjugated with linear and branched PEG linkers. It is important to note that direct head-to-head comparisons in a single study across all parameters are limited; therefore, data has been compiled from different sources to illustrate general trends.

Table 1: Comparison of Hydrodynamic Radius for PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference
Unmodified HSA-3.5[7]
Linear206.1[7]
Branched206.4[8]

Data sourced from studies on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[4][7]

Table 2: Comparative Pharmacokinetics of a TNF Nanobody

Linker ArchitecturePEG Molecular Weight (kDa)Key FindingReference
Linear40-[9]
Branched2 x 20Superior pharmacokinetic profile compared to the linear conjugate.[8][9]

Note: This data illustrates the general trend of improved pharmacokinetics with branched structures.[4]

Table 3: Impact of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)Reference
Linear (L-PEG24)High[7]
Pendant (P-(PEG12)2)Low[7]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are summaries of key experimental protocols used to generate the comparative data presented in this guide.

Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

Objective: To compare the hydrodynamic size of proteins or nanoparticles conjugated with linear versus branched PEG linkers.

Methodology:

  • System Calibration: The SEC system is calibrated using a set of protein standards with known molecular weights and hydrodynamic radii.

  • Sample Preparation: A defined concentration of the linear or branched PEG-conjugated sample is prepared in a suitable mobile phase.

  • Sample Analysis: The sample is injected into the SEC column. Molecules are separated based on their hydrodynamic size, with larger molecules eluting earlier.[8]

  • Data Analysis: The elution volume of the sample is recorded, and its hydrodynamic radius is calculated using the calibration curve.[1]

Protocol 2: Comparative In Vivo Pharmacokinetic Study

Objective: To determine and compare the in vivo pharmacokinetic profiles of molecules conjugated with linear versus branched PEG linkers.

Methodology:

  • Animal Model: Typically, rodents (mice or rats) are used.

  • Drug Administration: The PEGylated drug (linear vs. branched) and a non-PEGylated control are administered, usually intravenously (IV) to assess circulation half-life and clearance.[8]

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Sample Analysis: The concentration of the drug conjugate in the plasma is quantified using a validated analytical method (e.g., ELISA, LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To assess the potency of drug conjugates (e.g., ADCs) with linear vs. branched PEG linkers in killing cancer cells.

Methodology:

  • Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are treated with serial dilutions of the linear and branched PEG-ADCs, as well as control compounds.[1]

  • Incubation: The plates are incubated for a set period (e.g., 72-96 hours) to allow the drugs to exert their cytotoxic effects.[1]

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[1]

  • IC50 Determination: The concentration of the ADC that inhibits cell growth by 50% (IC50) is calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[1]

Visualizing the Concepts

To better understand the structural differences and experimental workflows, the following diagrams are provided.

G Structural Comparison of Linear and Branched PEG Linkers cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker Drug Drug LinearPEG (-O-CH2-CH2-)n Drug->LinearPEG Single Chain Molecule Molecule LinearPEG->Molecule Drug1 Drug BranchedPEG1 PEG Arm Drug1->BranchedPEG1 Drug2 Drug BranchedPEG2 PEG Arm Drug2->BranchedPEG2 Core Central Core Molecule2 Molecule Core->Molecule2 BranchedPEG1->Core BranchedPEG2->Core

Caption: Structural comparison of linear and branched PEG linkers.

G Experimental Workflow for Comparing Pharmacokinetic Profiles cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Analysis cluster_3 Comparison A Synthesize Linear PEG-Drug Conjugate C Administer to Animal Models A->C B Synthesize Branched PEG-Drug Conjugate B->C D Collect Blood Samples at Time Points C->D E Quantify Drug Concentration in Plasma D->E F Calculate Pharmacokinetic Parameters (t½, CL, AUC) E->F G Compare Performance of Linear vs. Branched PEG F->G

Caption: Experimental workflow for comparing pharmacokinetic profiles.

Conclusion

The choice between linear and branched PEG linkers is a critical design decision in the development of drug delivery systems.[7] Branched PEG linkers can offer significant advantages in enhancing the hydrodynamic volume, which often translates to improved pharmacokinetic profiles and the potential for higher drug loading.[10] However, the increased steric hindrance of branched architectures may negatively affect binding affinity and the rate of payload release in some contexts.[10]

Conversely, linear PEGs, with their simpler and more predictable structure, may be preferred when minimal steric hindrance is paramount. The optimal linker architecture is highly dependent on the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome.[2] The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed selection of PEG linker architecture in the development of novel therapeutics.

References

A Researcher's Guide to Validating m-PEG6-O-CH2COOH Conjugation to Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of m-PEG6-O-CH2COOH Performance Against Alternative Linkers in Antibody Conjugation, Supported by Experimental Data.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic antibodies, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. The choice of the PEG linker is a critical determinant of the final conjugate's stability, efficacy, and immunogenicity. This guide provides a comprehensive comparison of this compound, a discrete six-unit PEG linker, with other common alternatives for antibody conjugation. We present a detailed analysis of validation methodologies, quantitative performance data, and visual workflows to inform the rational design of next-generation antibody therapeutics.

Performance Comparison of Antibody-Linker Conjugates

The selection of a linker for antibody conjugation directly impacts the therapeutic potential of the resulting molecule. Key performance indicators include the efficiency of the conjugation reaction, the stability of the final conjugate, and its biological activity. The following tables provide a comparative overview of this compound and alternative linker chemistries.

Table 1: Comparative Efficiency and Stability of Common Linker Chemistries

Linker ChemistryTarget Functional GroupTypical Conjugation Efficiency (%)Resulting LinkageKey AdvantagesKey Disadvantages
Carboxyl-PEG (e.g., this compound) + EDC/NHS Primary Amines (-NH₂)40-60%Amide BondUtilizes abundant lysine (B10760008) residues.Lack of site-specificity leading to heterogeneous products.[1]
Maleimide-PEG Thiols (-SH)70-90%Thioether BondHigh site-specificity with engineered cysteines.[1]Thioether bond can exhibit instability in vivo.[1]
Click Chemistry (e.g., SPAAC) Azide/Alkyne>90%Triazole LinkageHigh efficiency and bioorthogonality, very stable linkage.[1]Requires introduction of non-native functional groups.
Bromo-PEG (e.g., m-PEG6-Br) Thiols (-SH)ModerateThioether BondForms a highly stable thioether bond.[2]Slower reaction kinetics compared to maleimides.

Note: Conjugation efficiencies are typical ranges and can vary based on specific reactants and reaction conditions.

Table 2: Impact of Linker Type on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

Linker TypeExampleGeneral In Vitro Potency (IC50)Key Characteristics
Short-chain non-cleavable PEG m-PEG6-MsPotent (e.g., ~10 ng/mL)[3]Balances hydrophilicity and size; relies on lysosomal degradation for payload release.[2][3]
Longer-chain non-cleavable PEG m-PEG8-XSimilar to short-chain PEGs in some studies, but can show reduced potency.[3]Increased hydrophilicity and plasma half-life, but may cause steric hindrance.[4]
Cleavable Peptide Val-Cit-PABCHighly potent (low ng/mL to sub-ng/mL)[3]Allows for efficient intracellular release of the active payload.[3][4]
Non-PEG, non-cleavable SMCCPotent, but can be slightly less so than cleavable counterparts.[3]Efficacy is dependent on lysosomal degradation of the antibody.[3]

Note: IC50 values are highly dependent on the antibody, payload, and target cell line.

Experimental Protocols for Validation

Rigorous analytical validation is essential to ensure the quality, consistency, and efficacy of antibody-PEG conjugates. The following are detailed protocols for key experiments used to characterize these biotherapeutics.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MS)

This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to determine the average number of PEG-drug molecules conjugated to an antibody.

Materials:

  • PEGylated antibody sample

  • High-resolution mass spectrometer (e.g., Q-TOF)

  • UHPLC system with a reversed-phase column (e.g., Agilent PLRP-S)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Reducing agent (e.g., Dithiothreitol - DTT) for cysteine-linked conjugates[5]

  • Deglycosylating enzyme (e.g., PNGase F) for intact mass analysis[6]

Procedure:

  • Sample Preparation:

    • For intact mass analysis, deglycosylate the antibody-PEG conjugate using PNGase F according to the manufacturer's protocol to reduce mass heterogeneity.[6]

    • For subunit analysis of cysteine-linked conjugates, reduce the ADC sample with DTT (e.g., 50 mM DTT at 37°C for 30 minutes) to separate the heavy and light chains.[5]

  • LC-MS Analysis:

    • Inject the prepared sample onto the reversed-phase column.

    • Elute the sample using a linear gradient of Mobile Phase B.

    • Acquire mass spectra in the positive ion mode using electrospray ionization (ESI).[7]

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass spectra for the intact or reduced antibody chains.[5][7]

    • Identify the mass peaks corresponding to the unconjugated antibody and the antibody conjugated with one or more PEG-drug molecules.

    • Calculate the weighted average DAR based on the relative abundance of each species, which can be determined from the peak areas in the chromatogram or the deconvoluted mass spectrum.[5][8]

Protocol 2: Purity Analysis by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

This method separates molecules based on their hydrodynamic radius to assess the presence of aggregates and fragments.

Materials:

  • PEGylated antibody sample

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column

  • Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dilute the PEGylated antibody sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm filter before injection.[9]

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 0.5 mL/min).[9]

    • Maintain a constant column temperature (e.g., 25 °C).[9]

    • Inject 10-20 µL of the prepared sample.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric PEGylated antibody. Peaks eluting earlier represent aggregates, while later-eluting peaks indicate fragments.

    • Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.

Protocol 3: Assessment of Binding Affinity by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol determines if the conjugation process has affected the antibody's ability to bind to its target antigen.

Materials:

  • Target antigen

  • PEGylated antibody and unconjugated control antibody

  • 96-well microplate

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the target antigen in coating buffer and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.

  • Antibody Incubation: Add serial dilutions of the PEGylated antibody and the unconjugated control to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. Stop the reaction with the stop solution after sufficient color development.

  • Data Analysis: Read the absorbance at 450 nm. Plot the absorbance values against the antibody concentrations and fit the data to a binding curve to determine the dissociation constant (Kd) or EC50 value.

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding complex experimental processes and biological mechanisms. The following diagrams, created using the DOT language, illustrate key workflows in the validation of this compound antibody conjugation.

G cluster_prep Antibody & Linker Preparation cluster_conj Conjugation & Purification cluster_val Validation & Characterization Antibody Antibody in Amine-Free Buffer Conjugation Conjugation Reaction (pH 7.2-8.0) Antibody->Conjugation PEG_Linker This compound Activation Activate Carboxyl Group (EDC/NHS) PEG_Linker->Activation Activation->Conjugation Quenching Quench Reaction (e.g., Tris buffer) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Final_Product Purified Antibody-PEG Conjugate Purification->Final_Product DAR_Analysis DAR Analysis (MS) Final_Product->DAR_Analysis Purity_Analysis Purity (SEC-HPLC) Final_Product->Purity_Analysis Binding_Assay Binding Affinity (ELISA) Final_Product->Binding_Assay

Caption: Workflow for this compound conjugation and validation.

G ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Binding Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation 3. Payload_Release Payload Release Degradation->Payload_Release 4. Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Interaction 5. Apoptosis Apoptosis (Cell Death) Target_Interaction->Apoptosis 6.

Caption: Generalized signaling pathway for an ADC.

Conclusion

The validation of this compound conjugation to antibodies is a multifaceted process that requires a suite of analytical techniques to ensure the production of a well-characterized and effective therapeutic. While amine-reactive PEGylation with reagents like this compound is a widely used method, the resulting heterogeneity necessitates thorough characterization. Alternative, site-specific conjugation chemistries offer the potential for more homogeneous products, which may lead to improved therapeutic indices. The choice of linker and conjugation strategy should be guided by a comprehensive analysis of the desired physicochemical properties, the mechanism of action, and the overall therapeutic goals. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of novel antibody-based therapeutics.

References

The Critical Role of the Linker Structure and Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of m-PEG-Acid Linkers in Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and PROTACs. Methoxy polyethylene (B3416737) glycol (m-PEG)-acid linkers are widely utilized to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2] The performance of these linkers is largely determined by the nature of their terminal carboxylic acid group and the chemistry used to couple them to the target molecule.

This guide provides an objective comparison of the performance of different m-PEG-acid linkers, focusing on their commonly used activated N-hydroxysuccinimide (NHS) ester forms, which are highly reactive towards primary amines on proteins and other biomolecules.[3] We will delve into key performance parameters, supported by experimental data, to provide a comprehensive resource for rational linker selection.

The term "m-PEG-acid" can encompass various structures where the linkage between the PEG chain and the terminal carboxyl group differs. These structural variations influence the stability and reactivity of the activated linker. The most common activation strategy for m-PEG-acids is the formation of an NHS ester, which readily reacts with primary amines (e.g., on lysine (B10760008) residues) to form a stable amide bond.[4] However, the activated NHS ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired conjugation reaction.[4][5] The rate of this hydrolysis is a key performance parameter, as a more stable NHS ester provides a longer reaction window and potentially higher conjugation efficiency.

Quantitative Comparison of Key Performance Parameters

The stability of the activated m-PEG-acid linker is a crucial factor in its performance. This is often quantified by the hydrolysis half-life of the NHS ester in aqueous buffer at a specific pH. A longer half-life indicates greater stability and a wider time window for the conjugation reaction to occur.[5] The structure of the spacer arm between the PEG moiety and the NHS ester significantly influences this stability.

Below is a summary of the hydrolysis half-lives for various common m-PEG-NHS esters, which are derived from their corresponding m-PEG-acid precursors.

Linker Type (Abbreviation)Structure of Acid PrecursorHydrolysis Half-life (minutes) at pH 8.0, 25°CKey Characteristics
m-PEG-Succinimidyl Valerate (SVA) m-PEG-Valeric Acid33.6High stability due to the longer aliphatic chain.
m-PEG-Succinimidyl Butanoate (SBA) m-PEG-Butanoic Acid23.3Good stability, suitable for controlled reactions.
m-PEG-Succinimidyl Carbonate (SC) m-PEG-Hydroxy20.4Forms a carbamate (B1207046) linkage; less reactive than some NHS esters.[6]
m-PEG-Succinimidyl Glutarate (SG) m-PEG-Glutaric Acid17.6Moderate stability.
m-PEG-Succinimidyl Propionate (SPA) m-PEG-Propionic Acid16.5Commonly used with moderate reactivity.
m-PEG-Succinimidyl Succinate (SS) m-PEG-Succinic Acid9.8Contains a potentially cleavable ester bond in the linker backbone.[7]
m-PEG-Succinimidyl Succinamide (SSA) m-PEG-Succinamic Acid3.2Lower stability.
m-PEG-Succinimidyl Carboxymethyl (SCM) m-PEG-Carboxymethyl0.75Highly reactive with a very short half-life, requiring rapid conjugation.

Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG chain itself has a profound impact on the physicochemical and biological properties of the resulting bioconjugate.[1] While this guide focuses on the acid linker chemistry, it is important to consider how PEG chain length affects performance.

ParameterShorter PEG Chain (e.g., m-PEG3-acid)Intermediate PEG Chain (e.g., m-PEG5-acid)Longer PEG Chain (e.g., m-PEG8-acid)Rationale
In Vitro Cytotoxicity (IC50) Lower (Higher Potency)IntermediateHigher (Lower Potency)Shorter linkers may lead to more efficient payload release or reduced steric hindrance at the target site, resulting in higher potency in cell-based assays.[1]
Plasma Half-life (t1/2) ShorterIntermediateLongerLonger PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance and extends circulation time.[1][8]
In Vivo Tumor Growth Inhibition ModerateHighHighThe extended half-life and improved pharmacokinetics of longer PEG linkers often lead to enhanced tumor accumulation and superior in vivo efficacy.[1]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the key chemical reaction and a typical experimental workflow for evaluating m-PEG-acid linkers.

G cluster_aminolysis Desired Aminolysis Pathway cluster_hydrolysis Competing Hydrolysis Pathway mPEG_NHS m-PEG-NHS Ester Tetrahedral_Intermediate Tetrahedral Intermediate mPEG_NHS->Tetrahedral_Intermediate Nucleophilic Attack Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Tetrahedral_Intermediate PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) Tetrahedral_Intermediate->PEG_Protein Collapse NHS_leaving_group NHS Tetrahedral_Intermediate->NHS_leaving_group mPEG_NHS_hydrolysis m-PEG-NHS Ester Inactive_PEG Inactive m-PEG-Acid mPEG_NHS_hydrolysis->Inactive_PEG Hydrolysis H2O H2O H2O->Inactive_PEG NHS_hydrolysis_product NHS

Reaction pathways for m-PEG-NHS ester conjugation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Performance Evaluation Linker_Selection Select m-PEG-acid Linkers (e.g., SVA, SS, SCM) Activation Activate to NHS Ester Linker_Selection->Activation Conjugation Conjugate to Protein Activation->Conjugation Purification Purify Conjugate (e.g., SEC-HPLC) Conjugation->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec MALDI-TOF MS Purification->Mass_Spec HPLC SEC/RP-HPLC Purification->HPLC Stability Stability Assay (Hydrolysis Rate) HPLC->Stability In_Vitro In Vitro Assay (e.g., Cytotoxicity) HPLC->In_Vitro In_Vivo In Vivo Study (e.g., Pharmacokinetics) HPLC->In_Vivo

Experimental workflow for comparing PEG linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of linker performance.

Protocol 1: General Protein PEGylation with m-PEG-NHS Ester

This protocol describes a general method for conjugating an m-PEG-NHS ester to a protein.

Materials:

  • Protein of interest

  • m-PEG-NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5)[4]

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or desalting column for purification

Procedure:

  • Preparation: Ensure the protein is in an appropriate amine-free buffer. If not, perform a buffer exchange using dialysis or a desalting column.[4]

  • Reagent Calculation: Determine the amounts of protein and m-PEG-NHS ester needed to achieve the desired molar excess (e.g., 20-fold).

  • Dissolution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Immediately before starting the reaction, dissolve the m-PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF.[4]

  • Reaction: Add the dissolved m-PEG-NHS ester to the protein solution while gently stirring. Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Analysis: Characterize the purified conjugate using SDS-PAGE, SEC-HPLC, and MALDI-TOF MS to determine the degree of PEGylation.[9]

Protocol 2: Determination of NHS Ester Hydrolysis Rate

This protocol measures the stability of the m-PEG-NHS ester in an aqueous buffer by monitoring the release of the N-hydroxysuccinimide byproduct, which absorbs light at 260 nm.[5][10]

Materials:

  • m-PEG-NHS Ester

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, at the desired pH)[5]

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Prepare a stock solution of the m-PEG-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[5]

  • Reaction Setup: In a cuvette, add the amine-free buffer and allow it to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiation and Measurement: Add a small volume of the m-PEG-NHS ester stock solution to the cuvette, mix quickly, and immediately begin recording the absorbance at 260 nm over time.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The data should fit a pseudo-first-order exponential curve.

  • Half-Life Calculation: Determine the pseudo-first-order rate constant (k_obs) from the curve fit. The half-life (t½) is calculated using the equation: t½ = 0.693 / k_obs.[5]

Protocol 3: Analysis of PEGylation Efficiency by SDS-PAGE

SDS-PAGE is a widely used technique to visualize the results of a PEGylation reaction by separating proteins based on their molecular weight.[11]

Materials:

  • PEGylated protein sample and unmodified protein control

  • Molecular weight marker

  • Laemmli sample buffer (non-reducing)[9]

  • Polyacrylamide gel

  • Electrophoresis apparatus and power supply

  • Coomassie Blue stain or a PEG-specific stain (e.g., barium-iodide)[9]

Procedure:

  • Sample Preparation: Mix the protein samples with 2X non-reducing Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.[9]

  • Gel Loading: Load 10-20 µg of each protein sample and the molecular weight marker into the wells of the polyacrylamide gel.[9]

  • Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[9]

  • Staining: Stain the gel with Coomassie Blue to visualize all protein bands. For specific detection of PEG, use a barium-iodide staining protocol.[9]

  • Analysis: Compare the bands of the PEGylated sample to the unmodified control. The attachment of PEG chains results in a significant increase in the apparent molecular weight, causing the bands to shift upwards. The presence of multiple bands indicates different degrees of PEGylation (mono-, di-, etc.).

Conclusion

The selection of an m-PEG-acid linker is a critical decision in the development of bioconjugates. The stability of the activated NHS ester, which is influenced by the internal linker structure, is a key performance indicator that dictates the efficiency of the conjugation reaction. Linkers such as m-PEG-SVA offer high stability, providing a wider process window, whereas highly reactive linkers like m-PEG-SCM are suitable for rapid conjugations. Furthermore, the length of the PEG chain must be optimized to balance in vitro potency with in vivo pharmacokinetic properties. By carefully considering the quantitative data and employing the detailed experimental protocols provided in this guide, researchers can make informed decisions to select the optimal m-PEG-acid linker for their specific application, ultimately leading to the development of more effective and robust bioconjugates.

References

A Comparative Guide to Assessing the Purity of m-PEG6-O-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of polyethylene (B3416737) glycol (PEG) linkers like m-PEG6-O-CH2COOH is paramount for the success of bioconjugation, drug delivery systems, and other advanced therapeutic applications. This guide provides an objective comparison of key analytical methods for determining the purity of this compound, a monodisperse PEG derivative featuring a terminal carboxylic acid. We will explore the capabilities of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by representative experimental data and detailed protocols.

The utilization of orthogonal techniques, which rely on different physicochemical principles, provides a more comprehensive and reliable assessment of purity than any single method alone.[1] For this compound, a combination of chromatographic and spectroscopic methods is highly recommended to ensure identity, purity, and consistency.

Quantitative Data Comparison

The following table summarizes typical performance metrics for the primary analytical methods used in the purity assessment of short-chain, functionalized PEG molecules like this compound.

Analytical MethodKey Purity Parameters MeasuredAdvantagesLimitations
RP-HPLC with Universal Detection (CAD/ELSD) Purity Percentage: Quantifies the main peak area relative to impurity peaks. • Related Impurities: Detects non-volatile impurities, including common diol precursors.[2]• High sensitivity for non-volatile compounds, even those lacking a UV chromophore.[1] • Excellent for separating species with different polarities.[2] • Robust and reproducible for quantitative analysis.• Does not provide structural information on its own. • Requires reference standards for definitive impurity identification.
¹H NMR Spectroscopy Structural Confirmation: Verifies the chemical structure. • End-group Analysis: Confirms the presence of both the methoxy (B1213986) and carboxylic acid termini. • Quantitative Purity (qNMR): Can determine absolute purity with an internal standard.[1]• Provides unambiguous structural information. • Can identify and quantify impurities without the need for specific reference standards for each impurity. • Non-destructive.[3]• Lower sensitivity compared to HPLC for trace impurities. • Complex spectra can be challenging to interpret for polydisperse samples.
LC-MS Impurity Identification: Provides molecular weight information for unknown peaks observed in HPLC. • Confirmation of Conjugate Mass: Verifies the molecular weight of the main product.• Combines the separation power of HPLC with the high sensitivity and specificity of MS.[4] • Excellent tool for identifying unknown impurities.[5] • Can detect very low levels of impurities.• Quantification can be more complex than with other detectors. • Ionization efficiency can vary between different compounds, affecting quantitation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of similar PEG compounds and are adaptable for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD)

This method is ideal for separating and quantifying the main this compound component from non-volatile impurities.

  • Instrumentation: HPLC system with a gradient pump, autosampler, and a Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient: A linear gradient, for example, from 10% to 70% Mobile Phase B over 20 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.[3]

    • Column Temperature: 30-40°C.[4]

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[4]

    • Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[3]

¹H NMR Spectroscopy for Structural Confirmation and Purity

¹H NMR provides detailed structural information, confirming the identity of the compound and allowing for the assessment of purity through the integration of characteristic proton signals.[7]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Identify and integrate the characteristic signals:

      • Methoxy (CH₃O-) protons: A singlet around 3.38 ppm.[1]

      • PEG backbone (-OCH₂CH₂O-) protons: A complex multiplet around 3.64 ppm.[1]

      • Methylene protons adjacent to the carboxylic acid (-O-CH₂COOH): A singlet around 4.1-4.2 ppm.

    • Assess purity by comparing the integration ratios of the terminal groups to the repeating ethylene (B1197577) glycol units. The presence of unexpected signals may indicate impurities. For quantitative analysis (qNMR), a certified internal standard is added to the sample.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the this compound conjugate and for identifying any impurities detected by HPLC.

  • Instrumentation: An HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.[4]

  • Chromatographic Conditions:

    • The same HPLC method as described above can be used.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive or negative ion mode. For this compound, the [M+H]⁺ or [M+Na]⁺ adducts are commonly observed in positive mode.

    • The primary peak in the mass spectrum should correspond to the expected molecular weight of the this compound conjugate.

    • Masses of other peaks in the chromatogram can be analyzed to identify potential impurities.[6]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical workflows for both HPLC-based and NMR-based purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound in mobile phase (1 mg/mL) prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc Inject sample into RP-HPLC system prep2->hplc cad Detect with CAD/ELSD hplc->cad integrate Integrate all peaks in the chromatogram cad->integrate calculate Calculate purity as (Main Peak Area / Total Peak Area) * 100 integrate->calculate result Purity Report calculate->result

Workflow for HPLC-based purity analysis.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq NMR Acquisition cluster_data_nmr Data Analysis prep1_nmr Dissolve ~10 mg of sample in deuterated solvent prep2_nmr Transfer to NMR tube prep1_nmr->prep2_nmr acq Acquire ¹H NMR spectrum (e.g., 400 MHz) prep2_nmr->acq process Process and reference spectrum acq->process identify Identify characteristic signals (methoxy, backbone, acid terminus) process->identify integrate_nmr Integrate signals and compare ratios identify->integrate_nmr result_nmr Structural Confirmation & Purity Assessment integrate_nmr->result_nmr

Workflow for NMR-based purity assessment.

Conclusion

For a comprehensive and robust quality assessment of this compound conjugates, a dual approach leveraging the strengths of multiple analytical techniques is highly recommended. RP-HPLC with a universal detector like CAD excels at providing accurate quantitative purity data and separating non-volatile impurities.[1][2] ¹H NMR offers invaluable, unambiguous structural confirmation and can assess purity through end-group analysis.[7][8] Finally, LC-MS serves as a critical tool for confirming the molecular weight and identifying any unknown impurities. By combining these orthogonal techniques, researchers can ensure the high quality and consistency of their PEGylated reagents, which is fundamental to the success of their research and drug development efforts.

References

A Comparative Guide to PEGylation and Its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polymer conjugation strategy is critical in optimizing the therapeutic performance of protein and peptide drugs. This guide provides an objective comparison of Polyethylene (B3416737) Glycol (PEG), the current industry standard, with other polymer conjugations such as PASylation, HESylation, and Polysialylation. The following sections detail the performance of these alternatives, supported by experimental data, and provide methodologies for key comparative experiments.

Executive Summary

The conjugation of polymers to therapeutic proteins, a process known as "polymer conjugation," is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation, the covalent attachment of polyethylene glycol (PEG), has long been the gold standard, leading to numerous approved biologics with improved stability, reduced immunogenicity, and extended circulating half-lives. However, concerns regarding the immunogenicity of PEG and its non-biodegradable nature have spurred the development of alternative polymer technologies. This guide explores these alternatives, presenting a comparative analysis to aid in the selection of the most suitable conjugation partner for a given biopharmaceutical.

Comparative Analysis of Polymer Conjugations

The selection of a polymer for conjugation is a multifaceted decision that depends on the specific therapeutic protein and its intended application. The following tables provide a quantitative comparison of key performance parameters for PEGylation and its alternatives.

Table 1: Pharmacokinetic Profile Comparison
Polymer ConjugationProteinAnimal ModelHalf-life (Polymer-Conjugated)Half-life (Unconjugated)Fold Increase in Half-lifeReference
PEGylation rhGHChildren with GHD33 hours3-4 hours (peak)~8-11[1]
PASylation hGHC57BL6/J Mice4.42 hours0.047 hours94[2]
PASylation Interferon-α11BALB/c Mice15.85 hours0.53 hours~30[2]
HESylation AnakinraNot SpecifiedNot SpecifiedNot Specified6.5[3]
Polysialylation InsulinT/O Mice6-9 hours (glucose normalization)3 hours (glucose normalization)2-3[4]
Table 2: Physicochemical and Stability Properties
Polymer ConjugationProteinParameterObservationReference
HESylation AnakinraViscosity (at 75 mg/mL)~40% lower than PEGylated anakinra[5]
HESylation AnakinraMonomer Recovery (8 weeks at 40°C)Superior to PEGylated anakinra[5]
PASylation hGHThermal Stability (Tm)88.6°C (PASylated) vs. 85.4°C (unmodified)[2]
PEGylation G-CSFAggregation upon heatingMinimized aggregate size to <120 nm[6]
Table 3: Immunogenicity and Bioactivity
Polymer ConjugationProteinParameterObservationReference
PASylation hGHImmunogenicityNo anti-PAS antibodies detected in mice[2]
Polysialylation VariousImmunogenicityReduced immunogenicity proportional to the degree of polysialylation[7]
PEGylation VariousImmunogenicityCan induce anti-PEG antibodies, leading to accelerated blood clearance[7]
PASylation IFN-β1bIn vitro Bioactivity2-fold increase compared to unmodified IFN-β1b[8]
HESylation AnakinraBinding AffinityReduced by one order of magnitude (less than PEGylated anakinra)[5]

In-Depth Look at Polymer Conjugation Technologies

PEGylation

PEGylation is the established method for extending the plasma half-life of biopharmaceuticals.[2] It involves the covalent attachment of polyethylene glycol, a non-toxic, non-immunogenic, and highly water-soluble polymer. This process increases the hydrodynamic volume of the protein, thereby reducing its renal clearance and shielding it from proteolytic degradation.[9]

PASylation

PASylation utilizes genetic fusion to attach conformationally disordered polypeptide chains composed of proline, alanine, and serine (PAS) to a therapeutic protein.[2] This technology offers several advantages, including biodegradability, lack of immunogenicity, and the production of homogenous fusion proteins.[2] PASylation significantly increases the hydrodynamic volume of the protein, leading to a substantial extension of its plasma half-life.[2]

HESylation

HESylation involves the conjugation of hydroxyethyl (B10761427) starch (HES), a biodegradable polymer, to a protein. This technology has been shown to improve the pharmacokinetic profile of therapeutic proteins. A notable advantage of HESylation is the lower viscosity of highly concentrated protein solutions compared to their PEGylated counterparts, which can be beneficial for subcutaneous drug delivery.[5]

Polysialylation

Polysialylation is the conjugation of polysialic acid (PSA), a naturally occurring, biodegradable, and non-immunogenic glycopolymer.[] This modification can be achieved through chemical or enzymatic methods and has been demonstrated to prolong the circulation time and reduce the immunogenicity of various therapeutic proteins.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to compare the performance of different polymer-protein conjugates.

Pharmacokinetic Analysis in Mice

Objective: To determine and compare the in-vivo half-life of different polymer-conjugated proteins.

Protocol:

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Dosing: Administer a single intravenous (i.v.) bolus injection of the unconjugated protein and each of the polymer-conjugated proteins at a dose of 5 mg/kg body weight.[2]

  • Blood Sampling: Collect blood samples (approximately 20 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 14,000 rpm for 5 minutes at 4°C to separate the plasma.

  • Quantification of Conjugated Protein:

    • ELISA (Enzyme-Linked Immunosorbent Assay):

      • Coat a 96-well plate with a capture antibody specific for the target protein overnight at 4°C.

      • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

      • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

      • Wash the plate.

      • Add diluted plasma samples and a standard curve of the respective conjugated protein to the wells and incubate for 2 hours at room temperature.

      • Wash the plate.

      • Add a biotinylated detection antibody specific for a different epitope on the target protein and incubate for 1-2 hours at room temperature.

      • Wash the plate.

      • Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

      • Wash the plate.

      • Add a substrate solution (e.g., TMB) and incubate until color develops.

      • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

      • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the plasma concentration of the conjugated protein versus time. Use pharmacokinetic software (e.g., WinNonlin) to calculate the terminal half-life (t½) and other pharmacokinetic parameters.[2]

Viscosity Measurement of Concentrated Protein Solutions

Objective: To compare the viscosity of highly concentrated solutions of different polymer-protein conjugates.

Protocol:

  • Sample Preparation: Prepare solutions of the different polymer-conjugated proteins at various high concentrations (e.g., up to 75 mg/mL) in a suitable formulation buffer.

  • Instrumentation: Use a cone-and-plate rheometer.

  • Measurement Procedure:

    • Equilibrate the instrument and the sample to the desired temperature (e.g., 20°C).

    • Apply a small volume of the protein solution to the plate.

    • Lower the cone to the correct gap setting.

    • Perform the viscosity measurement at a controlled shear rate.

    • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Data Analysis: Plot viscosity as a function of protein concentration for each conjugate to compare their rheological behavior.

In Vitro Bioactivity Assay (Example: G-CSF)

Objective: To assess the biological activity of polymer-conjugated Granulocyte Colony-Stimulating Factor (G-CSF) by measuring its ability to stimulate cell proliferation.

Protocol:

  • Cell Line: Use a G-CSF-dependent cell line, such as NFS-60 cells.

  • Assay Setup:

    • Seed the NFS-60 cells in a 96-well microplate at a density of 3 x 10⁴ cells/well in RPMI 1640 medium supplemented with 10% FBS.[11]

    • Prepare serial dilutions of the unconjugated G-CSF and the different polymer-conjugated G-CSF variants.

    • Add the diluted samples to the wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Proliferation Measurement (XTT Assay):

    • Add XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution to each well.

    • Incubate for 4 hours to allow for the conversion of XTT to a formazan (B1609692) product by metabolically active cells.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance versus the concentration of the G-CSF variants. Calculate the EC₅₀ (half-maximal effective concentration) for each conjugate to compare their bioactivity.

Visualizations

General Workflow for Polymer Conjugation and Characterization

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Therapeutic_Protein Therapeutic Protein Conjugation_Reaction Conjugation Reaction (e.g., NHS-ester, reductive amination) Therapeutic_Protein->Conjugation_Reaction Polymer Polymer (PEG, PAS, HES, PSA) Polymer->Conjugation_Reaction Purification Purification (e.g., SEC, IEX) Conjugation_Reaction->Purification Characterization Physicochemical & Biological Characterization Purification->Characterization G cluster_effects Biophysical & Pharmacokinetic Effects Polymer_Conjugation Polymer Conjugation (PEGylation, PASylation, etc.) Hydrodynamic_Volume Increased Hydrodynamic Volume Polymer_Conjugation->Hydrodynamic_Volume Proteolytic_Degradation Reduced Proteolytic Degradation Polymer_Conjugation->Proteolytic_Degradation Immunogenicity Altered Immunogenicity Polymer_Conjugation->Immunogenicity Renal_Clearance Decreased Renal Clearance Hydrodynamic_Volume->Renal_Clearance Half_Life Extended Plasma Half-Life Renal_Clearance->Half_Life Proteolytic_Degradation->Half_Life

References

The Role of m-PEG6-O-CH2COOH in Bioconjugation: A Review of Applications and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of methoxy-poly(ethylene glycol)6-O-carboxymethyl, a discrete PEG linker, in advancing therapeutic conjugates. This guide synthesizes available data on its applications, efficacy, and compares its expected performance with alternative linker technologies.

Introduction

The landscape of targeted therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is continually evolving. The linker, a critical component connecting the targeting moiety to the therapeutic payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of these complex molecules. Among the various linker technologies, discrete polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to impart favorable physicochemical properties. This review focuses on m-PEG6-O-CH2COOH, a monofunctional PEG linker with six ethylene (B1197577) glycol units and a terminal carboxylic acid.

The incorporation of a PEG spacer, such as the hexaethylene glycol chain in this compound, is a well-established strategy to enhance the therapeutic potential of biologics.[1][2] The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic payloads, a common challenge in the development of ADCs and PROTACs.[3][4] Furthermore, PEGylation is known to increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a prolonged plasma half-life.[5]

Core Properties and Applications

This compound is a non-cleavable linker, meaning it forms a stable covalent bond between the conjugated molecules.[6] Its primary reactive handle is the terminal carboxylic acid, which can be activated to form a stable amide bond with primary amines, such as those found on the lysine (B10760008) residues of antibodies or other proteins.[7] This linker is primarily utilized in:

  • Antibody-Drug Conjugates (ADCs): To connect a cytotoxic payload to a monoclonal antibody, enhancing the solubility and potentially the pharmacokinetic profile of the ADC.

  • PROTACs: To link a target protein-binding ligand with an E3 ligase-recruiting ligand, where the linker's length and flexibility are crucial for the formation of a productive ternary complex.[8][9]

  • Peptide and Oligonucleotide Conjugation: To improve the solubility and in vivo stability of therapeutic peptides and oligonucleotides.

Comparative Performance Analysis

Table 1: Expected Impact of PEG Chain Length on Conjugate Performance

PropertyShort PEG Linker (e.g., this compound)Longer PEG Linker (e.g., PEG12, PEG24)Rationale
In Vitro Potency (IC50) Generally higher (lower IC50)May be slightly lower (higher IC50)Shorter linkers are less likely to cause steric hindrance that could impede target binding or payload release.[5]
Plasma Half-Life ShorterLongerThe increased hydrodynamic volume of conjugates with longer PEG chains reduces renal clearance, extending circulation time.[3][5]
Aqueous Solubility ImprovedSignificantly improvedThe hydrophilic nature of PEG enhances the solubility of hydrophobic payloads.[1]
Tumor Accumulation Potentially lowerPotentially higherLonger circulation times associated with longer PEG chains can lead to greater accumulation in tumor tissue due to the enhanced permeability and retention (EPR) effect.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a primary amine-containing molecule, such as an antibody. These protocols are intended as a starting point and will require optimization for specific molecules.

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes a two-step process involving the activation of the carboxylic acid group of the linker to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to the antibody.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification equipment (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of NHS (or sulfo-NHS) and EDC to the linker solution.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to Antibody:

    • Immediately add the activated linker solution to the antibody solution. A typical starting molar excess of linker to antibody is 10-20 fold.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography or another suitable purification method.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the processes involving this compound, the following diagrams illustrate a typical conjugation workflow and the general mechanism of action for an ADC and a PROTAC.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Linker This compound ActivatedLinker Activated PEG6-NHS Ester Linker->ActivatedLinker Activation (MES Buffer, pH 6.0) Activators EDC / NHS Activators->ActivatedLinker Antibody Antibody (mAb) ActivatedLinker->Antibody Conjugate Antibody-PEG6 Conjugate Antibody->Conjugate Conjugation (PBS, pH 7.2-7.5) Purification Size-Exclusion Chromatography (SEC) Conjugate->Purification Analysis DAR Determination (UV-Vis, MS, HIC) Purification->Analysis G cluster_adc ADC Mechanism of Action ADC ADC (mAb-PEG6-Drug) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Target Binder-PEG6-E3 Ligase Binder) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Safety Operating Guide

Proper Disposal Procedures for m-PEG6-O-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive, step-by-step guide for the safe handling and disposal of m-PEG6-O-CH2COOH. The following procedures are based on best practices for laboratory chemical waste management and data from structurally similar compounds, ensuring a high standard of safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

Summary of Properties for Similar PEG Derivatives

The following table summarizes the general characteristics of similar PEG compounds. These properties should be considered indicative for this compound in the absence of specific data.

PropertyGeneral Observation for Similar PEG Derivatives
Hazard Classification Generally not classified as hazardous waste, but should be handled as a chemical waste.
Environmental Impact Can affect the biological and chemical oxygen demand in wastewater. Should not be released into sewer systems.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3][4]
Primary Disposal Route Licensed and certified chemical waste contractor.

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.

Waste Segregation and Collection
  • Designate a Waste Stream: All waste this compound, whether in solid or solution form, must be treated as chemical waste. Do not dispose of it in regular trash or down the drain.[1]

  • Use Appropriate Containers: Collect all waste in a designated, compatible, and clearly labeled chemical waste container. Plastic containers, such as those made of polyethylene (B3416737), are generally suitable.

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound Waste," and any other information required by your institution's EHS department.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly with incompatible materials like strong oxidizing agents, strong acids, or strong bases.[3][4][5]

Waste Storage
  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[1][2][6]

  • Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][6] This is often referred to as a Satellite Accumulation Area.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]

Spill Management Protocol

In the event of a small, manageable spill:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a universal chemical absorbent to contain the spill.[7] For solid spills, carefully sweep up the material, avoiding dust generation.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material or swept solids using a plastic scoop or other non-reactive tools.[7]

  • Decontamination: Clean the spill area with soap and water or another suitable solvent.

  • Waste Collection: Place all contaminated materials, including absorbent pads, gloves, and cleaning materials, into a sealed and labeled hazardous waste container.[1][8][9]

For large spills, or spills of an unknown nature, evacuate the area and contact your institution's EHS department or emergency response team immediately.[7][9][10]

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal contractor.[2]

  • Consult EHS: The final and most critical step is to contact your institution's Environmental Health & Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[2]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste Generated ppe_check 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check is_spill Is it a spill? ppe_check->is_spill spill_cleanup Follow Spill Management Protocol: - Contain with inert absorbent - Collect waste and cleanup materials is_spill->spill_cleanup Yes collect_waste 2. Collect in a Labeled, Compatible Waste Container is_spill->collect_waste No (Routine Waste) spill_cleanup->collect_waste check_incompatible Avoid mixing with: - Strong Oxidizers - Strong Acids/Bases collect_waste->check_incompatible store_waste 3. Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs 4. Arrange Pickup with Licensed Waste Contractor via EHS store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG6-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling m-PEG6-O-CH2COOH, a PEG-based PROTAC linker. Adherence to these procedural, step-by-step guidelines is critical for ensuring a safe laboratory environment and proper disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

While this compound is not classified as a hazardous substance, it should be handled with the care afforded to all laboratory chemicals. The use of appropriate personal protective equipment is mandatory to prevent accidental exposure.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Chemical Safety GogglesMust be worn to protect against potential splashes. Standard safety glasses are not sufficient.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended. Inspect gloves for tears or punctures before use and change them immediately if contaminated.[1][3][4]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][3] For larger quantities, chemical-resistant coveralls may be considered.[1]
Respiratory Protection Not Generally RequiredHandle in a well-ventilated area. A certified chemical fume hood is required when handling the solid compound to prevent inhalation of dust particles.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining safety and experimental consistency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.[3]

  • Store the compound at -20°C in a dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5][6]

  • Ensure the storage container is clearly labeled with the chemical name and any associated hazards.[1]

2. Preparation of Solutions:

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[3][7][8]

  • All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • To facilitate handling, as PEG acid reagents can be low-melting solids, consider preparing a stock solution by dissolving the reagent in a suitable solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7][8][9]

  • Store any unused stock solution at -20°C under an inert gas like argon or nitrogen.[7][8]

3. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

Emergency Procedures: First Aid and Spill Management

Accidents can happen, and being prepared is critical.

IncidentFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

Spill Management: In the event of a spill, evacuate the area.[1][3] Wear appropriate PPE, including respiratory protection.[1][3] Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[1][10] Collect the absorbed material into a suitable, sealed container for disposal.[1][3][10] Decontaminate the spill area thoroughly.[3] Do not flush spills or cleanup materials down the drain.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, in solid or solution form, must be treated as chemical waste.[6] Do not mix it with other waste streams.[6]

  • Waste Collection: Collect all waste in a designated, compatible, and clearly labeled chemical waste container.[6] The label should include the full chemical name.[6]

  • Container Disposal: Triple rinse empty containers with a suitable solvent.[6] After rinsing, the container can be disposed of with regular laboratory waste according to your institution's policies.[6]

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal by a licensed waste disposal company.[6][11] All waste materials should be disposed of in accordance with local, state, and federal regulations.[3]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Waste and Disposal cluster_emergency Emergency Procedures A Receiving and Storage (-20°C, dry, dark) B Equilibrate to Room Temp. A->B C Don PPE (Goggles, Gloves, Lab Coat) B->C D Work in Fume Hood C->D E Weigh Solid / Prepare Stock Solution D->E F Experimental Procedure E->F G Collect Waste in Labeled Container F->G K Spill Management F->K L First Aid F->L I Store Waste in Designated Area G->I H Triple Rinse Empty Containers J Contact EHS for Disposal H->J I->J

A stepwise workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.